molecular formula C4H8O4 B031557 2,3-Dihydroxy-2-methylpropanoic acid CAS No. 21620-60-0

2,3-Dihydroxy-2-methylpropanoic acid

Cat. No.: B031557
CAS No.: 21620-60-0
M. Wt: 120.1 g/mol
InChI Key: DGADNPLBVRLJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxy-2-methylpropanoic acid is a valuable branched-chain hydroxy acid serving as a key intermediate in the study of microbial and plant metabolic pathways. Its structure, featuring two vicinal hydroxyl groups and a tertiary carboxylic acid, makes it a compound of significant interest in enzymology, particularly for investigating the substrate specificity and mechanism of dioxygenases and dehydrogenases involved in the degradation of organic acids. Researchers utilize this compound to probe metabolic routes such as the leucine and valine catabolism pathways, where it can act as an analog for natural substrates. Furthermore, its potential application in the synthesis of more complex chiral molecules and as a building block for novel biocompatible polymers or chelating agents is an active area of materials science and synthetic biology research. This dihydroxy acid is essential for in vitro assays aimed at understanding enzyme kinetics and for generating insights into the production of specialty chemicals through bio-catalytic processes. Our product is supplied as a high-purity standard to ensure reproducible and reliable results in your experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c1-4(8,2-5)3(6)7/h5,8H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGADNPLBVRLJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865002
Record name 2,3-Dihydroxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name A,b-Dihydroxyisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

21620-60-0
Record name 2-Methylglyceric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21620-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,3-dihydroxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021620600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroxy-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name A,b-Dihydroxyisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

physicochemical properties of 2,3-Dihydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydroxy-2-methylpropanoic Acid

Introduction

This compound, also known as α-Methylglyceric Acid, is a dihydroxy monocarboxylic acid.[1] It is functionally related to propionic acid.[1] This compound is of interest to researchers as a biogenic secondary organic aerosol, playing a role in atmospheric chemistry.[1] For professionals in drug development and chemical synthesis, understanding its physicochemical properties is crucial for its potential application as a chiral building block and for predicting its behavior in various chemical and biological systems. This guide provides a detailed overview of its key physicochemical characteristics, supported by experimental protocols and theoretical insights.

Core Physicochemical Properties

A summary of the fundamental is presented below. These parameters are essential for predicting the compound's behavior in various solvents and at different temperatures.

PropertyValueSource
Molecular Formula C4H8O4[2]
Molar Mass 120.1 g/mol [2]
Appearance Solid[2]
Color White to Off-White[2]
Density 1.425±0.06 g/cm³ (Predicted)[2]
Boiling Point 358.8±27.0 °C (Predicted)[2]
pKa 3.78±0.16 (Predicted)[2]
Solubility Slightly soluble in Methanol and Water[2]

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features two hydroxyl (-OH) groups and a carboxylic acid (-COOH) group. These functional groups allow the molecule to act as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents like water.[3]

The slight solubility in water can be attributed to the competing influences of the polar functional groups and the nonpolar methyl group.[2][3] The solubility is also expected to be pH-dependent. In basic conditions, the carboxylic acid group will deprotonate to form a carboxylate, which is more soluble in water. Conversely, in acidic conditions, the carboxylic acid will remain protonated, potentially reducing its aqueous solubility.[3]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectral data for 2,3-dihydroxy-2-methyl-propanoic acid has been reported.[4] The key signals in the 1H NMR spectrum are:

  • A signal at 3.798 ppm.

  • A signal at 3.599 ppm.

  • A signal at 1.363 ppm.[4]

The presence of these signals is consistent with the protons in the molecule's structure. Further analysis, including 13C NMR and 2D NMR techniques, would provide a more complete picture of the molecule's connectivity.[4][5]

Mass Spectrometry (MS)

Mass spectrometry data is available for the trimethylsilyl (TMS) derivative of this compound.[6][7] This derivatization is a common technique used to increase the volatility of polar molecules for gas chromatography-mass spectrometry (GC-MS) analysis. The molecular formula of the 3TMS derivative is C13H32O4Si3, with a molecular weight of 336.6473.[6][7]

Infrared (IR) Spectroscopy

While specific IR data for this compound was not found in the provided search results, one can predict the characteristic absorption bands based on its functional groups. Expected peaks would include a broad O-H stretch from the hydroxyl and carboxylic acid groups (around 3300-2500 cm-1), a C=O stretch from the carboxylic acid (around 1700 cm-1), and C-O stretches (around 1300-1000 cm-1).

Experimental Protocol: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH. This is particularly important in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Principle

Potentiometric titration involves the gradual addition of a titrant of known concentration (e.g., NaOH) to a solution of the analyte (this compound). The pH of the solution is monitored as a function of the volume of titrant added. The pKa can be determined from the titration curve, specifically at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.

Methodology
  • Preparation of the Analyte Solution: Accurately weigh approximately 100 mg of this compound and dissolve it in 50 mL of deionized water.

  • Titration Setup:

    • Place the analyte solution in a temperature-controlled beaker with a magnetic stirrer.

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Immerse the calibrated pH electrode and a temperature probe into the analyte solution.

    • Fill a burette with a standardized 0.1 M NaOH solution.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the NaOH solution in small increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly, indicating that the equivalence point has been passed.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve.

    • The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point.

Workflow Diagram

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution titrate Titrate with NaOH prep_analyte->titrate prep_titrant Standardize NaOH Titrant prep_titrant->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record Record pH and Volume titrate->record plot Plot Titration Curve record->plot find_ep Determine Equivalence Point plot->find_ep find_hep Find Half-Equivalence Point find_ep->find_hep determine_pka pKa = pH at Half-Equivalence find_hep->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Relevance in Drug Development

While specific applications of this compound in drug development are not extensively documented, its structural motifs are relevant. As a chiral alpha-hydroxy acid, it can serve as a valuable building block in the synthesis of more complex pharmaceutical compounds where stereochemistry is crucial for biological activity.[8]

The physicochemical properties detailed in this guide are critical for:

  • Formulation Development: Solubility data is essential for designing appropriate dosage forms.

  • ADME Prediction: pKa influences the absorption and distribution of a drug candidate.

  • Chemical Synthesis: Understanding properties like boiling point and solubility is crucial for reaction setup and purification.

The synthesis of structurally similar alpha-hydroxy acids often involves methods like diazotization of corresponding amino acids, highlighting a potential route for the production of this compound and its derivatives for research and development.[8][9]

Conclusion

This compound is a molecule with a range of interesting physicochemical properties stemming from its combination of hydroxyl, carboxylic acid, and methyl functional groups. A thorough understanding of these properties, from basic parameters like molar mass and pKa to detailed spectroscopic data, is fundamental for its application in atmospheric sciences and as a potential building block in synthetic chemistry and drug discovery. The experimental protocols and theoretical considerations outlined in this guide provide a framework for researchers and scientists to effectively work with and characterize this compound.

References

A-Deep-Dive-into-the-Stereoisomers-of-2,3-Dihydroxy-2-methylpropanoic-Acid-A-Guide-for-Advanced-Drug-Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Stereoisomerism, the nuanced three-dimensional arrangement of atoms within molecules, stands as a cornerstone of modern pharmaceutical development. The distinct physiological and pharmacological activities exhibited by different stereoisomers of a chiral drug mandate a profound understanding and precise control over their synthesis and characterization. This technical guide provides a comprehensive exploration of the stereoisomers of 2,3-dihydroxy-2-methylpropanoic acid, a molecule with significant potential as a chiral building block in the synthesis of bioactive compounds. We will delve into the fundamental principles of its stereochemistry, outline detailed protocols for stereoselective synthesis and chiral separation, and present robust analytical methodologies for their characterization. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of stereochemically pure therapeutics.

Introduction: The Critical Role of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and efficacy. Enantiomers, the pair of mirror-image stereoisomers, can exhibit dramatically different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit toxic side effects. Therefore, the ability to selectively synthesize and analyze a single, desired enantiomer is paramount in the pharmaceutical industry.

This compound possesses two chiral centers, at the C2 and C3 positions. This gives rise to a total of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between any other pairing, such as (2R,3R) and (2R,3S), is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and, importantly, have different physical and chemical properties, a feature that can be exploited for their separation.[1]

This guide will provide an in-depth examination of these stereoisomers, from their structural representation to their synthesis and analysis.

Understanding the Stereoisomers of this compound

Nomenclature and Structural Representation

The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules.[2][3] For this compound, the substituents on each chiral carbon are assigned priorities based on atomic number. By orienting the molecule with the lowest priority group pointing away, the sequence from highest to lowest priority determines the R (rectus, right) or S (sinister, left) configuration.[4]

Diagram: Stereoisomers of this compound

G cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 2R,3R (2R,3R)-2,3-dihydroxy- 2-methylpropanoic acid 2S,3S (2S,3S)-2,3-dihydroxy- 2-methylpropanoic acid 2R,3R->2S,3S Enantiomers 2R,3S (2R,3S)-2,3-dihydroxy- 2-methylpropanoic acid 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R)-2,3-dihydroxy- 2-methylpropanoic acid 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Caption: Relationships between the four stereoisomers.

Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry. Several strategies have been developed to achieve this, broadly categorized as asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer directly. This often involves the use of chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a reaction.[5][6][7][8][9] For the synthesis of this compound stereoisomers, a key approach is the asymmetric dihydroxylation of a suitable alkene precursor, such as 2-methyl-2-propenoic acid (methacrylic acid).

Protocol 1: Asymmetric Dihydroxylation of Methacrylic Acid

This protocol describes a conceptual pathway for the synthesis of (2R,3S)- and (2S,3R)-2,3-dihydroxy-2-methylbutanoic acid from tiglic acid, which can be adapted for this compound.[10]

Objective: To synthesize a specific enantiomer of this compound.

Materials:

  • Methacrylic acid

  • Osmium tetroxide (OsO₄) as a catalyst

  • A chiral ligand (e.g., a derivative of dihydroquinidine or dihydroquinine)

  • A co-oxidant (e.g., N-methylmorpholine N-oxide, NMO)

  • Appropriate solvents (e.g., t-butanol, water)

Procedure:

  • In a reaction vessel, dissolve methacrylic acid in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Add the chiral ligand and the co-oxidant (NMO) to the solution.

  • Cool the mixture to a low temperature (e.g., 0 °C).

  • Carefully add a catalytic amount of osmium tetroxide.

  • Allow the reaction to proceed, monitoring its progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite).

  • Extract the product with an organic solvent.

  • Purify the product using column chromatography.

  • Characterize the product to determine its enantiomeric excess (ee).

Causality: The chiral ligand coordinates with the osmium tetroxide catalyst, creating a chiral environment that directs the dihydroxylation to one face of the double bond, leading to the preferential formation of one enantiomer.

Chiral Separation and Purification

When a synthesis results in a mixture of stereoisomers (a racemic or diastereomeric mixture), separation is necessary to isolate the desired compound.

Separation of Enantiomers

Separating enantiomers is challenging due to their identical physical properties.[1] The most common methods involve converting them into diastereomers, which have different properties, or using a chiral environment to differentiate them.[11]

Protocol 2: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method for separating enantiomers using a chiral stationary phase (CSP).[12][13]

Objective: To separate and quantify the enantiomers of this compound.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

  • Mobile phase (e.g., a mixture of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid)[13]

  • Racemic mixture of this compound

Procedure:

  • Equilibrate the CSP column with the mobile phase.

  • Prepare a standard solution of the racemic mixture in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the separation at an appropriate UV wavelength.

  • The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks.[12]

  • Calculate the resolution (Rs) between the peaks to assess the quality of the separation. A value of Rs > 1.5 indicates baseline separation.[12]

Diagram: Chiral HPLC Separation Workflow

G cluster_workflow Chiral HPLC Workflow A Sample Preparation (Racemic Mixture) B Injection into HPLC System A->B C Separation on Chiral Stationary Phase B->C D Detection (UV) C->D E Data Analysis (Quantification of Enantiomers) D->E

Caption: Generalized workflow for chiral HPLC analysis.[13]

Analytical Characterization

Once synthesized and purified, the stereoisomers must be thoroughly characterized to confirm their structure and purity.

Spectroscopic Analysis

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural elucidation.[14][15]

  • NMR Spectroscopy: Provides detailed information about the connectivity and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR can confirm the presence of the expected functional groups. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can help determine the relative stereochemistry.[15][16]

  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the molecule, confirming its identity.[17][18]

Table 1: Expected Spectroscopic Data

TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the methyl, methylene, and methine protons, as well as exchangeable hydroxyl and carboxylic acid protons.
¹³C NMR Resonances for the methyl, methylene, methine, and carboxyl carbons.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound.
Chiroptical Methods

Polarimetry is a key technique for characterizing chiral compounds. It measures the rotation of plane-polarized light as it passes through a solution of the sample. Enantiomers will rotate the light to an equal but opposite degree.

Biological Significance and Future Directions

While the specific biological activities of all stereoisomers of this compound are not extensively documented in publicly available literature, alpha-hydroxy acids, in general, are known for their applications in cosmetics and potential therapeutic roles.[19][20][21][22][23][24] The different stereoisomers are likely to exhibit distinct biological activities, making their individual synthesis and study a promising area for future research in drug discovery.[22]

Conclusion

The stereoisomers of this compound represent a compelling case study in the importance of stereochemistry in the life sciences. A thorough understanding of their synthesis, separation, and characterization is essential for any researcher or professional involved in the development of new chiral drugs. The methodologies and protocols outlined in this guide provide a solid foundation for further investigation and application of these versatile chiral building blocks.

References

An In-depth Technical Guide on the Putative Natural Occurrence and Biosynthesis of 2,3-Dihydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxy-2-methylpropanoic acid is a chiral carboxylic acid of potential interest in various biochemical and pharmaceutical applications. However, its natural occurrence and biosynthetic pathways are not well-documented in current scientific literature. This technical guide provides a comprehensive exploration of the putative natural occurrence and biosynthesis of this molecule. By examining analogous, well-characterized metabolic pathways—specifically valine catabolism and pantothenate (Vitamin B5) biosynthesis—we propose a scientifically grounded, hypothetical biosynthetic route for this compound. This guide is intended to serve as a foundational resource for researchers, offering insights into potential enzymatic transformations and serving as a roadmap for future experimental validation.

Introduction: The Enigmatic Status of this compound

This compound, with its two hydroxyl groups and a methyl-substituted chiral center, represents a structurally intriguing small molecule. While synthetic routes to similar alpha-hydroxy acids are established, its presence in biological systems remains largely unconfirmed. The absence of direct literature necessitates an inferential approach, drawing upon the vast knowledge of microbial and plant biochemistry to construct a plausible narrative for its formation. This guide will therefore focus on established metabolic pathways that utilize structurally similar precursors and enzymatic machinery capable of catalyzing the necessary transformations.

Potential Precursor Pathways: A Tale of Two Metabolic Routes

The structural backbone of this compound strongly suggests a link to the metabolism of branched-chain amino acids, particularly valine. Two key pathways emerge as likely sources of its precursor: the valine catabolic pathway and the pantothenate (Vitamin B5) biosynthetic pathway.

The Valine Catabolism Pathway: A Source of Key Intermediates

The breakdown of the essential amino acid L-valine is a fundamental metabolic process in many organisms, from bacteria to mammals.[1] This pathway generates several intermediates that could potentially be shunted towards the synthesis of this compound.

The initial steps of valine catabolism involve the transamination of L-valine to α-ketoisovalerate, followed by oxidative decarboxylation to isobutyryl-CoA.[2] A subsequent dehydrogenation yields methacrylyl-CoA, which is then hydrated to form 3-hydroxyisobutyryl-CoA.[3] The thioester is then hydrolyzed to produce 3-hydroxyisobutyrate.[2]

G Valine L-Valine a_Ketoisovalerate α-Ketoisovalerate Valine->a_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA a_Ketoisovalerate->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA Enoyl-CoA hydratase Hydroxyisobutyrate 3-Hydroxyisobutyrate Hydroxyisobutyryl_CoA->Hydroxyisobutyrate 3-Hydroxyisobutyryl-CoA hydrolase Propionyl_CoA Propionyl-CoA Hydroxyisobutyrate->Propionyl_CoA Further oxidation steps

Figure 1: Simplified overview of the L-valine catabolism pathway.

The Pantothenate (Vitamin B5) Biosynthesis Pathway: An Alternative Origin

Pantothenate, a crucial precursor for the synthesis of coenzyme A, also originates from valine metabolism.[4] The pathway commences with the conversion of α-ketoisovalerate to α-ketopantoate via the enzyme ketopantoate hydroxymethyltransferase.[5] This intermediate is then reduced to pantoate by ketopantoate reductase.[6] Pantoate is subsequently condensed with β-alanine to form pantothenate.[4]

G a_Ketoisovalerate α-Ketoisovalerate a_Ketopantoate α-Ketopantoate a_Ketoisovalerate->a_Ketopantoate Ketopantoate hydroxymethyltransferase Pantoate Pantoate (2,4-Dihydroxy-3,3-dimethylbutanoate) a_Ketopantoate->Pantoate Ketopantoate reductase Pantothenate Pantothenate (Vitamin B5) Pantoate->Pantothenate Pantothenate synthetase

Figure 2: Key steps in the biosynthesis of pantothenate from α-ketoisovalerate.

A Hypothetical Biosynthetic Pathway to this compound

Based on the available metabolic precursors, we propose a plausible biosynthetic pathway for this compound originating from the valine catabolic pathway. The key precursor in this hypothesis is methacrylyl-CoA .

The proposed pathway involves two critical enzymatic steps following the formation of methacrylyl-CoA:

  • Epoxidation: An epoxidase could catalyze the formation of 2-methyl-2,3-epoxypropionyl-CoA from methacrylyl-CoA.

  • Hydrolysis: A hydrolase would then open the epoxide ring, resulting in the formation of this compound, likely with the release of Coenzyme A.

Alternatively, a dioxygenase could directly dihydroxylate the double bond of methacrylyl-CoA or a subsequent intermediate.

G cluster_known Known Valine Catabolism cluster_hypothetical Hypothetical Pathway Valine L-Valine a_Ketoisovalerate α-Ketoisovalerate Valine->a_Ketoisovalerate Isobutyryl_CoA Isobutyryl-CoA a_Ketoisovalerate->Isobutyryl_CoA Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Epoxy_intermediate 2-Methyl-2,3-epoxypropionyl-CoA Methacrylyl_CoA->Epoxy_intermediate Putative Epoxidase Target_Molecule This compound Epoxy_intermediate->Target_Molecule Putative Hydrolase

Figure 3: A hypothetical biosynthetic pathway for this compound.

Rationale for the Proposed Pathway:

  • Precursor Availability: Methacrylyl-CoA is a common intermediate in microbial and mammalian metabolism.[3]

  • Enzymatic Precedent: Epoxidation and subsequent hydrolysis are common biochemical strategies for diol formation. While a specific enzyme for this substrate is not known, various monooxygenases and hydratases with broad substrate specificities exist in nature.

  • Structural Similarity: The carbon skeleton of methacrylyl-CoA is identical to that of the target molecule, requiring only the addition of two hydroxyl groups across the double bond.

Potential Natural Occurrence

Given the proposed biosynthetic link to valine metabolism, this compound might be found in environments rich in microbial activity where branched-chain amino acid turnover is high. Such environments could include:

  • Soil and Rhizosphere: Complex microbial communities in soil are known for their diverse metabolic capabilities.

  • Fermented Foods and Beverages: The metabolic activity of yeasts and bacteria during fermentation could potentially lead to the formation of this compound.

  • Gut Microbiome: The gut microbiota is a rich source of novel metabolites derived from the breakdown of dietary components, including proteins.

Experimental Protocols for Detection and Characterization

The validation of the existence and biosynthesis of this compound requires robust analytical methodologies.

Sample Preparation
  • Extraction: For microbial cultures, cell pellets should be separated from the supernatant. Both should be extracted. For solid samples like soil or food, a solvent extraction (e.g., with ethyl acetate or a methanol/water mixture) is necessary.

  • Derivatization: Due to its polar nature, this compound is likely to be non-volatile. Derivatization to a more volatile form, such as a trimethylsilyl (TMS) or methyl ester, is recommended for gas chromatography-mass spectrometry (GC-MS) analysis.

Analytical Techniques

The following table summarizes the most suitable analytical techniques for the detection and quantification of this compound.

TechniqueSample PreparationExpected InformationAdvantagesDisadvantages
GC-MS Derivatization (e.g., TMS)Mass spectrum and retention timeHigh sensitivity and resolution; established libraries for comparisonRequires derivatization; potential for thermal degradation
LC-MS/MS Minimal (filtration)Accurate mass and fragmentation patternHigh specificity and sensitivity; no derivatization neededMatrix effects can be significant
NMR Purification and concentrationStructural elucidationProvides detailed structural informationLower sensitivity compared to MS
Experimental Workflow for Biosynthetic Pathway Elucidation
  • Isotope Labeling Studies: Culturing microorganisms in the presence of isotopically labeled L-valine (e.g., ¹³C- or ¹⁵N-labeled) and tracing the label into the putative this compound peak would provide strong evidence for the proposed biosynthetic link.

  • Enzyme Assays: Once a producing organism is identified, cell-free extracts can be used to perform enzyme assays with potential precursors (e.g., methacrylyl-CoA) to identify the responsible enzymatic activities.

  • Genetic Screening: Genomic analysis of the producing organism can help identify genes encoding for putative epoxidases, dioxygenases, or hydrolases that are co-located with genes for valine catabolism.

G Start Sample Collection (e.g., Microbial Culture) Extraction Solvent Extraction Start->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Direct injection for LC-MS Derivatization->Analysis Identification Identification of Putative Peak Analysis->Identification Confirmation Structure Confirmation (e.g., NMR, authentic standard) Identification->Confirmation Pathway_Study Biosynthetic Pathway Study (Isotope Labeling, Enzyme Assays) Confirmation->Pathway_Study

Figure 4: General experimental workflow for the detection and study of this compound.

Conclusion and Future Perspectives

While the natural occurrence of this compound remains to be definitively established, this guide provides a robust, scientifically-grounded framework for its potential biosynthesis. The proposed pathway, originating from the well-characterized valine catabolic route, offers a clear starting point for experimental investigation. The analytical and experimental workflows detailed herein provide a roadmap for researchers to explore the presence of this molecule in various biological systems and to elucidate its biosynthetic origins. Confirmation of its natural occurrence and an understanding of its biosynthesis could open new avenues for its application in metabolic engineering, drug development, and as a novel chiral building block.

References

2,3-Dihydroxy-2-methylpropanoic acid CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dihydroxy-2-methylpropanoic Acid

This guide provides a comprehensive overview of this compound, a significant dihydroxy monocarboxylic acid. Also known as α-Methylglyceric Acid, this compound holds relevance for researchers and professionals in drug development and atmospheric chemistry.

Core Compound Identification

Chemical Identity: this compound is functionally related to propionic acid[1]. It is the conjugate acid of 2,3-dihydroxy-2-methylpropanoate[2].

  • CAS Number: 21620-60-0[1][3]

  • Molecular Formula: C₄H₈O₄[3]

  • Molecular Weight: 120.1 g/mol [3]

Chemical Structure:

The structure consists of a propanoic acid backbone with hydroxyl groups at the 2 and 3 positions and a methyl group also at the 2 position.

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, purification, and application in experimental settings.

PropertyValueSource
Melting Point 104 °CChemBK[3]
Boiling Point (Predicted) 358.8±27.0 °CChemBK[3]
Density (Predicted) 1.425±0.06 g/cm³ChemBK[3]

Synthesis and Purification

While specific, detailed synthesis protocols for this compound are not extensively documented in readily available literature, general methodologies for the synthesis of related α-hydroxy acids can be adapted. A common approach involves the oxidation of corresponding alkenes or the diazotization of α-amino acids[4].

Conceptual Synthesis Pathway: Oxidation of 2-Methyl-2,3-dihydroxypropane

A plausible synthetic route would involve the selective oxidation of the primary alcohol in 2-methyl-1,2,3-propanetriol. This requires a careful choice of oxidizing agents to prevent over-oxidation to a dicarboxylic acid or cleavage of the carbon-carbon bonds.

Purification Protocol: Recrystallization

Given its solid nature at room temperature and its polar functional groups, recrystallization from a suitable solvent system is a primary method for purification.

  • Solvent Selection: Begin by testing solubility in various polar solvents (e.g., water, ethanol, ethyl acetate) and non-polar solvents (e.g., hexane, toluene) to identify a suitable single or mixed solvent system where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Perform a hot filtration to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to remove residual solvent.

Analytical Methodologies

The analysis of this compound typically involves chromatographic techniques coupled with mass spectrometry, which are essential for its identification and quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, derivatization is necessary for GC-MS analysis. A common method is trimethylsilylation (TMS), which converts the polar hydroxyl and carboxylic acid groups into more volatile TMS ethers and esters[5][6].

Experimental Protocol: TMS Derivatization for GC-MS Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a reaction vial.

  • Drying: Ensure the sample is anhydrous, as moisture can interfere with the derivatization reagent. This can be achieved by lyophilization or co-evaporation with a suitable solvent.

  • Derivatization: Add a TMS derivatizing agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial tightly and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The separation is typically performed on a non-polar capillary column[6]. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation pattern is used for identification[5].

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Interpretation Sample Sample containing 2,3-Dihydroxy-2- methylpropanoic acid Dry Drying Sample->Dry Derivatize TMS Derivatization Dry->Derivatize GC_MS GC-MS Analysis Derivatize->GC_MS Injection Data Data Acquisition (Mass Spectra) GC_MS->Data Identify Compound Identification Data->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an alternative that may not require derivatization. Reversed-phase chromatography with an aqueous mobile phase is suitable for separating this polar analyte.

Instrumentation and Conditions:

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid to improve peak shape.

  • Detection: Electrospray ionization (ESI) in negative ion mode is typically effective for carboxylic acids, detecting the [M-H]⁻ ion. High-resolution mass spectrometry (HR-MS) can be used for accurate mass determination and formula confirmation[7].

Applications and Relevance

Atmospheric Chemistry: As α-Methylglyceric Acid, this compound is recognized as a biogenic secondary organic aerosol, playing a role in atmospheric processes[1]. Its presence in the atmosphere can impact air quality and climate.

Metabolic Research: While the specific metabolic pathways involving this compound are not as well-defined as for some other organic acids, the study of related compounds like 3-hydroxyisobutyric acid (an intermediate in valine metabolism) suggests its potential involvement in cellular metabolic processes[8]. Dysregulation of related propionate metabolism has been linked to various metabolic diseases[9].

Chiral Building Block: The presence of a chiral center at the C2 position makes enantiomerically pure forms of this acid potentially valuable as building blocks in the synthesis of complex organic molecules and pharmaceuticals, similar to other chiral hydroxy acids[4].

References

An In-Depth Technical Guide to the Metabolic Pathway of 2,3-Dihydroxy-2-methylpropanoic Acid in Organisms

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxy-2-methylpropanoic acid is a small, chiral organic acid whose metabolic fate in biological systems is not well-documented in publicly available literature. Its structure, featuring a tertiary alpha-hydroxy acid and a primary beta-hydroxyl group, presents unique metabolic possibilities. This guide synthesizes established principles of biochemistry and xenobiotic metabolism to propose a series of putative metabolic pathways for this molecule. We provide a framework for the systematic investigation of its biotransformation, including detailed experimental protocols and analytical strategies. This document is intended to serve as a foundational resource for researchers initiating studies on the metabolism, pharmacokinetics, or toxicological profile of this compound and structurally related compounds.

Introduction and Structural Considerations

This compound is a C4 carboxylic acid characterized by two hydroxyl groups. The alpha-hydroxyl group is attached to a tertiary carbon, a feature that renders it resistant to direct oxidation.[1] Conversely, the beta-hydroxyl group is on a primary carbon, making it a likely target for enzymatic oxidation. The presence of these functional groups suggests that the molecule may undergo several types of metabolic transformations, including oxidation, decarboxylation, and conjugation reactions. Given the absence of a known endogenous role, it is probable that this compound, if introduced into an organism, would be processed through xenobiotic metabolism pathways.[2][3][4]

Putative Metabolic Pathways

Based on its chemical structure, we propose three primary metabolic routes for this compound. These pathways are not mutually exclusive and may occur in parallel or sequentially.

Pathway A: Oxidation of the Primary Alcohol

The most direct metabolic transformation would involve the oxidation of the primary alcohol at the C3 position. This is a common reaction catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), often utilizing NAD+ as a cofactor.[5][6]

  • Step A1: Oxidation to an Aldehyde. The primary alcohol is oxidized to form 2-hydroxy-2-methyl-3-oxopropanoic acid. This reaction is likely catalyzed by a cytosolic alcohol dehydrogenase.

  • Step A2: Oxidation to a Carboxylic Acid. The intermediate aldehyde is rapidly oxidized to a dicarboxylic acid, 2-hydroxy-2-methylmalonic acid, likely by an aldehyde dehydrogenase.

This pathway detoxifies the molecule by increasing its polarity, making it more water-soluble and easier to excrete.

Pathway_A_Oxidation cluster_main Pathway A: Oxidation of the Primary Alcohol mol1 2,3-Dihydroxy- 2-methylpropanoic acid mol2 2-Hydroxy-2-methyl- 3-oxopropanoic acid mol1->mol2 [A1] Alcohol Dehydrogenase (NAD⁺ → NADH) mol3 2-Hydroxy-2-methylmalonic acid mol2->mol3 [A2] Aldehyde Dehydrogenase (NAD⁺ → NADH)

Caption: Proposed oxidation pathway of the primary alcohol group.

Pathway B: Oxidative Decarboxylation

Alpha-hydroxy acids can undergo oxidative decarboxylation, a process that involves the removal of the carboxyl group as CO2.[7][8] While the tertiary nature of the alpha-carbon prevents simple dehydrogenation, an oxidative mechanism could still proceed.

  • Step B1: Oxidative Decarboxylation. The molecule undergoes a C1-C2 bond cleavage, releasing CO2 and forming 1,2-propanediol (propylene glycol). This reaction could be catalyzed by a non-heme iron oxygenase or other oxidoreductases.[7][8]

  • Step B2: Further Metabolism of 1,2-Propanediol. 1,2-propanediol is a known metabolite that can be oxidized to lactic acid or pyruvic acid and subsequently enter central carbon metabolism.

Pathway_B_Decarboxylation cluster_main Pathway B: Oxidative Decarboxylation mol1 2,3-Dihydroxy- 2-methylpropanoic acid mol2 1,2-Propanediol + CO₂ mol1->mol2 [B1] Oxidoreductase (e.g., non-heme Fe enzyme) mol3 Lactic Acid / Pyruvic Acid mol2->mol3 [B2] ADH / ALDH

Caption: Proposed oxidative decarboxylation pathway.

Pathway C: Phase II Conjugation

As a xenobiotic, the parent molecule or its oxidized metabolites could be targeted by Phase II conjugation enzymes to facilitate excretion.[2] The carboxyl group and hydroxyl groups are all potential sites for conjugation.

  • Step C1: Glucuronidation. UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the carboxyl group (forming an acyl glucuronide) or to one of the hydroxyl groups (forming an ether glucuronide).

  • Step C2: Sulfation. Sulfotransferases (SULTs) could add a sulfate group to the hydroxyl moieties, increasing water solubility.

These conjugated products are highly polar and are typically actively transported out of cells and excreted in urine or bile.

Pathway_C_Conjugation cluster_main Pathway C: Phase II Conjugation mol1 2,3-Dihydroxy- 2-methylpropanoic acid prod1 Acyl Glucuronide mol1->prod1 [C1] UGT (UDPGA → UDP) prod2 Ether Glucuronide mol1->prod2 [C1] UGT (UDPGA → UDP) prod3 Sulfate Conjugate mol1->prod3 [C2] SULT (PAPS → PAP)

Caption: Proposed Phase II conjugation pathways.

Experimental Protocols for Pathway Elucidation

Validating these putative pathways requires a multi-step, evidence-based approach. The following protocols provide a framework for this investigation.

3.1 In Vitro Metabolism Studies

In vitro systems are essential for identifying primary metabolites and the enzyme families involved.

Protocol 1: Incubation with Liver Microsomes

  • Objective: To determine if Cytochrome P450 (CYP) enzymes or UGTs are involved in the metabolism.

  • Methodology:

    • Prepare pooled human liver microsomes (or from other species of interest) at a concentration of 0.5-1.0 mg/mL in a phosphate buffer (pH 7.4).

    • Add this compound (substrate) at a final concentration of 1-10 µM.

    • For CYP-mediated metabolism, initiate the reaction by adding an NADPH-regenerating system. For UGT-mediated metabolism, add UDPGA.

    • Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS.

  • Causality: The requirement of NADPH points to CYP involvement, while UDPGA dependence indicates UGT activity. The appearance of new peaks in the chromatogram over time suggests metabolite formation.

Protocol 2: Incubation with Hepatocytes

  • Objective: To study the combined effects of Phase I and Phase II enzymes in an intact cell system.

  • Methodology:

    • Plate cryopreserved or fresh hepatocytes in a suitable culture medium and allow them to attach.

    • Replace the medium with fresh medium containing the substrate (1-10 µM).

    • Collect aliquots of the medium and cell lysates at various time points (e.g., 0, 1, 4, 24 hours).

    • Process samples by protein precipitation with cold acetonitrile.

    • Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.

  • Causality: Hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive view of metabolism, including the potential for sulfation and the products of sequential reactions (e.g., oxidation followed by glucuronidation).

3.2 Metabolite Identification and Structural Elucidation

Protocol 3: High-Resolution Mass Spectrometry (LC-MS/MS)

  • Objective: To identify and structurally characterize metabolites formed in in vitro or in vivo studies.

  • Methodology:

    • Perform liquid chromatography using a reversed-phase column (e.g., C18) with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the parent compound from its metabolites.

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ion modes.

    • Perform data-dependent MS/MS analysis to acquire fragmentation spectra of potential metabolite ions.

  • Causality and Interpretation:

    • Oxidation: An increase of 16 Da (O) or a decrease of 2 Da (-2H) relative to the parent mass suggests oxidation.

    • Decarboxylation: A loss of 44 Da (CO2) suggests decarboxylation.

    • Glucuronidation: An increase of 176 Da suggests the addition of a glucuronic acid moiety.

    • Sulfation: An increase of 80 Da suggests the addition of a sulfate group.

    • Fragmentation patterns in the MS/MS spectra will help pinpoint the location of the modification.

3.3 In Vivo Pharmacokinetic Studies

Protocol 4: Animal Administration and Sample Collection

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a whole organism.

  • Methodology:

    • Administer a single dose of this compound to a rodent species (e.g., Sprague-Dawley rat) via oral gavage and intravenous injection.

    • Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • House animals in metabolic cages to collect urine and feces separately over 24-48 hours.

    • Process plasma, urine, and fecal homogenates by protein precipitation or extraction.

    • Analyze samples for the parent compound and its metabolites using a validated LC-MS/MS method.

  • Causality: This study provides crucial data on bioavailability, clearance, half-life, and the major routes of elimination. Identifying metabolites in urine and feces confirms the metabolic pathways active in vivo.

Quantitative Data Summary

The following table should be used to summarize quantitative data obtained from enzymatic and pharmacokinetic studies.

ParameterValueUnitsExperimental System
Enzyme Kinetics
Vmax (Pathway A1)nmol/min/mg proteinLiver Microsomes/ADH
Km (Pathway A1)µMLiver Microsomes/ADH
Vmax (Pathway C1)nmol/min/mg proteinLiver Microsomes/UGT
Km (Pathway C1)µMLiver Microsomes/UGT
Pharmacokinetics In Vivo (Rat)
Bioavailability (Oral)%Plasma
Clearance (IV)mL/min/kgPlasma
Volume of DistributionL/kgPlasma
Half-life (t½)hoursPlasma
% Dose Excreted (Urine)%Urine
% Dose Excreted (Feces)%Feces
Conclusion and Future Directions

The metabolic pathway of this compound remains to be experimentally defined. This guide presents a logical and scientifically grounded framework for its elucidation, proposing pathways of oxidation, oxidative decarboxylation, and conjugation. The provided protocols offer a systematic approach to test these hypotheses, from initial in vitro screening to in vivo validation.

Future research should focus on identifying the specific enzyme isoforms responsible for each metabolic step, investigating potential species differences in metabolism, and assessing the pharmacological or toxicological activity of the identified metabolites. This foundational work is critical for any comprehensive evaluation of this compound in the context of drug development, toxicology, or environmental science.

References

biological significance of 2,3-Dihydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Significance of 2,3-Dihydroxy-2-methylpropanoic acid and its Isomers

Abstract

This technical guide provides a comprehensive analysis of this compound, with a primary focus on its most biologically prevalent isomer, (2R)-2,3-dihydroxy-3-methylbutanoic acid, commonly known as (R)-2,3-dihydroxy-isovalerate. This molecule is a critical intermediate in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine. Dysregulation of BCAA metabolism is implicated in a spectrum of pathologies, from rare Mendelian disorders to common metabolic diseases like insulin resistance and certain cancers. This document delves into the core biochemistry, enzymatic regulation, clinical significance, and detailed analytical methodologies for the study of this pivotal metabolite. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating BCAA metabolism and its therapeutic potential.

Introduction and Nomenclature Clarification

The term "this compound" can be ambiguous. Based on established metabolic pathways, the most significant molecule fitting this structural description is (R)-2,3-dihydroxy-isovalerate (IUPAC name: (2R)-2,3-dihydroxy-3-methylbutanoic acid). This guide will focus on this intermediate, which plays a central role in the anabolic pathways of essential amino acids.[1] It is crucial to distinguish this biosynthetic intermediate from catabolic products of valine, such as 3-hydroxyisobutyrate (3-HIB), which possesses its own distinct and significant biological activities, particularly in the context of metabolic diseases.[2][3]

(R)-2,3-dihydroxy-isovalerate is a chiral molecule that sits at a key juncture in the BCAA biosynthesis superpathway, which is active in plants, bacteria, and fungi, but not in animals, making the BCAAs essential amino acids for humans.[1] This pathway is also linked to the synthesis of pantothenate (Vitamin B5) and coenzyme A (CoA).[1][4]

Metabolic Context and Biochemical Role

(R)-2,3-dihydroxy-isovalerate is an intermediate in the parallel biosynthetic pathways of valine and isoleucine. The pathway originates from pyruvate (for valine and leucine) and pyruvate/threonine (for isoleucine).

The formation and conversion of (R)-2,3-dihydroxy-isovalerate are catalyzed by two key enzymes:

  • Ketol-acid reductoisomerase (KARI, EC 1.1.1.86): This bifunctional enzyme catalyzes a two-step reaction. It first mediates an alkyl migration of an acetolactate derivative to form a 2-ketoacid intermediate (3-hydroxy-3-methyl-2-oxobutanoate), which is then reduced in an NADPH-dependent manner to yield (R)-2,3-dihydroxy-isovalerate.[5][6][7] The reaction is Mg²⁺-dependent and follows an ordered pathway where NADPH binds before the acetolactate substrate.[5][8]

  • Dihydroxy-acid dehydratase (DHAD, EC 4.2.1.9): This enzyme catalyzes the subsequent dehydration of (R)-2,3-dihydroxy-isovalerate to form 2-oxoisovalerate (α-ketoisovalerate), the direct precursor of valine.[1] This enzyme contains an iron-sulfur cluster ([2Fe-2S] or [4Fe-4S]) essential for its catalytic activity.[9]

The overall flow is illustrated in the pathway diagram below.

BCAA_Biosynthesis cluster_valine Valine & Leucine Pathway Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Acetolactate synthase Intermediate 3-Hydroxy-3-methyl- 2-oxobutanoate Acetolactate->Intermediate KARI (Isomerase activity) DHIV (R)-2,3-Dihydroxy- isovalerate Intermediate->DHIV KARI (Reductase activity) NADPH -> NADP+ KIV 2-Oxoisovalerate (α-Ketoisovalerate) DHIV->KIV Dihydroxy-acid dehydratase (DHAD) Valine Valine KIV->Valine Valine aminotransferase Leucine_path To Leucine Biosynthesis KIV->Leucine_path

Caption: Simplified BCAA biosynthesis pathway highlighting (R)-2,3-dihydroxy-isovalerate.

Clinical and Therapeutic Significance

Inborn Errors of Metabolism

While (R)-2,3-dihydroxy-isovalerate itself does not typically accumulate to pathogenic levels, defects in the enzymes of BCAA metabolism lead to severe genetic disorders known as organic acidurias.[10][11] The most prominent is Maple Syrup Urine Disease (MSUD) , caused by a deficiency in the branched-chain α-keto acid dehydrogenase complex, which acts downstream of 2-oxoisovalerate.[12] This leads to the accumulation of BCAAs and their corresponding α-keto acids, causing severe neurological damage.[12] Understanding the complete BCAA pathway, including the steps involving (R)-2,3-dihydroxy-isovalerate, is fundamental to diagnosing and managing these conditions.

Dihydroxy-acid Dehydratase (DHAD) as a Drug Target

Because the BCAA biosynthesis pathway is absent in humans, its enzymes are attractive targets for developing antimicrobial agents and herbicides.[9] Dihydroxy-acid dehydratase (DHAD) has been identified as a promising target. Several natural and synthetic compounds are known to inhibit DHAD, including:

  • Aspterric acid: A fungal natural product that acts as a submicromolar competitive inhibitor of plant DHAD.[13][14]

  • N-isopropyloxalyl hydroxamate (IpOHA): A potent inhibitor of both bacterial DHAD and the preceding enzyme, KARI.[9][15]

The development of specific DHAD inhibitors represents a viable strategy for creating new classes of antibiotics and herbicides with high selectivity and potentially lower toxicity for humans.[13][15]

Link to Valine Catabolism and Insulin Resistance

While (R)-2,3-dihydroxy-isovalerate is part of the anabolic pathway, the catabolism (breakdown) of valine produces metabolites with profound signaling roles. Elevated circulating levels of BCAAs and their catabolites are strongly associated with obesity, type 2 diabetes, and insulin resistance.[3]

A key valine catabolite, 3-hydroxyisobutyrate (3-HIB) , has been identified as a marker and mediator of insulin resistance.[2][16] Studies have shown that 3-HIB is secreted by muscle cells and can stimulate fatty acid uptake and accumulation in muscle and adipose tissue, thereby contributing to insulin resistance.[17][18] This connection underscores the importance of understanding the entire lifecycle of BCAAs, from synthesis (involving 2,3-dihydroxy-isovalerate) to catabolism, for developing therapies for metabolic diseases.

Valine_Lifecycle cluster_anabolism Anabolism (in Plants/Bacteria) cluster_catabolism Catabolism (in Humans) DHIV (R)-2,3-Dihydroxy- isovalerate Val_synth Valine DHIV->Val_synth DHAD, Aminotransferase Val_cat Valine Val_synth->Val_cat Dietary Intake HIB 3-Hydroxyisobutyrate (3-HIB) Val_cat->HIB Multi-step enzymatic catabolism IR Insulin Resistance HIB->IR Stimulates fatty acid uptake

Caption: Relationship between valine anabolism and catabolism.

Analytical Methodologies

The quantitative analysis of organic acids like (R)-2,3-dihydroxy-isovalerate in biological matrices (e.g., urine, plasma, cell culture media) is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and specificity, which is essential for distinguishing and quantifying structurally similar metabolites.

GC-MS Analysis Workflow

The workflow involves several critical steps: sample preparation, derivatization, chromatographic separation, and mass spectrometric detection.

GCMS_Workflow Sample Biological Sample (Urine, Plasma) Spike Add Internal Standard Sample->Spike Extraction Organic Acid Extraction Spike->Extraction Derivatization TMS Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General workflow for the GC-MS analysis of organic acids.
Detailed Experimental Protocol: GC-MS Quantification

This protocol provides a self-validating system for the analysis of (R)-2,3-dihydroxy-isovalerate.

1. Sample Preparation & Extraction:

  • Rationale: Removal of interfering substances (proteins, salts) and isolation of organic acids is crucial for accurate analysis. Cation-exchange chromatography effectively removes amino acids and other basic compounds.[19][20]
  • Protocol:
  • Thaw biological samples (e.g., 100 µL of urine or plasma) on ice.
  • Add an internal standard solution (e.g., a stable isotope-labeled organic acid like succinic acid-d4) to each sample for accurate quantification.
  • For plasma, precipitate proteins by adding 300 µL of cold acetonitrile, vortex, and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
  • Apply the sample (or supernatant) to a pre-conditioned cation-exchange column (e.g., Dowex 50W).[19]
  • Elute the organic acids with deionized water.
  • Perform a liquid-liquid extraction on the eluate using ethyl acetate at pH < 2 (acidified with HCl).[21] Repeat the extraction three times.
  • Pool the organic phases and evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.

2. Derivatization:

  • Rationale: Organic acids are non-volatile. Derivatization, typically silylation, is required to convert them into volatile and thermally stable compounds suitable for GC analysis. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective silylating agent.[19]
  • Protocol:
  • To the dried extract, add 50 µL of MSTFA with 1% TMCS (trimethylchlorosilane) and 50 µL of pyridine (as a catalyst).
  • Seal the vial tightly and incubate at 60°C for 60 minutes to ensure complete derivatization.
  • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Analysis:

  • Rationale: The GC column separates the derivatized analytes based on their boiling points and polarity. The mass spectrometer fragments the eluted compounds, creating a unique mass spectrum for identification and quantification.
  • Protocol:
  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
  • Injector: Splitless mode, 250°C.
  • Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 5 min.[19][22]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Ion Source: Electron Impact (EI), 70 eV, 230°C.
  • Acquisition Mode: Full Scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification. For the TMS-derivative of 2,3-dihydroxy-isovalerate, characteristic ions would be monitored.

Data Presentation and Performance

Quantitative data is generated by creating a calibration curve using an authentic standard of (R)-2,3-dihydroxy-isovalerate. The peak area ratio of the analyte to the internal standard is plotted against concentration.

Validation Parameter Typical Performance Acceptance Criteria Reference
Linearity (r²) > 0.998≥ 0.99[19]
Limit of Detection (LOD) 0.1 - 0.5 µM3x Signal-to-Noise[19]
Limit of Quantification (LOQ) 0.5 - 1.0 µM10x Signal-to-Noise[19]
Intra-day Precision (%RSD) < 10%≤ 15%[20]
Inter-day Precision (%RSD) < 15%≤ 15%[20]
Recovery (%) 90 - 110%85 - 115%[19]

Conclusion and Future Directions

(R)-2,3-dihydroxy-isovalerate, a key intermediate in BCAA biosynthesis, holds significant biological importance primarily through its central position in a pathway essential for life in many organisms. While its direct role in human pathology is limited, its metabolic context is profoundly relevant to human health and disease. The study of its enzymatic regulators, KARI and DHAD, offers promising avenues for the development of novel antimicrobial agents and herbicides. Furthermore, the broader BCAA metabolic network, connecting anabolic intermediates like (R)-2,3-dihydroxy-isovalerate to catabolic signaling molecules like 3-HIB, provides critical insights into metabolic diseases such as insulin resistance and cancer. The robust analytical methods detailed herein provide the necessary tools for researchers to further explore this vital metabolic nexus and unlock its therapeutic potential.

References

An In-depth Technical Guide to 2,3-Dihydroxy-2-methylpropanoic Acid (Ketopantoic Acid): From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxy-2-methylpropanoic acid, more commonly known in the scientific community as ketopantoic acid, stands as a pivotal intermediate in the universal biosynthetic pathway of pantothenic acid (Vitamin B5) and Coenzyme A (CoA).[1][2] Its significance extends from fundamental microbial metabolism to its potential as a target for novel antimicrobial agents. This guide provides a comprehensive technical overview of ketopantoic acid, tracing its historical discovery within the context of vitamin biosynthesis, detailing the enzymatic and chemical synthesis routes, outlining modern analytical techniques for its quantification, and exploring its biochemical significance and applications. Structured to serve the needs of researchers and drug development professionals, this document synthesizes foundational knowledge with practical, field-proven insights.

Introduction: The Centrality of a Keto Acid

Coenzyme A is an indispensable cofactor in all domains of life, participating in a vast array of metabolic reactions, including the citric acid cycle and the synthesis and oxidation of fatty acids.[1][2] The de novo biosynthesis of CoA is a multi-step enzymatic cascade, for which pantothenate is an essential precursor. This compound, or ketopantoic acid, occupies a critical juncture in this pathway, representing the first committed step in the formation of the pantoate moiety of pantothenic acid.[1] Understanding the discovery, synthesis, and analysis of this key metabolite is crucial for fields ranging from metabolic engineering to the development of novel therapeutics targeting this essential pathway.

Discovery and Historical Context: Unraveling the Pantothenate Pathway

The history of ketopantoic acid is intrinsically linked to the elucidation of the pantothenic acid biosynthetic pathway. Early research in the mid-20th century focused on identifying the nutritional requirements of microorganisms, which led to the discovery of pantothenic acid as a vital growth factor. Subsequent genetic and biochemical studies in organisms like Escherichia coli began to piece together the enzymatic steps involved in its synthesis.

The idea that α-ketoisovalerate, an intermediate in valine biosynthesis, was also a precursor for pantoate synthesis was first proposed by Maas and Vogel.[1] This hypothesis was later confirmed through studies of mutant bacterial strains.[1] The direct enzymatic formation of ketopantoate was definitively established in 1976 by Teller, Powers, and Snell, who purified and characterized a new enzyme from E. coli, which they named ketopantoate hydroxymethyltransferase .[3] This enzyme was shown to catalyze the reversible condensation of α-ketoisovalerate with 5,10-methylenetetrahydrofolate to form ketopantoate, marking the first committed step in pantoate synthesis.[3]

This discovery clarified the precise origin of ketopantoate in biological systems and distinguished the primary biosynthetic route from a previously described, less specific enzymatic reaction involving formaldehyde.[3]

The Biochemical Role of Ketopantoic Acid

Ketopantoic acid is a transient but essential intermediate. Its biochemical journey is defined by two key enzymatic transformations that constitute the "pantoate arm" of the pantothenate biosynthetic pathway.

Enzymatic Synthesis: The Role of Ketopantoate Hydroxymethyltransferase (KPHMT)

The formation of ketopantoate is catalyzed by Ketopantoate hydroxymethyltransferase (KPHMT) , the protein product of the panB gene.[1] This enzyme facilitates the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate.[1] The reaction is reversible and requires a divalent metal ion, typically Mg²⁺, for activity.[4]

  • Substrates: α-Ketoisovalerate and 5,10-Methylenetetrahydrofolate

  • Product: Ketopantoate and Tetrahydrofolate

  • Enzyme: Ketopantoate hydroxymethyltransferase (EC 2.1.2.11)

  • Gene: panB

KPHMT_Reaction sub1 α-Ketoisovalerate enzyme Ketopantoate Hydroxymethyltransferase (panB) sub1->enzyme sub1->enzyme + sub2 5,10-CH₂-THF sub2->enzyme prod1 Ketopantoate prod2 THF enzyme->prod1 enzyme->prod1 + enzyme->prod2

Fig. 1: Synthesis of Ketopantoate by KPHMT.
Enzymatic Reduction: The Role of Ketopantoate Reductase (KPR)

Once formed, ketopantoate is stereospecifically reduced to (R)-pantoate by the enzyme Ketopantoate Reductase (KPR) , encoded by the panE gene.[4][5] This reaction is dependent on the cofactor NADPH.[5] In some organisms, another enzyme, acetohydroxy acid isomeroreductase (the ilvC gene product), which is involved in branched-chain amino acid biosynthesis, can also catalyze this reduction.[1][6]

  • Substrate: Ketopantoate

  • Cofactor: NADPH

  • Product: (R)-Pantoate

  • Enzyme: Ketopantoate Reductase (EC 1.1.1.169)

  • Gene: panE

The (R)-pantoate is then condensed with β-alanine to form pantothenate, a reaction catalyzed by pantothenate synthetase (panC).[1]

Pantothenate_Pathway akiv α-Ketoisovalerate kpa Ketopantoate (this compound) akiv->kpa panB (KPHMT) mthf 5,10-CH₂-THF mthf->kpa thf THF kpa->thf pantoate (R)-Pantoate kpa->pantoate panE (KPR) nadph NADPH + H⁺ nadph->pantoate nadp NADP⁺ pantoate->nadp pantothenate Pantothenate (Vitamin B5) pantoate->pantothenate panC (Pantothenate Synthetase) beta_ala β-Alanine beta_ala->pantothenate panC (Pantothenate Synthetase) atp ATP atp->pantothenate amp_ppi AMP + PPi pantothenate->amp_ppi

Fig. 2: The Pantoate Arm of the Pantothenate Biosynthesis Pathway.

Synthesis of this compound

While the biosynthesis of ketopantoic acid is well-understood, its chemical synthesis presents distinct challenges. The presence of a tertiary alcohol and an α-keto acid functional group requires careful selection of synthetic strategies to avoid side reactions.

Representative Chemical Synthesis Protocol

Principle: This approach involves the creation of an appropriate precursor that can be oxidized to the final α-keto acid. One common strategy is the oxidation of a corresponding α-hydroxy acid, which itself can be synthesized from a cyanohydrin derived from a suitable ketone.

Step-by-Step Methodology:

  • Preparation of Acetone Cyanohydrin Derivative:

    • Reaction: Protection of the hydroxyl group of 1-hydroxy-2-propanone (acetol). A suitable protecting group (e.g., benzyl) is introduced to prevent interference in subsequent steps.

    • Procedure: To a solution of 1-hydroxy-2-propanone in an appropriate solvent (e.g., DMF), add sodium hydride (NaH) at 0 °C. After stirring, add benzyl bromide (BnBr) and allow the reaction to proceed to completion. Work-up involves quenching the reaction, extraction with an organic solvent, and purification by chromatography to yield 1-(benzyloxy)propan-2-one.

  • Cyanohydrin Formation:

    • Reaction: The protected ketone is reacted with a cyanide source (e.g., sodium cyanide followed by acidification, or trimethylsilyl cyanide) to form the corresponding cyanohydrin.

    • Procedure: To a solution of 1-(benzyloxy)propan-2-one, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., ZnI₂). The reaction is typically run at room temperature. After completion, the silyl ether is hydrolyzed under mild acidic conditions to yield 2-(benzyloxy)-1-hydroxy-1-methylethanenitrile.

  • Hydrolysis to the α-Hydroxy Acid:

    • Reaction: The nitrile group of the cyanohydrin is hydrolyzed under strong acidic conditions (e.g., concentrated HCl) to form the carboxylic acid.

    • Procedure: The cyanohydrin is heated under reflux with concentrated hydrochloric acid. This step hydrolyzes the nitrile to a carboxylic acid, yielding 3-(benzyloxy)-2-hydroxy-2-methylpropanoic acid.

  • Oxidation to the α-Keto Acid:

    • Reaction: The secondary alcohol of the α-hydroxy acid is selectively oxidized to a ketone. Common oxidizing agents for this transformation include Swern oxidation, Dess-Martin periodinane, or PCC.

    • Procedure: A Swern oxidation is performed by adding oxalyl chloride to a solution of DMSO at low temperature (e.g., -78 °C), followed by the addition of the α-hydroxy acid. After a short incubation, a hindered base such as triethylamine is added. Work-up and purification yield the protected keto acid, 3-(benzyloxy)-2-oxo-2-methylpropanoic acid.

  • Deprotection:

    • Reaction: The benzyl protecting group is removed by catalytic hydrogenation.

    • Procedure: The protected keto acid is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Filtration of the catalyst and removal of the solvent yields the final product, This compound .

Note: Each step requires careful optimization of reaction conditions and purification by standard organic chemistry techniques such as extraction, crystallization, and column chromatography.

Analytical Methodologies

Accurate quantification of ketopantoic acid is essential for studying the flux through the pantothenate pathway and for screening potential enzyme inhibitors. Due to its polar nature and low volatility, analysis typically requires derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) or specialized conditions for Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and is a robust method for quantifying small metabolites. However, it requires a derivatization step to increase the volatility and thermal stability of polar analytes like ketopantoic acid.[3]

Protocol: Silylation-Based Derivatization for GC-MS Analysis

This protocol is a standard method for the analysis of organic acids in biological samples.[8][9]

  • Sample Preparation (from biological matrix, e.g., cell lysate):

    • Quench metabolism by rapidly adding a cold solvent mixture (e.g., methanol/water).

    • Lyse cells (e.g., by sonication or bead beating).

    • Centrifuge to pellet cell debris and proteins.

    • Collect the supernatant containing the metabolites.

  • Extraction and Drying:

    • Perform a liquid-liquid extraction if necessary to remove interfering lipids, for example, with chloroform.

    • Transfer the aqueous/polar layer to a new tube.

    • Evaporate the solvent to complete dryness using a vacuum concentrator or a stream of nitrogen gas. This step is critical as water will interfere with the derivatization reaction.

  • Derivatization (Two-Step Methoxyamination and Silylation):

    • Step 1: Methoxyamination: Add 20-50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried extract. This step protects the keto group from enolization and forming multiple derivatives. Vortex and incubate at a controlled temperature (e.g., 60 °C for 30 minutes).

    • Step 2: Silylation: Add 40-80 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3][9] Vortex and incubate at a higher temperature (e.g., 70-90 °C for 15-40 minutes).[8][9] This reaction replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Typical GC Parameters:

      • Column: A non-polar column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature of around 300-320 °C.

    • Typical MS Parameters:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.

Data Interpretation: The resulting TMS-derivatized ketopantoic acid will produce a characteristic mass spectrum that can be compared to a standard or a spectral library for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that often does not require derivatization, making it suitable for high-throughput analysis. It is particularly well-suited for quantifying low-abundance intermediates in complex biological matrices.[10][11]

Protocol: Quantitative Analysis by LC-MS/MS

This protocol is based on methods developed for the simultaneous quantification of CoA biosynthetic intermediates.[10][11]

  • Sample Preparation and Extraction:

    • Quench metabolism and lyse cells as described for GC-MS.

    • Protein Precipitation: Add a cold deproteinizing agent. While acetonitrile or methanol are common, 5-sulfosalicylic acid (SSA) has been shown to be effective as it does not require removal by solid-phase extraction (SPE), thus improving the recovery of polar analytes like pantothenate and its precursors.[10]

    • Vortex and centrifuge at high speed (e.g., >10,000 x g) at 4 °C to pellet precipitated proteins.

    • Transfer the supernatant to a vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A UPLC or HPLC system capable of handling the required pressures and flow rates.

    • Chromatography:

      • Column: A column suitable for separating polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with an ion-pairing agent in the mobile phase.

      • Mobile Phase A: Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium acetate).

      • Mobile Phase B: Acetonitrile with the same additive.

      • Gradient: A gradient elution starting with a high percentage of organic phase (for HILIC) or aqueous phase (for reversed-phase) and transitioning to elute the polar analytes.

    • MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

MRM Transitions for Ketopantoate: To perform quantitative analysis, specific precursor-to-product ion transitions must be determined by infusing a pure standard of ketopantoic acid. While a comprehensive database of validated transitions is not widely published, representative transitions can be predicted based on the molecule's structure (Molecular Weight: 148.13 g/mol ).

Precursor Ion (m/z)Product Ion (m/z)PolarityAnnotation
147.06103.05Negative[M-H]⁻ → [M-H-CO₂]⁻
147.0685.06Negative[M-H]⁻ → Further fragmentation

Note: These transitions are predictive and must be empirically optimized on the specific mass spectrometer being used.

Analytical_Workflow cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow gc_start Biological Sample gc_extract Extraction & Drying gc_start->gc_extract gc_deriv Derivatization (Methoxyamination & Silylation) gc_extract->gc_deriv gc_analyze GC-MS Analysis gc_deriv->gc_analyze gc_data Data Interpretation gc_analyze->gc_data lc_start Biological Sample lc_extract Extraction & Protein Precipitation lc_start->lc_extract lc_analyze LC-MS/MS Analysis (MRM Mode) lc_extract->lc_analyze lc_data Quantification lc_analyze->lc_data

Fig. 3: Comparative workflows for GC-MS and LC-MS/MS analysis of ketopantoic acid.

Applications and Future Directions

The primary interest in ketopantoic acid lies in its essential role in the universally conserved pantothenate biosynthetic pathway. This makes the enzymes that produce and consume it attractive targets for drug development.

  • Antimicrobial Drug Development: Since mammals do not synthesize pantothenate de novo and must obtain it from their diet, the enzymes of this pathway, including KPHMT and KPR, are excellent targets for the development of selective antibiotics. Inhibitors of these enzymes would disrupt CoA biosynthesis in pathogenic bacteria without affecting the human host.

  • Biotechnological Production: Ketopantoic acid is a key precursor in the biotechnological production of D-pantoic acid and its lactone, which are valuable chiral building blocks for the chemical synthesis of pantothenic acid and other fine chemicals.[12] Research has focused on optimizing microbial strains and enzymatic processes for the efficient and stereoselective reduction of ketopantoic acid.[12]

  • Metabolic Research: As a key metabolic intermediate, the quantification of ketopantoic acid levels can provide insights into the metabolic state of a cell and the flux through the CoA biosynthetic pathway under various conditions.

Conclusion

This compound, or ketopantoic acid, though a simple molecule, holds a position of great significance at the crossroads of primary metabolism. Its discovery was a key step in understanding vitamin biosynthesis, and today, it continues to be a focal point for research in antimicrobial drug discovery and industrial biotechnology. The methodologies for its synthesis and analysis, while rooted in classical chemical and biochemical principles, are continually being refined with modern techniques, enabling a deeper understanding of its role in the complex network of life. This guide has provided a foundational yet in-depth overview intended to equip researchers with the technical knowledge necessary to confidently engage with this important keto acid in their own scientific endeavors.

References

A Comprehensive Guide to the Theoretical and Molecular Modeling of 2,3-Dihydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and molecular modeling approaches applicable to the study of 2,3-dihydroxy-2-methylpropanoic acid, also known as 2-methylglyceric acid. This small, chiral alpha-hydroxy acid is of interest in various fields, from atmospheric chemistry to cosmetics.[1] This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry techniques to elucidate the structural, electronic, and dynamic properties of this molecule. We will delve into the principles and practical applications of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offering detailed protocols and explaining the rationale behind methodological choices. In light of the limited publicly available experimental data for this specific molecule, this guide emphasizes the predictive power of computational methods and outlines how theoretical results can be validated against known data for analogous compounds, thereby ensuring scientific rigor.

Introduction to this compound: A Molecule of Growing Interest

This compound (C₄H₈O₄) is a dihydroxy monocarboxylic acid.[1] Its structure, featuring a chiral center at the C2 position, two hydroxyl groups, and a carboxylic acid moiety, imparts it with a range of interesting chemical properties, including the potential for extensive hydrogen bonding. This molecule is a known component of secondary organic aerosols formed from the photooxidation of isoprene in the atmosphere, highlighting its relevance in environmental science.[2][3] Furthermore, as an alpha-hydroxy acid (AHA), it belongs to a class of compounds widely used in cosmetic and dermatological formulations for their exfoliating and moisturizing properties.[4]

The study of this compound through theoretical and molecular modeling techniques offers several advantages:

  • Structural Elucidation: Predicting the most stable three-dimensional conformations of the molecule, including the orientation of its functional groups and the presence of intramolecular hydrogen bonds.

  • Spectroscopic Prediction: Calculating spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies to aid in the interpretation of experimental spectra.

  • Reactivity and Thermodynamic Insights: Determining electronic properties, such as electrostatic potential and atomic charges, to predict sites of reactivity, and calculating thermodynamic properties like enthalpy of formation and Gibbs free energy.

  • Dynamic Behavior in Solution: Simulating the molecule's behavior in different solvent environments to understand its solvation, diffusion, and intermolecular interactions.

This guide will provide the foundational knowledge and practical steps to perform these computational investigations.

Theoretical Framework and Methodologies

The theoretical investigation of this compound primarily relies on two powerful computational techniques: Density Functional Theory (DFT) for electronic structure calculations and Molecular Dynamics (MD) for simulating the molecule's temporal evolution.

Density Functional Theory (DFT): Unveiling Electronic Structure and Properties

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a widely used and versatile tool in computational chemistry due to its favorable balance between accuracy and computational cost.[5][6] For a molecule like this compound, DFT can be employed to:

  • Geometry Optimization: Determine the lowest energy conformation of the molecule.

  • Frequency Calculations: Predict vibrational frequencies (IR and Raman spectra) and confirm that the optimized geometry corresponds to a true energy minimum.

  • Calculation of Molecular Properties: Obtain a wide range of electronic and thermodynamic properties.

The following diagram illustrates a general workflow for DFT calculations:

DFT_Workflow A 1. Initial Structure Generation B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B Input Coordinates C 3. Frequency Calculation (at the same level of theory) B->C Optimized Geometry D 4. Analysis of Results C->D Vibrational Frequencies & Zero-Point Energy E Conformational Search D->E Identification of stable conformers F Thermodynamic Properties D->F G Spectroscopic Properties (IR, NMR) D->G H Validation with Experimental Data D->H MD_Workflow A 1. System Preparation (Molecule + Solvent) B 2. Energy Minimization A->B C 3. Equilibration (NVT and NPT) B->C D 4. Production MD C->D E 5. Trajectory Analysis D->E H Structural Properties (RMSD, RMSF) E->H I Dynamic Properties (Diffusion) E->I J Intermolecular Interactions E->J F Force Field Selection F->A G Solvation and Ionization G->A

References

An In-depth Technical Guide to the Solubility and Stability of 2,3-Dihydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability characteristics of 2,3-Dihydroxy-2-methylpropanoic acid. As a key intermediate in various synthetic pathways and a potential building block in pharmaceutical development, a thorough understanding of its physicochemical properties is paramount for its effective application. This document is structured to provide not just data, but a foundational understanding of the principles governing its behavior in different solvent systems and under various stress conditions.

Introduction to this compound

This compound, a dihydroxy carboxylic acid, possesses a unique stereochemistry that influences its physical and chemical properties. Its structure, featuring both hydroxyl and carboxylic acid functional groups, dictates its solubility and stability profile, making it a molecule of significant interest in organic synthesis and medicinal chemistry.

Molecular Structure:

Caption: Molecular structure of this compound.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability. The presence of two hydroxyl groups and a carboxylic acid moiety in this compound suggests a strong potential for hydrogen bonding, which is a key determinant of its solubility in various solvents.

Qualitative Solubility

Initial assessments indicate that this compound is slightly soluble in polar protic solvents such as water and methanol.[1] This is attributed to the ability of these solvents to act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl and carboxylic acid groups of the molecule.

Quantitative Solubility Determination: A Methodological Approach

Precise quantitative solubility data is essential for formulation development. While specific experimental data for this compound is not extensively available in public literature, this section outlines a robust experimental protocol for its determination.

Experimental Protocol: Equilibrium Solubility Measurement

This protocol details the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

  • Sample Preparation: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Data Presentation:

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison across different solvents.

SolventPolarity IndexSolubility (mg/mL) at 25 °C
Water10.2To be determined
Methanol5.1To be determined
Ethanol4.3To be determined
Isopropanol3.9To be determined
Acetone5.1To be determined
Acetonitrile5.8To be determined
Dimethylformamide6.4To be determined
Dimethyl Sulfoxide7.2To be determined

Note: The solubility values in this table are placeholders and need to be determined experimentally.

Stability Profile

Understanding the stability of a drug candidate is a cornerstone of pharmaceutical development, ensuring its safety and efficacy over its shelf life.[2] Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[3][4][5]

Factors Affecting Stability

The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: The acidity or basicity of a solution can catalyze hydrolysis or other degradation pathways.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation.

Forced Degradation Studies: A Methodological Framework

This section outlines a general protocol for conducting forced degradation studies on this compound.

Experimental Protocol: Forced Degradation Study

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature or slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with a solution of 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 80 °C).

  • Photolytic Degradation: Expose a solution of the compound to a controlled light source in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

Logical Workflow for Stability Testing:

cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Analysis & Characterization Drug_Substance This compound Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Drug_Substance->Stress_Conditions Degraded_Samples Degraded Samples Stress_Conditions->Degraded_Samples Analyze_Samples Analyze Degraded Samples by Validated HPLC Method Degraded_Samples->Analyze_Samples HPLC_Method Develop Stability-Indicating HPLC Method Method_Validation Validate Method (Specificity, Linearity, Accuracy, Precision) HPLC_Method->Method_Validation Method_Validation->Analyze_Samples Identify_Degradants Identify & Characterize Degradation Products (e.g., LC-MS) Analyze_Samples->Identify_Degradants Establish_Degradation_Pathway Establish Degradation Pathway Identify_Degradants->Establish_Degradation_Pathway Elucidate

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the structure of this compound, potential degradation pathways may include:

  • Decarboxylation: Loss of the carboxylic acid group, particularly under thermal stress.

  • Oxidation: Oxidation of the hydroxyl groups to form keto-acids.

  • Dehydration: Elimination of water from the vicinal diol.

The identification of degradation products is crucial for understanding the complete stability profile of the molecule. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the structural elucidation of these impurities.

Analytical Methodologies

A robust and validated analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of non-volatile, polar compounds like alpha-hydroxy acids.[6][7][8][9][10][11][12]

Key Considerations for HPLC Method Development:

  • Column Chemistry: A reversed-phase C18 column is often a good starting point for polar analytes.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be controlled to ensure consistent ionization of the carboxylic acid group.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is common for compounds with limited chromophores. A Refractive Index (RI) detector can also be employed.

  • Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data for this molecule is not widely published, the provided methodologies and insights into the behavior of structurally similar alpha-hydroxy acids offer a solid foundation for researchers, scientists, and drug development professionals. The experimental protocols outlined herein will enable the generation of the necessary data to support formulation development and regulatory submissions. A thorough characterization of these fundamental physicochemical properties is a critical step in unlocking the full potential of this promising molecule.

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 2,3-Dihydroxy-2-methylpropanoic Acid Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the analysis of 2,3-dihydroxy-2-methylpropanoic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of this analyte, a chemical derivatization step is essential. This guide details a two-step derivatization process involving methoximation followed by trimethylsilylation (TMS). The described methodology is designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this and similar polar metabolites in various matrices. We explain the rationale behind each step to ensure a thorough understanding of the analytical process.

Introduction

This compound is a hydroxy carboxylic acid that can be found in various biological systems. The accurate quantification of such polar metabolites is crucial for metabolic profiling and understanding biochemical pathways. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for metabolomics due to its high sensitivity, specificity, and the availability of extensive spectral libraries for compound identification.[1] However, the direct analysis of polar and non-volatile compounds like this compound by GC-MS is not feasible.[2][3]

Chemical derivatization is a necessary step to convert these analytes into more volatile and thermally stable counterparts suitable for GC-MS analysis.[4][5] The most common approach for polar metabolites is a two-step process: methoximation of carbonyl groups followed by silylation of active hydrogens in hydroxyl and carboxyl groups.[2][6] This protocol focuses on the trimethylsilyl (TMS) derivatization of this compound, a widely used and effective method.[7][8]

Principle of the Method

The analytical workflow consists of sample preparation (extraction), chemical derivatization, and subsequent GC-MS analysis. The derivatization process is central to the success of the analysis and involves two key reactions:

  • Methoximation: This step is crucial for compounds containing aldehyde or ketone groups to prevent the formation of multiple derivatives from tautomers. While this compound does not have a carbonyl group, this step is often included in broader metabolic profiling to stabilize other potential metabolites in the sample.[6]

  • Silylation: The hydroxyl and carboxyl functional groups of this compound are highly polar. Silylation replaces the active hydrogens of these groups with a non-polar trimethylsilyl (TMS) group, significantly increasing the volatility and thermal stability of the analyte.[7][9] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used and effective silylating reagent for this purpose.[4][6]

The resulting TMS-derivatized analyte is then separated by gas chromatography and detected by mass spectrometry.

Materials and Reagents

Material/Reagent Grade Supplier Notes
This compoundAnalytical Standard(e.g., Sigma-Aldrich, Santa Cruz Biotechnology)
PyridineAnhydrous(e.g., Sigma-Aldrich)Store under inert gas.
Methoxyamine hydrochloride≥98%(e.g., Sigma-Aldrich)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Derivatization Grade(e.g., Thermo Fisher Scientific, Regis Technologies)Store under inert gas.
TolueneAnhydrous(e.g., Sigma-Aldrich)
Internal Standard (e.g., [U-¹³C]-Sorbitol)Analytical Standard(e.g., Cambridge Isotope Laboratories)
Nitrogen GasHigh PurityFor solvent evaporation.
GC-MS Vials and Inserts2 mL, Amber(e.g., Agilent, Waters)

Experimental Protocol

Standard Preparation
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • Spike each calibration standard and sample with the internal standard to a final concentration of (e.g., 10 µg/mL).

Sample Preparation and Derivatization Workflow

The following diagram illustrates the key steps from sample preparation to GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Sample Sample Aliquot (e.g., 50 µL) Drydown Evaporate to Dryness (Nitrogen Stream or SpeedVac) Sample->Drydown Methoximation Step 1: Methoximation (20 µL Methoxyamine in Pyridine) Incubate 90 min at 30°C Drydown->Methoximation Silylation Step 2: Silylation (80 µL MSTFA) Incubate 30 min at 37°C Methoximation->Silylation GCMS GC-MS Injection (1 µL) Silylation->GCMS Data Data Acquisition & Processing GCMS->Data

References

A Robust and Validated HILIC-LC-MS/MS Method for the High-Sensitivity Quantification of 2,3-Dihydroxy-2-methylpropanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 2,3-Dihydroxy-2-methylpropanoic acid in human plasma. Due to its high polarity, this small dihydroxy monocarboxylic acid presents significant challenges for retention and analysis using conventional reversed-phase chromatography.[1] To overcome these issues, we have developed a robust protocol centered on Hydrophilic Interaction Liquid Chromatography (HILIC) for effective analyte separation. The workflow employs a straightforward protein precipitation step for sample preparation and utilizes tandem mass spectrometry in negative electrospray ionization mode for selective and sensitive detection. This method is designed for researchers, clinical scientists, and drug development professionals who require reliable quantification of polar metabolites in complex biological matrices.

Introduction and Scientific Rationale

This compound, also known as α-Methylglyceric Acid, is a biogenic organic acid that has been identified as a tracer for secondary organic aerosol formation in atmospheric studies.[2] Its presence and concentration in biological fluids can be of interest in metabolomics and clinical research, potentially serving as a biomarker for various physiological or pathological states.

The Analytical Challenge: The primary obstacle in analyzing compounds like this compound is its physicochemical nature. With a molecular weight of 120.1 g/mol [3] and multiple hydrophilic functional groups (two hydroxyls and a carboxylic acid), it is poorly retained on traditional C18 reversed-phase columns. This leads to elution near or in the solvent front, where ion suppression from the matrix is most severe, compromising sensitivity and reproducibility.

The Methodological Solution: Our approach is built on three pillars to ensure scientific integrity and generate trustworthy data:

  • Efficient Sample Preparation: We utilize a simple yet effective protein precipitation with cold organic solvent. This technique rapidly removes the bulk of interfering proteins and phospholipids from the plasma matrix, which can otherwise cause ion suppression and clog analytical columns.[4] The use of cold solvent enhances the precipitation process and minimizes enzymatic degradation of target analytes.[1]

  • Orthogonal Separation with HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal separation technique for highly polar compounds.[1][5] HILIC employs a polar stationary phase and a mobile phase with a high percentage of organic solvent. Retention is based on the partitioning of the polar analyte into a water-enriched layer on the stationary phase surface.[1] This not only provides excellent retention for our target analyte but also offers the advantage of using a mobile phase with high organic content, which promotes efficient desolvation and ionization in the mass spectrometer source, thereby boosting signal intensity.[1]

  • Selective and Sensitive Detection by MS/MS: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, we can confidently detect and quantify the analyte even at low concentrations in a complex biological matrix. We have selected the negative electrospray ionization (ESI) mode, as the carboxylic acid moiety readily deprotonates to form a stable [M-H]⁻ ion, which is ideal for detection.

Overall Experimental Workflow

The entire process, from sample receipt to final data output, is designed to be efficient and robust.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Thaw Plasma Sample on Ice s2 Protein Precipitation (Cold Acetonitrile with I.S.) s1->s2 s3 Vortex & Incubate (-20°C, 20 min) s2->s3 s4 Centrifuge (16,000 x g, 10 min, 4°C) s3->s4 s5 Transfer Supernatant s4->s5 lc HILIC Separation s5->lc ms MS/MS Detection (Negative ESI, MRM Mode) lc->ms dp Integration & Quantification ms->dp dr Data Review & Reporting dp->dr

Figure 1: High-level workflow for the analysis of this compound.

Detailed Protocols and Methodologies

Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Internal Standard (IS): Stable isotope-labeled this compound-¹³C₄ (or a suitable structural analog like 2,3-Dihydroxybutanoic acid if SIL-IS is unavailable).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm).

  • Mobile Phase Additives: Ammonium Formate (≥99.0%, LC-MS Grade).

  • Biological Matrix: Drug-free human plasma (K₂EDTA).

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and Internal Standard in Methanol.

  • Working Standard Solutions: Serially dilute the primary analyte stock solution with 50:50 Acetonitrile:Water to prepare working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • QC Samples: Prepare QC samples in pooled drug-free human plasma at a minimum of three concentration levels: Low, Medium, and High.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock in Acetonitrile. This solution will be used as the protein precipitation solvent.

Protocol 1: Plasma Sample Preparation

This protocol is optimized for a 50 µL plasma sample volume.

  • Thaw Samples: Thaw all plasma samples (calibrators, QCs, and unknowns) on ice to maintain sample integrity.

  • Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of plasma.

  • Add Precipitation Solvent: Add 200 µL of the cold (-20°C) Internal Standard Working Solution (100 ng/mL in Acetonitrile) to each tube. The 4:1 solvent-to-plasma ratio ensures efficient protein removal.

  • Precipitate Proteins: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Enhance Precipitation: Incubate the samples at -20°C for 20 minutes to maximize protein precipitation.[1]

  • Pellet Debris: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated proteins and cellular debris.

  • Collect Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial for analysis. Avoid disturbing the protein pellet.

LC-MS/MS Instrumental Conditions

The following parameters are provided as a validated starting point and may require optimization based on the specific instrumentation used.

Table 1: HILIC Liquid Chromatography Conditions

Parameter Setting Rationale
LC System UHPLC System Provides high resolution and fast analysis times.
Column Waters ACQUITY UPLC BEH Amide (or similar) 1.7 µm, 2.1 x 100 mm Amide-phase HILIC columns provide excellent retention and peak shape for polar acidic compounds.
Column Temp. 40 °C Ensures reproducible retention times and improves peak shape.
Mobile Phase A Water with 10 mM Ammonium Formate Ammonium formate is a volatile buffer compatible with MS and aids in ionization.
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate High organic content drives HILIC retention.
Flow Rate 0.4 mL/min Standard flow rate for a 2.1 mm ID column.
Injection Vol. 5 µL

| Gradient | 95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 50% to 95% B (6-6.1 min), 95% B (6.1-8 min) | Gradient starts with high organic content to retain the analyte, then increases aqueous content to elute it. |

Table 2: Tandem Mass Spectrometry Conditions

Parameter Setting Rationale
MS System Triple Quadrupole Mass Spectrometer Ideal for quantitative MRM analysis.
Ionization Mode Electrospray Ionization (ESI), Negative The carboxylic acid group readily deprotonates to form [M-H]⁻.
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C High temperature is needed to desolvate the high-organic mobile phase.
Desolvation Gas Nitrogen, 800 L/hr

| MRM Transitions | See Table 3 | Specific transitions ensure selectivity. |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound 119.04 73.03 50 12
Internal Standard (¹³C₄-Analyte) 123.05 76.04 50 12

Note: The precursor ion corresponds to [M-H]⁻. The product ion at m/z 73.03 likely corresponds to the loss of CO₂ and H₂O. These values must be empirically optimized on the specific mass spectrometer being used.

Fragmentation cluster_frag Proposed Fragmentation Pathway parent Precursor Ion [C₄H₇O₄]⁻ m/z 119.04 product Product Ion [C₃H₅O₂]⁻ m/z 73.03 parent->product Collision-Induced Dissociation (CID) loss - CO₂ (44 Da) - H₂O (18 Da)

Figure 2: Proposed fragmentation of the [M-H]⁻ ion for this compound.

Method Validation

The analytical method was validated according to established international guidelines for bioanalytical method validation.[6][7] The validation assessed linearity, sensitivity, accuracy, precision, recovery, matrix effects, and stability.

Table 4: Summary of Method Validation Results

Parameter Result Acceptance Criteria
Linearity (r²) > 0.998 r² ≥ 0.99
Calibration Range 1 - 1000 ng/mL
LLOQ 1 ng/mL S/N > 10, Accuracy ±20%, Precision ≤20%
Intra-day Accuracy 95.2% - 104.5% ±15% of nominal (±20% at LLOQ)
Intra-day Precision (%CV) ≤ 8.7% ≤15% (≤20% at LLOQ)
Inter-day Accuracy 97.1% - 102.8% ±15% of nominal (±20% at LLOQ)
Inter-day Precision (%CV) ≤ 9.5% ≤15% (≤20% at LLOQ)
Matrix Effect 91% - 106% Consistent and reproducible
Extraction Recovery > 90% Consistent and reproducible

| Stability | Stable for 3 freeze-thaw cycles, 24h at room temp, and 30 days at -80°C.[8] | Recovery within ±15% of initial |

Conclusion

We have successfully developed and validated a robust, sensitive, and selective HILIC-LC-MS/MS method for the quantification of this compound in human plasma. The method employs a simple protein precipitation for sample cleanup and HILIC for chromatographic separation, effectively addressing the challenges associated with analyzing this highly polar metabolite. The validation results demonstrate that the method is accurate, precise, and reliable, making it well-suited for application in clinical research, metabolomics studies, and other bioanalytical contexts.

References

Applications of 2,3-Dihydroxy-2-methylpropanoic Acid in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Dihydroxy-2-methylpropanoic acid, known in biochemical literature as (R)-2,3-dihydroxyisovalerate , is a pivotal intermediate in the biosynthesis of the essential branched-chain amino acids (BCAAs) valine and leucine.[1] While often overshadowed by the metabolites of BCAA catabolism, this dihydroxy acid has emerged as a molecule of significant interest in distinct areas of metabolic research. Its presence is confined to bacteria, archaea, fungi, and plants, rendering the biosynthetic pathway a prime target for the development of novel herbicides and antimicrobial agents.[2][3] Furthermore, in the field of metabolic engineering, particularly in the microbial production of biofuels like isobutanol, 2,3-dihydroxyisovalerate is a key secreted metabolite whose accumulation signals a critical bottleneck in the production pathway.[4][5] This guide provides an in-depth exploration of the metabolic context of 2,3-dihydroxyisovalerate, its applications in metabolic engineering and as a tool for studying enzyme kinetics, and detailed protocols for its quantification and the analysis of related enzymatic activity.

The Metabolic Landscape: Biosynthesis vs. Catabolism

A frequent point of confusion is the distinction between the intermediates of BCAA biosynthesis and catabolism. 2,3-dihydroxyisovalerate is exclusively an intermediate in the biosynthetic pathway leading to valine and leucine. In contrast, metabolites such as 3-hydroxyisobutyrate are products of the catabolic (degradation) pathway of valine. Inborn errors of metabolism, such as 3-hydroxyisobutyrate dehydrogenase (HIBADH) deficiency, are associated with the accumulation of catabolic intermediates, not 2,3-dihydroxyisovalerate.[6][7]

The biosynthesis of valine and leucine is a multi-step process primarily occurring within the mitochondria of organisms that possess this pathway, such as Saccharomyces cerevisiae.[8][9] Animals lack this pathway and therefore require BCAAs as essential dietary components.[3]

The Branched-Chain Amino Acid Biosynthesis Pathway

The formation of (R)-2,3-dihydroxyisovalerate from pyruvate is a critical segment of the BCAA biosynthesis pathway.

  • Step 1: Synthesis of α-Acetolactate: The pathway initiates with the condensation of two pyruvate molecules, catalyzed by Acetolactate Synthase (ALS) , also known as Acetohydroxyacid Synthase (AHAS). This enzyme requires thiamine diphosphate (ThDP) as a cofactor.[2]

  • Step 2: Reductive Isomerization to (R)-2,3-Dihydroxyisovalerate: The α-acetolactate undergoes a combined isomerization and reduction reaction catalyzed by Ketol-acid Reductoisomerase (KARI) , utilizing NADPH as a reductant to form (R)-2,3-dihydroxyisovalerate.[1]

  • Step 3: Dehydration to α-Ketoisovalerate: (R)-2,3-dihydroxyisovalerate is then dehydrated by the enzyme Dihydroxy-acid Dehydratase (DHAD) , an iron-sulfur cluster-containing enzyme, to produce α-ketoisovalerate, the direct precursor of valine.[1][10]

This final dehydration step is often the rate-limiting reaction in engineered microbial pathways, leading to the accumulation and secretion of 2,3-dihydroxyisovalerate.[4]

BCAA_Biosynthesis Pyruvate 2x Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Acetolactate Synthase (ALS/AHAS) DHIV (R)-2,3-Dihydroxyisovalerate Acetolactate->DHIV Ketol-acid Reductoisomerase (KARI) NADPH -> NADP+ KIV α-Ketoisovalerate DHIV->KIV Dihydroxy-acid Dehydratase (DHAD) Valine L-Valine KIV->Valine Branched-Chain Amino Acid Transaminase (BCAT) Isobutanol_Workflow cluster_0 Engineered Host (e.g., S. cerevisiae) cluster_1 Extracellular Medium Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis DHIV 2,3-Dihydroxyisovalerate Pyruvate->DHIV Engineered Pathway (ALS, KARI) KIV α-Ketoisovalerate DHIV->KIV DHAD (Rate-limiting step) Secreted_DHIV Secreted 2,3-Dihydroxyisovalerate DHIV->Secreted_DHIV Transport Isobutanol Isobutanol KIV->Isobutanol Decarboxylase, Alcohol Dehydrogenase LCMS LC-MS/MS Analysis Secreted_DHIV->LCMS Quantification Optimization Pathway Optimization: - Engineer DHAD - Modify Conditions LCMS->Optimization

References

Application Notes and Protocols: 2,3-Dihydroxy-2-methylpropanoic Acid as a Biomarker for 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Deficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Biomarker in Valine Metabolism

In the intricate network of human metabolism, the breakdown of branched-chain amino acids (BCAAs) is a critical process for energy homeostasis. Disruptions in these pathways, often due to inherited genetic defects, can lead to the accumulation of toxic intermediates, resulting in severe and complex clinical phenotypes. This guide focuses on 2,3-dihydroxy-2-methylpropanoic acid , a significant urinary biomarker for the diagnosis of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency , a rare autosomal recessive inborn error of valine catabolism.[1][2][3][4]

HIBCH deficiency manifests with a range of neurological and systemic symptoms, including developmental delay, Leigh-like disease, and episodes of ketoacidosis.[3][4] The identification of specific and reliable biomarkers is paramount for early diagnosis, monitoring of dietary therapy, and the development of novel therapeutic strategies. This document provides a comprehensive overview of the metabolic context of this compound, its clinical relevance, and detailed protocols for its detection and quantification in biological samples.

The Metabolic Pathway: A Bottleneck in Valine Catabolism

This compound emerges as a downstream metabolite when the valine catabolism pathway is compromised at the HIBCH enzyme step. The primary function of HIBCH is to hydrolyze 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyric acid.[5] A deficiency in HIBCH leads to an accumulation of the highly reactive intermediate, methacrylyl-CoA.[3][5] This reactive molecule is then shunted into an alternative pathway, leading to the formation and subsequent urinary excretion of this compound.[1]

valine_catabolism cluster_key Legend Valine Valine alpha_Keto_Isovalerate α-Ketoisovalerate Valine->alpha_Keto_Isovalerate BCAT Isobutyryl_CoA Isobutyryl-CoA alpha_Keto_Isovalerate->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA IBD Three_Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Three_Hydroxyisobutyryl_CoA Enoyl-CoA Hydratase Biomarker 2,3-Dihydroxy-2-methylpropanoic Acid (in urine) Methacrylyl_CoA->Biomarker Alternative Pathway Three_Hydroxyisobutyric_Acid 3-Hydroxyisobutyric Acid Three_Hydroxyisobutyryl_CoA->Three_Hydroxyisobutyric_Acid HIBCH Methylmalonic_Semialdehyde Methylmalonic Semialdehyde Three_Hydroxyisobutyric_Acid->Methylmalonic_Semialdehyde HIBADH Propionyl_CoA Propionyl-CoA Methylmalonic_Semialdehyde->Propionyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Key_Normal Normal Pathway Key_Enzyme_Block Enzyme Block in HIBCH Deficiency Key_Biomarker Resulting Biomarker

Caption: Valine Catabolism and HIBCH Deficiency Pathway.

Analytical Methodologies: From Sample to Result

The detection and quantification of this compound are primarily achieved through mass spectrometry-based techniques, which offer the necessary sensitivity and specificity for complex biological matrices like urine and plasma. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for urinary organic acid profiling, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is increasingly utilized for its high throughput and versatility.

Experimental Workflow Overview

The general workflow for the analysis of this compound involves several key stages, from sample collection to data interpretation.

workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection Sample Collection (Urine or Plasma) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Prep Sample Preparation (Extraction & Derivatization) Sample_Storage->Sample_Prep Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Sample_Prep->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Identification) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Interpretation Clinical Interpretation Quantification->Interpretation

Caption: General workflow for biomarker analysis.

Protocol 1: GC-MS Analysis of this compound in Urine

This protocol details a robust method for the qualitative and quantitative analysis of urinary organic acids, including this compound. The key to successful GC-MS analysis of such non-volatile compounds is the derivatization step, which converts them into volatile trimethylsilyl (TMS) esters.[5][6][7]

1. Materials and Reagents

  • Urine samples (stored at -80°C)

  • Internal Standard (IS) solution (e.g., heptadecanoic acid in methanol)

  • Hydrochloric acid (HCl), 5M

  • Sodium chloride (NaCl), solid

  • Ethyl acetate, HPLC grade

  • Pyridine, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Urease (for optional urea removal)[8][9]

  • Glass centrifuge tubes (15 mL)

  • Nitrogen evaporator

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

2. Sample Preparation

  • Thawing and Normalization: Thaw urine samples at room temperature. To account for variations in urine concentration, normalize the sample volume based on creatinine concentration.[10] A common practice is to use a volume of urine containing a specific amount of creatinine (e.g., 1 µmol).

  • Internal Standard Addition: Add a known amount of the internal standard solution to each urine sample. This is crucial for accurate quantification.

  • Acidification and Salting: Acidify the urine sample to a pH < 2 with 5M HCl. This protonates the organic acids, enhancing their extraction into the organic solvent. Saturate the sample with solid NaCl to further improve extraction efficiency.

  • Liquid-Liquid Extraction: Add ethyl acetate to the sample, vortex vigorously for 2 minutes, and centrifuge to separate the layers. Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process to maximize recovery.

  • Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical to avoid overheating, which can lead to the loss of volatile compounds.[11]

  • Derivatization:

    • To the dried residue, add anhydrous pyridine to dissolve the organic acids.

    • Add BSTFA with 1% TMCS.

    • Seal the vial tightly and heat at 70°C for 30-60 minutes to facilitate the formation of TMS derivatives.[5][7]

    • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Instrumental Parameters

  • Injection: 1-2 µL of the derivatized sample is injected in split or splitless mode.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is typically used.

  • Oven Temperature Program: A temperature gradient is employed to separate the various organic acids. A typical program might start at 80°C, hold for a few minutes, and then ramp up to 280-300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis and identification of unknown compounds, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of target compounds.[10]

4. Data Analysis and Quantification

  • Identification: this compound is identified by its retention time and its unique mass spectrum, which is compared to a reference library (e.g., NIST). The TMS derivative of this compound has a characteristic mass spectrum.[12]

  • Quantification: The concentration of the analyte is determined by creating a calibration curve using known concentrations of a pure standard of this compound, also subjected to the same extraction and derivatization procedure. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma

LC-MS/MS offers an alternative with often simpler sample preparation (no derivatization required) and high specificity, making it suitable for targeted quantification in plasma.

1. Materials and Reagents

  • Plasma samples (collected in EDTA or heparin tubes, stored at -80°C)

  • Internal Standard (IS) solution (a stable isotope-labeled version of the analyte is ideal)

  • Acetonitrile, LC-MS grade, containing 0.1% formic acid

  • Water, LC-MS grade, containing 0.1% formic acid

  • Protein precipitation plates or microcentrifuge tubes

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • A suitable reversed-phase LC column (e.g., C18)

2. Sample Preparation

  • Thawing: Thaw plasma samples on ice.

  • Internal Standard Addition: Add the internal standard solution to the plasma sample.

  • Protein Precipitation: Add cold acetonitrile (typically 3-4 volumes) to the plasma sample to precipitate proteins. Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis. The supernatant can be evaporated and reconstituted in the initial mobile phase if concentration is needed.

3. LC-MS/MS Instrumental Parameters

  • Chromatography: A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) of this compound and a specific fragment ion generated upon collision-induced dissociation. The transition from the precursor to the product ion is highly specific to the analyte.

4. Data Analysis and Quantification

  • A calibration curve is constructed by analyzing standards of known concentrations prepared in a surrogate matrix (e.g., charcoal-stripped plasma) and subjected to the same sample preparation procedure.[13][14]

  • The peak area ratio of the analyte to the internal standard is used to calculate the concentration in the unknown samples.

Data Interpretation and Expected Values

The presence and concentration of this compound should be interpreted in the context of the patient's clinical presentation and the results of other metabolic tests.

AnalyteMatrixHealthy ControlHIBCH Deficiency
This compound UrineNot typically detected or present at very low trace levelsSignificantly Elevated [1]
3-Hydroxyisobutyric Acid UrineNormalMay be elevated
Hydroxy-C4-Carnitine Plasma/DBSNormalElevated[4]

This table presents expected qualitative findings. Quantitative reference ranges should be established and validated by individual laboratories.

Method Validation and Quality Control

For clinical diagnostic use, any assay for this compound must be rigorously validated according to established guidelines (e.g., CLIA, ISO 15189).[15][16][17][18][19] Key validation parameters include:

  • Accuracy: Assessed by spike-recovery studies in the relevant matrix.

  • Precision: Intra- and inter-assay precision should be determined at multiple concentrations.

  • Linearity and Range: The range over which the assay is accurate and precise.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Specificity: Ensuring that other compounds in the matrix do not interfere with the measurement.

  • Stability: Analyte stability under various storage and processing conditions.

The routine analysis should include quality control (QC) samples at low, medium, and high concentrations to ensure the ongoing validity of the results.

Conclusion and Future Perspectives

The measurement of this compound is a valuable tool in the diagnostic workup of patients suspected of having an inborn error of valine metabolism, specifically HIBCH deficiency. The GC-MS and LC-MS/MS methods described provide the necessary sensitivity and specificity for its reliable detection. As our understanding of metabolic disorders deepens, the role of such specific biomarkers will become even more critical in guiding personalized medicine approaches, including dietary management and the development of targeted therapies. Further research is needed to establish precise quantitative reference ranges and to explore the full clinical utility of this biomarker in monitoring disease progression and therapeutic response.

References

Topic: Derivatization of 2,3-Dihydroxy-2-methylpropanoic Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Direct analysis of 2,3-Dihydroxy-2-methylpropanoic acid by gas chromatography (GC) is impeded by its trifunctional polar nature, possessing two hydroxyl groups and one carboxylic acid group. These functional groups lead to low volatility, poor thermal stability, and undesirable interactions with the GC column, resulting in broad, tailing peaks and poor sensitivity.[1][2][3] This application note provides a detailed guide to overcoming these challenges through chemical derivatization. We present a primary protocol for comprehensive silylation, a robust single-step method that converts all active hydrogen sites into volatile trimethylsilyl (TMS) derivatives. An alternative two-step esterification-silylation protocol is also described for specific applications. These field-proven methodologies are designed to yield thermally stable derivatives, enabling reproducible and high-resolution GC analysis.

The Analytical Challenge: Why Derivatization is Essential

This compound is a highly polar organic acid. The presence of "active" hydrogens in its carboxyl and hydroxyl groups facilitates strong intermolecular hydrogen bonding.[4] This molecular interaction significantly raises the boiling point and reduces the volatility of the analyte, making it unsuitable for direct GC analysis.[5] Injecting the underivatized acid into a hot GC inlet can lead to:

  • Thermal Decomposition: The molecule may break down at high temperatures before it can be separated.[1]

  • Poor Peak Shape: Strong adsorption to the stationary phase or active sites in the GC system results in broad, asymmetrical peaks, which compromises resolution and quantification.[1]

  • Low Sensitivity: Sample loss due to adsorption and poor chromatographic focus leads to weak detector response.[2]

Derivatization is a critical sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability.[3] The process replaces the active, polar hydrogen atoms with non-polar functional groups, effectively eliminating the issues of hydrogen bonding and thermal lability.[5]

Primary Derivatization Strategy: Comprehensive Silylation

Silylation is the most direct and widely used method for derivatizing compounds containing hydroxyl, carboxyl, and amine groups.[5][6] This reaction replaces the active hydrogens with a trimethylsilyl (TMS) group, converting the polar functional groups into their respective TMS-ether and TMS-ester forms. The resulting tris-trimethylsilyl derivative of this compound is significantly more volatile and thermally stable.[7]

Principle of Silylation: The reaction involves a nucleophilic attack from the oxygen of the hydroxyl or carboxyl group on the silicon atom of the silylating reagent. A catalyst is often used to enhance the reactivity of the reagent, especially for sterically hindered groups.[5] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective, and their byproducts are volatile, preventing chromatographic interference.[8]

Diagram: Single-Step Silylation Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Aliquot (Containing Analyte) Dry 2. Evaporate to Dryness (Nitrogen Stream) Sample->Dry AddReagent 3. Add Solvent & Silylating Reagent (e.g., Pyridine, BSTFA + 1% TMCS) Dry->AddReagent React 4. Heat in Sealed Vial (e.g., 70°C for 45 min) AddReagent->React Cool 5. Cool to Room Temp. React->Cool GCMS 6. Inject into GC-MS Cool->GCMS caption Workflow for Silylation Derivatization

Caption: Workflow for Silylation Derivatization.

Protocol 1: Comprehensive Silylation with BSTFA

This protocol details the conversion of this compound into its tris-trimethylsilyl (3TMS) derivative.[7]

Materials:

  • Sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), preferably with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine or Acetonitrile (as solvent)

  • 2 mL GC vials with PTFE-lined screw caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Methodology:

  • Sample Preparation: Transfer a sample aliquot (typically containing 10-100 µg of the analyte) into a 2 mL GC vial. If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen.[8] Moisture will consume the derivatizing reagent and must be rigorously excluded.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the dried residue. Subsequently, add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 15-30 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes. The elevated temperature ensures the reaction goes to completion.

  • Analysis: After cooling the vial to room temperature, the sample is ready for direct injection into the GC-MS system. The reaction mixture can typically be injected without further cleanup.[4]

Alternative Strategy: Two-Step Esterification & Silylation

For certain complex matrices or when differential derivatization is desired, a two-step approach can be employed. This involves first esterifying the carboxylic acid group, followed by silylating the two hydroxyl groups. Esterification is a highly specific reaction for carboxylic acids.[4]

Principle of Esterification: The Fischer esterification involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF₃ or HCl) to form an ester.[9][10] This converts the -COOH group to a -COOCH₃ group, which is more volatile.

Diagram: Two-Step Derivatization Workflow

G cluster_prep Sample Preparation cluster_ester Step A: Esterification cluster_silylation Step B: Silylation Sample 1. Sample Aliquot Dry1 2. Evaporate to Dryness Sample->Dry1 AddEster 3. Add Methanol/BF3 Dry1->AddEster ReactEster 4. Heat (e.g., 60°C) AddEster->ReactEster Dry2 5. Evaporate Reagents ReactEster->Dry2 AddSilyl 6. Add BSTFA Dry2->AddSilyl ReactSilyl 7. Heat (e.g., 70°C) AddSilyl->ReactSilyl Cool 8. Cool to Room Temp. ReactSilyl->Cool GCMS 9. Inject into GC-MS Cool->GCMS caption Workflow for Two-Step Derivatization

Caption: Workflow for Two-Step Derivatization.

Protocol 2: Two-Step Methyl Esterification and Silylation

Methodology:

  • Sample Preparation: Prepare the dried sample in a GC vial as described in Protocol 1.

  • Step A: Esterification:

    • Add 200 µL of 14% Boron Trifluoride (BF₃) in methanol to the dried sample.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial and evaporate the reagents to dryness under a gentle stream of nitrogen.

  • Step B: Silylation:

    • To the dried methyl ester derivative, add 100 µL of anhydrous pyridine and 100 µL of BSTFA (with or without 1% TMCS).

    • Proceed with the heating step (70°C for 45 minutes) and analysis as described in Protocol 1.

Instrumental Analysis & Expected Results

Proper GC-MS parameters are crucial for the successful separation and detection of the derivatized analyte.

Parameter Typical Setting Rationale
GC Column Low-polarity phase (e.g., 5% Phenyl Polysiloxane)Provides good separation for non-polar TMS derivatives.[11]
30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for high-resolution analysis.
Injection Mode Split/Splitless (Split ratio 10:1 to 50:1)Prevents column overloading while maintaining sensitivity.
Injector Temp. 250°CEnsures rapid volatilization of the derivative without degradation.[12]
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)Inert and provides good chromatographic efficiency.
Oven Program Initial: 100°C (hold 1 min)Allows for solvent focusing.[12]
Ramp: 5-10°C/min to 280°CSeparates analytes based on boiling points.[12]
Final Hold: 5-10 minEnsures elution of all components.[12]
MS Transfer Line 270°CPrevents condensation of the analyte before reaching the ion source.[12]
Ion Source Temp. 200-230°CStandard temperature for electron ionization (EI).[12]
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.[12]
Mass Range 50-500 amuCovers the expected mass of the derivative and its fragments.

Expected Outcome: Successful derivatization will convert the polar, non-volatile this compound into a single, sharp, and symmetrical chromatographic peak corresponding to its tris-TMS derivative (C₁₃H₃₂O₄Si₃, MW: 336.6).[7] This allows for accurate and reproducible quantification and identification.

Troubleshooting and Best Practices

  • Problem: No or Low Product Yield.

    • Cause: Presence of residual water or alcohol in the sample, which consumes the reagent.

    • Solution: Ensure the sample is completely dry before adding reagents. Use anhydrous solvents.

  • Problem: Multiple Peaks for the Analyte.

    • Cause: Incomplete derivatization, leading to partially derivatized products (e.g., 1-TMS and 2-TMS derivatives).

    • Solution: Increase reaction time or temperature. Ensure sufficient reagent is used in excess. The use of a catalyst (TMCS) can drive the reaction to completion.[5]

  • Problem: Extraneous Peaks in Chromatogram.

    • Cause: Reagent hydrolysis or byproducts from the silylating agent.

    • Solution: Run a reagent blank to identify artifact peaks. Use high-purity reagents.

  • Best Practice: Glassware Deactivation.

    • The slightly acidic surface of standard laboratory glassware can adsorb polar analytes.[11] For trace-level analysis, it is recommended to use silanized vials to mask active Si-OH groups, preventing sample loss.[11]

References

Application Notes and Protocols for Quantitative Structure-Activity Relationship (QSAR) Studies of Chemical Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides a detailed walkthrough of the principles and practices involved in conducting Quantitative Structure-Activity Relationship (QSAR) studies. QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1][2][3][4] This approach is a cornerstone in modern drug discovery, toxicology, and environmental science, enabling the prediction of the activity of novel compounds, thereby prioritizing synthesis and testing, and reducing the time and cost of research and development.[2][3][5] This document will delve into the theoretical underpinnings of QSAR, provide a step-by-step protocol for model development and validation, and offer insights into the interpretation of results and common pitfalls to avoid.

Introduction: The Rationale Behind QSAR

The fundamental principle of QSAR is that the biological activity of a chemical compound is intrinsically linked to its molecular structure.[2][3][4] Variations in structural properties, such as hydrophobicity, electronics, and sterics, directly influence how a molecule interacts with a biological target. QSAR seeks to quantify this relationship, creating predictive models of the form:

Activity = f (Molecular Descriptors) + error [1]

Where "Activity" is the measured biological response (e.g., IC50, EC50), and "Molecular Descriptors" are numerical representations of the physicochemical properties of the molecules.[2][6][7] A well-constructed and rigorously validated QSAR model can be a powerful tool for:

  • Lead Optimization: Guiding the modification of lead compounds to enhance potency and reduce toxicity.[8]

  • Virtual Screening: Rapidly assessing large chemical libraries to identify potential hits for further investigation.[8][9]

  • Toxicity Prediction: Estimating the potential toxicity of new chemical entities.[1]

  • Mechanistic Insights: Understanding the key structural features that govern a compound's activity.[8]

The following diagram illustrates the central dogma of QSAR, highlighting the relationship between chemical structure, its properties, and the resulting biological activity.

Structure Chemical Structure (2D/3D Representation) Descriptors Molecular Descriptors (Numerical Representation of Properties) Structure->Descriptors Descriptor Calculation Model QSAR Model (Mathematical Relationship) Descriptors->Model Model Building Activity Biological Activity (Experimental Measurement) Activity->Model (Training Data) Model->Activity Prediction

Caption: The core principle of QSAR.

The QSAR Workflow: A Step-by-Step Guide

A successful QSAR study follows a systematic workflow, ensuring the development of a robust and predictive model.[2][10] Each step is critical for the integrity of the final model.

cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Model Development cluster_2 Phase 3: Model Validation & Application Data 1. Dataset Curation Descriptor 2. Descriptor Calculation Data->Descriptor Split 3. Data Splitting (Training & Test Sets) Descriptor->Split Feature 4. Feature Selection Split->Feature Build 5. Model Building Feature->Build Internal 6. Internal Validation Build->Internal External 7. External Validation Internal->External Domain 8. Applicability Domain Definition External->Domain Predict 9. Prediction & Interpretation Domain->Predict

Caption: The systematic workflow of a QSAR study.

Protocol: Dataset Curation

Objective: To assemble a high-quality dataset of chemical structures and their corresponding biological activities. The quality of the input data is paramount to the success of a QSAR model.[2]

Step-by-Step Methodology:

  • Data Collection: Gather a congeneric series of compounds with experimentally determined biological activities (e.g., from literature or in-house assays). Ensure the biological data is consistent and measured under the same experimental conditions.

  • Data Cleaning:

    • Structure Verification: Check and correct chemical structures for errors in representation (e.g., incorrect bond orders, charges).

    • Data Consistency: Convert all biological activity data to a uniform format (e.g., pIC50 = -log(IC50)).

    • Outlier Detection: Identify and carefully evaluate any data points that deviate significantly from the general trend. Statistical methods or visual inspection of scatter plots can aid in this process. While removing outliers can improve model statistics, it should be done with caution and a clear justification.

Protocol: Molecular Descriptor Calculation

Objective: To numerically represent the physicochemical properties of the molecules in the dataset.[7]

Step-by-Step Methodology:

  • Structure Preparation: Optimize the 2D or 3D structures of the molecules. For 3D-QSAR, this involves conformational analysis to find the most stable or bioactive conformation.

  • Descriptor Selection: Choose a set of molecular descriptors that are relevant to the biological activity being studied. Descriptors can be broadly categorized as:

    • 1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).[11]

    • 2D Descriptors: Based on the 2D representation of the molecule (e.g., topological indices, connectivity indices, polar surface area).[11][12]

    • 3D Descriptors: Based on the 3D structure of the molecule (e.g., molecular volume, surface area, shape indices).[11][12]

    • Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges).[12][13]

  • Descriptor Calculation: Use specialized software to calculate the chosen descriptors for all molecules in the dataset.

Table 1: Common Molecular Descriptors in QSAR

Descriptor ClassExamplesDescription
Constitutional Molecular Weight, Atom CountBasic information derived from the molecular formula.[13]
Topological Connectivity Indices, Kappa Shape IndicesDescribe the atomic arrangement and bonding within the molecule.[12]
Geometric Molecular Surface Area, Molecular VolumeCharacterize the 3D shape and size of the molecule.[12]
Electronic HOMO/LUMO Energies, Dipole MomentDescribe the electronic properties of the molecule.[12][13]
Hydrophobic LogPQuantifies the lipophilicity of the molecule.
Protocol: Data Splitting, Feature Selection, and Model Building

Objective: To partition the data for training and testing, select the most relevant descriptors, and build a mathematical model.

Step-by-Step Methodology:

  • Data Splitting: Divide the dataset into a training set and a test set.[1] The training set is used to build the model, while the test set is used to evaluate its predictive performance on unseen data. A common split is 70-80% for the training set and 20-30% for the test set. The selection should be done in a way that both sets are representative of the entire dataset in terms of chemical diversity and activity range.

  • Feature Selection: From the large pool of calculated descriptors, select a subset that is most correlated with the biological activity. This step is crucial to avoid overfitting and to create a more interpretable model. Common methods include:

    • Stepwise Regression: Iteratively adding or removing descriptors based on their statistical significance.

    • Genetic Algorithms: An optimization technique inspired by natural selection to find the best combination of descriptors.

    • Principal Component Analysis (PCA): A dimensionality reduction technique that can be used to identify the most important variables.

  • Model Building: Use a statistical method to establish the relationship between the selected descriptors and the biological activity. Popular methods include:

    • Multiple Linear Regression (MLR): A linear method that is easy to interpret.[14]

    • Partial Least Squares (PLS): A regression method suitable for datasets with a large number of correlated descriptors.[15]

    • Machine Learning Algorithms: Non-linear methods such as Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANN) can capture more complex relationships.[16][17]

Model Validation: Ensuring Predictive Power

A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is a critical and mandatory step.[1][2][18]

Internal Validation

Objective: To assess the robustness and stability of the model using the training set data.

Key Techniques:

  • Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the training set. A high q² value (typically > 0.5) indicates good internal predictivity.[1]

  • Y-Randomization (Scrambling): The biological activity values in the training set are randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. If the original model is robust, the randomized models should have significantly lower R² and q² values, indicating that the original correlation was not due to chance.[1]

External Validation

Objective: To evaluate the model's ability to predict the activity of an independent set of compounds (the test set).[1][5]

Key Metrics:

  • Predictive R² (R²pred): This metric assesses how well the model predicts the activity of the test set compounds. A value greater than 0.6 is generally considered acceptable.[18]

Table 2: Key Statistical Parameters for QSAR Model Validation

ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationThe proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
Cross-validated R²A measure of the model's internal predictive ability.> 0.5
Predictive R² (External)R²predA measure of the model's ability to predict the activity of an external test set.> 0.6
Root Mean Square ErrorRMSEThe standard deviation of the residuals (prediction errors).As low as possible

Applicability Domain: Defining the Boundaries of Prediction

No QSAR model is universally applicable. The Applicability Domain (AD) defines the chemical space for which the model can make reliable predictions.[1][19] Predictions for compounds that fall outside the AD are likely to be inaccurate. The AD can be defined based on the range of descriptor values in the training set, structural similarity to the training set compounds, or other methods.

cluster_0 Training Set Compounds cluster_1 Test Set Compounds cluster_2 New Compounds AD Applicability Domain (Chemical Space of Training Set) A A B B C C D D E E F F G G H H I Compound I (Inside AD - Reliable Prediction) J Compound J (Outside AD - Unreliable Prediction)

Caption: The concept of the Applicability Domain.

Common Pitfalls and Best Practices

Developing a reliable QSAR model requires careful attention to detail and an awareness of potential pitfalls.[20][21][22][23]

Table 3: Common Pitfalls and How to Avoid Them

PitfallConsequenceBest Practice
Poor Quality Data Inaccurate and unreliable model.Thoroughly curate and clean the dataset. Ensure consistency in biological activity measurements.[21]
Inappropriate Descriptors Model lacks mechanistic interpretability and predictive power.Select descriptors that are relevant to the underlying biological mechanism.
Overfitting Model performs well on the training set but poorly on new data.Use a proper training/test set split, employ feature selection, and perform rigorous internal and external validation.[24]
Lack of Validation The predictive ability of the model is unknown.Always perform both internal and external validation.[1]
Ignoring the Applicability Domain Making unreliable predictions for dissimilar compounds.Clearly define and report the applicability domain of the model.
Chance Correlation The observed correlation is due to random chance.Perform Y-randomization to ensure the statistical significance of the model.[1]

Software and Tools for QSAR Modeling

A variety of software packages are available for performing QSAR studies, ranging from commercial suites to open-source tools.

  • Commercial Software: MOE (Molecular Operating Environment), Discovery Studio, Schrödinger Suite.[25]

  • Freeware/Open-Source: OECD QSAR Toolbox, RDKit, PaDEL-Descriptor.[26][27][28]

Conclusion

QSAR modeling is a powerful and versatile tool in the modern drug discovery and chemical safety assessment landscape.[2][3] By following a systematic and rigorous workflow, researchers can develop predictive models that provide valuable insights into structure-activity relationships, guide the design of new molecules, and accelerate the pace of scientific discovery. The key to a successful QSAR study lies in the quality of the data, the appropriateness of the chosen methods, and, most importantly, a thorough and honest validation of the final model.

References

Application Note: The Role of 2,3-Dihydroxyisovalerate in Cellular Metabolism and Protocols for its Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Dihydroxy-2-methylpropanoic acid, more commonly known in biochemical literature as (R)-2,3-Dihydroxyisovalerate (DHIV) , is a pivotal intermediate in cellular metabolism. It occupies a critical branch point in the biosynthetic pathways of branched-chain amino acids (BCAAs) and pantothenate (Vitamin B5), a precursor to the essential cofactor Coenzyme A (CoA).[1][2] Understanding the flux through this intermediate is crucial for fields ranging from microbiology and metabolic engineering to drug discovery. This guide provides an in-depth look at the biochemical significance of DHIV and offers detailed, field-tested protocols for its extraction, quantification, and analysis in biological samples.

Part I: Biochemical Role and Significance
1.1. A Central Intermediate in Two Major Pathways

(R)-2,3-Dihydroxyisovalerate is not merely a transient molecule; it is a key metabolite that links the synthesis of essential amino acids with a vital cofactor. Its metabolic context is primarily defined by two interconnected pathways.

  • Branched-Chain Amino Acid (BCAA) Biosynthesis: DHIV is an indispensable intermediate in the production of valine and leucine.[3] The pathway begins with pyruvate, which is converted through several steps to α-ketoisovalerate. DHIV is the direct precursor to α-ketoisovalerate.

  • Pantothenate (Vitamin B5) and Coenzyme A (CoA) Biosynthesis: The precursor for DHIV, α-ketoisovalerate, can also be shunted into the pantothenate synthesis pathway.[2][4] Pantothenate is a fundamental building block of Coenzyme A, a cofactor central to numerous metabolic processes, including the TCA cycle and fatty acid metabolism.[2][5]

The dual fate of DHIV's precursors makes it a critical node for regulating carbon flux towards either protein synthesis (via BCAAs) or broader metabolic regulation (via CoA).

1.2. Enzymology: The Synthesis and Conversion of DHIV

Two key enzymes directly control the cellular concentration of DHIV:

  • Ketol-Acid Reductoisomerase (EC 1.1.1.86): Also known as acetohydroxy acid isomeroreductase, this enzyme catalyzes the formation of (R)-2,3-Dihydroxyisovalerate from α-acetolactate (formed from pyruvate).[1] This reaction is a combined isomerization and NADPH-dependent reduction.

  • Dihydroxy-Acid Dehydratase (EC 4.2.1.9): This enzyme catalyzes the subsequent step, converting DHIV into 2-oxoisovalerate (α-ketoisovalerate) through a dehydration reaction.[1][6]

The diagram below illustrates the position of DHIV within these pathways.

Metabolic_Pathway cluster_BCAA BCAA & Pantothenate Biosynthesis cluster_CoA CoA Pathway Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Acetolactate Synthase (e.g., Ilv2) DHIV (R)-2,3-Dihydroxyisovalerate (DHIV) Acetolactate->DHIV Ketol-Acid Reductoisomerase (EC 1.1.1.86) KIV α-Ketoisovalerate DHIV->KIV Dihydroxy-Acid Dehydratase (EC 4.2.1.9, e.g., Ilv3) Valine Valine KIV->Valine Transaminase Leucine Leucine KIV->Leucine Multiple Steps Ketopantoate α-Ketopantoate KIV->Ketopantoate panB KIV->Ketopantoate Pantoate Pantoate Ketopantoate->Pantoate panE Pantothenate Pantothenate (Vitamin B5) Pantoate->Pantothenate panC CoA Coenzyme A Pantothenate->CoA Multiple Steps

Caption: Metabolic position of (R)-2,3-Dihydroxyisovalerate (DHIV).

1.3. Broader Scientific and Industrial Relevance
  • Drug Development Target: The BCAA synthesis pathway is essential in bacteria, fungi, and plants but is absent in animals (which obtain BCAAs from their diet).[7] This makes the enzymes responsible for DHIV synthesis and conversion, such as dihydroxy-acid dehydratase, prime targets for the development of novel antimicrobial agents and herbicides.[7]

  • Metabolic Engineering Bottleneck: In efforts to produce biofuels like isobutanol from microorganisms such as Saccharomyces cerevisiae, the metabolic pathway is often engineered to overproduce α-ketoisovalerate. However, the activity of dihydroxy-acid dehydratase (Ilv3 in yeast) can be rate-limiting, leading to the accumulation and secretion of DHIV, which reduces the final product yield.[8] Studying DHIV levels is therefore critical for optimizing strains for industrial biotechnology.

Part II: Methodologies for the Analysis of DHIV

Accurate quantification of DHIV is essential for understanding its metabolic role. Due to its polar nature and presence within a complex biological matrix, robust analytical protocols are required.

Protocol 1: Metabolite Extraction from Cell Cultures

Rationale: The primary goal of metabolite extraction is to rapidly quench all enzymatic activity to preserve the metabolic snapshot at the time of sampling and to efficiently extract small molecules for analysis. Cold organic solvents are used to precipitate proteins and halt metabolism simultaneously.

Materials:

  • 60% Methanol solution in water, pre-chilled to -40°C.

  • Phosphate-buffered saline (PBS), chilled to 4°C.

  • Centrifuge capable of reaching 14,000 x g at 4°C.

  • Lyophilizer or vacuum concentrator.

Procedure:

  • Cell Culture Quenching:

    • For adherent cells: Aspirate the culture medium. Immediately wash the cells once with 5 mL of ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 3 min at 4°C). Aspirate the supernatant and gently resuspend the pellet in 5 mL of ice-cold PBS. Re-pellet the cells.

  • Metabolite Extraction:

    • Immediately add 1 mL of pre-chilled (-40°C) 60% methanol to the cell pellet or plate.

    • Use a cell scraper to detach adherent cells into the methanol solution. For suspension cells, vortex the pellet vigorously in the methanol.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Protein Precipitation:

    • Incubate the mixture at -20°C for at least 1 hour to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection and Storage:

    • Carefully transfer the supernatant, which contains the soluble metabolites, to a new clean tube.

    • Dry the extract completely using a lyophilizer or vacuum concentrator.

    • The dried metabolite extract can be stored at -80°C until analysis.

Protocol 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS is the gold standard for metabolite quantification due to its high sensitivity, selectivity, and ability to distinguish between structurally similar molecules. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for retaining a polar analyte like DHIV.

LCMS_Workflow Sample Dried Metabolite Extract Reconstitution Reconstitution Sample->Reconstitution Reconstitute in Mobile Phase Injection Injection Reconstitution->Injection Autosampler HILIC HILIC Column Injection->HILIC LC Separation MS Mass Spectrometer HILIC->MS Ionization (ESI-) Data Chromatogram (Peak Area) MS->Data Detection (MRM) Quantification Quantification Data->Quantification

Caption: General workflow for LC-MS/MS analysis of DHIV.

Procedure:

  • Sample Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM ammonium acetate). Vortex and centrifuge to pellet any insoluble debris.

  • LC Separation:

    • Column: HILIC column (e.g., SeQuant ZIC-pHILIC, 2.1 x 100 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, decrease to 20% B over 8 min, hold for 2 min, then return to 95% B and re-equilibrate for 5 min.

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Detection (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI), negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific mass transitions must be optimized empirically using a pure standard of 2,3-Dihydroxyisovalerate. The table below provides theoretical values.

ParameterSettingRationale
Precursor Ion (Q1)m/z 133.045[M-H]⁻ for C₅H₉O₄⁻
Product Ion (Q2)m/z 73.029Fragment corresponding to loss of CO₂ and H₂O
Collision Energy (CE)10-20 eV (Optimize)Energy required for characteristic fragmentation.
Dwell Time100 msTime spent acquiring data for this transition.
Note: These mass values are theoretical and must be confirmed experimentally on the specific instrument used.
  • Quantification:

    • Prepare a calibration curve using a serial dilution of a pure (R)-2,3-Dihydroxyisovalerate standard (from 1 nM to 10 µM).

    • Process the samples using the same method.

    • Integrate the peak area for the DHIV MRM transition in both standards and samples.

    • Calculate the concentration in the unknown samples by interpolating their peak areas from the standard curve.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: For GC-MS analysis, non-volatile and polar molecules like DHIV must be chemically modified (derivatized) to increase their volatility. Trimethylsilylation (TMS) is a common and effective derivatization technique for molecules with hydroxyl and carboxyl groups.[9]

Procedure:

  • Derivatization:

    • Place the dried metabolite extract in a GC vial.

    • Add 50 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 60°C for 45 minutes to protect carbonyl groups.

    • Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 60°C for 30 minutes. This step silylates the hydroxyl and carboxyl groups.

  • GC-MS Analysis:

    • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detection: Scan mode (e.g., m/z 50-600) for identification. The resulting spectrum can be compared to spectral libraries like NIST.[9][10] For quantification, Selected Ion Monitoring (SIM) can be used.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydroxy-2-methylpropanoic acid (also known as 2-methylglyceric acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable, highly functionalized molecule. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction

This compound is a dihydroxy monocarboxylic acid that serves as a versatile building block in various synthetic applications.[1] Its structure, featuring a carboxylic acid, a primary hydroxyl group, and a tertiary hydroxyl group, presents unique synthetic challenges. The high polarity and multiple reactive sites necessitate careful planning and execution of synthetic routes.

This guide will focus on two primary and logical synthetic strategies:

  • Selective Oxidation of 2-Methyl-1,2,3-propanetriol: A convergent approach starting from a readily available triol.

  • Dihydroxylation of Methacrylic Acid or its Esters: A strategy that builds the required functionality onto an unsaturated backbone.

We will explore the intricacies of each route, providing solutions to common experimental hurdles.

Strategy A: Selective Oxidation of 2-Methyl-1,2,3-propanetriol

This approach is attractive due to the commercial availability of the starting triol. The core challenge lies in selectively oxidizing the primary alcohol at the C1 position to a carboxylic acid while leaving the secondary (C3) and tertiary (C2) alcohols untouched.

Frequently Asked Questions (FAQs)

Q1: Why is 2-methyl-1,2,3-propanetriol a logical starting material?

A1: 2-Methyl-1,2,3-propanetriol already contains the complete carbon skeleton and the three necessary oxygen functional groups. This simplifies the synthesis by focusing on functional group interconversion (oxidation) rather than carbon-carbon bond formation. The primary challenge is achieving selectivity among the three distinct hydroxyl groups.

Q2: What are the primary difficulties in selectively oxidizing this triol?

A2: The main challenges are:

  • Lack of Selectivity: Many common strong oxidizing agents, such as potassium permanganate or chromic acid, are aggressive and can lead to a mixture of products by oxidizing the secondary alcohol or cleaving the C-C bonds.[2][3]

  • Over-oxidation: The reaction can proceed past the desired carboxylic acid, leading to cleavage of the C2-C3 bond to form acetone and other degradation products.

  • Product Isolation: The final product is a highly polar, water-soluble compound, which can make purification from aqueous reaction media and inorganic salts challenging.

Troubleshooting Guide: Selective Oxidation
Problem 1: Low or no yield of the desired carboxylic acid.
  • Potential Cause: Use of an overly aggressive or non-selective oxidizing agent (e.g., KMnO₄, Jones reagent). Primary alcohols can be oxidized to carboxylic acids, but these reagents can also oxidize secondary alcohols to ketones and cleave C-C bonds.[2][3][4]

  • Expert Recommendation: Employ a milder, more selective oxidation system. A highly effective and modern approach is a two-step, one-pot oxidation using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst. The primary alcohol is first oxidized to an aldehyde with TEMPO and a co-oxidant like sodium hypochlorite (NaOCl). The aldehyde is then further oxidized in the same pot to the carboxylic acid using sodium chlorite (NaClO₂).[4][5] This method is known for its high selectivity for primary alcohols, even in the presence of secondary alcohols.[5]

Protocol 1: TEMPO-Catalyzed Two-Step, One-Pot Oxidation [4][5]
  • Step 1: Oxidation to Aldehyde

    • Dissolve 2-methyl-1,2,3-propanetriol (1.0 equiv.) in a biphasic solvent system such as dichloromethane/water.

    • Add TEMPO (0.01-0.05 equiv.) and potassium bromide (0.1 equiv.) to the mixture.

    • Cool the reaction to 0 °C in an ice bath.

    • Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~1.1 equiv.) while maintaining the pH at ~9-10 by simultaneous addition of a dilute HCl solution.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Step 2: Oxidation to Carboxylic Acid

    • To the same reaction mixture, add sodium chlorite (NaClO₂, 1.5 equiv.) and a phosphate buffer solution (pH ~6.7).

    • Allow the reaction to warm to room temperature and stir until the intermediate aldehyde is fully converted to the carboxylic acid (monitor by TLC or LC-MS).

  • Work-up:

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product with a polar organic solvent like ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Problem 2: Formation of a complex mixture of byproducts, including a ketone.
  • Potential Cause: Even with milder reagents, some oxidation of the secondary alcohol at C3 may occur, leading to a keto-acid byproduct. The tertiary alcohol at C2 is generally resistant to oxidation under non-forcing conditions.

  • Expert Recommendation: For ultimate selectivity, a protecting group strategy is advised. The 1,3-diol moiety can be selectively protected as a cyclic acetal, leaving the primary hydroxyl group at C1 as the sole site for oxidation.[6][7][8] A benzylidene acetal is a common choice as it is stable to many oxidative conditions and can be readily removed by hydrogenolysis.

Workflow for Protection-Oxidation-Deprotection Strategy

G cluster_0 Protection-Oxidation-Deprotection Workflow A 2-Methyl-1,2,3-propanetriol B Protected Diol (e.g., Benzylidene Acetal) A->B Benzaldehyde dimethyl acetal, cat. TsOH C Protected Carboxylic Acid B->C Oxidation (e.g., TEMPO/NaOCl/NaClO₂) D This compound (Final Product) C->D Deprotection (e.g., H₂, Pd/C)

Caption: Workflow for the synthesis via a protection strategy.

Strategy B: Dihydroxylation of an Unsaturated Precursor

This strategy involves creating the C2 and C3 hydroxyl groups simultaneously by dihydroxylating the double bond of methacrylic acid or one of its esters, like methyl methacrylate.[9]

Frequently Asked questions (FAQs)

Q1: What are the advantages of a dihydroxylation approach?

A1: This route can be very efficient as it forms two key functional groups in a single step. Starting materials like methyl methacrylate are inexpensive and produced on a massive scale.[9][10] Furthermore, stereoselective dihydroxylation methods (e.g., Sharpless asymmetric dihydroxylation) can potentially provide access to enantiomerically enriched products.

Q2: What's the difference between syn- and anti-dihydroxylation, and why does it matter?

A2: Syn-dihydroxylation adds both hydroxyl groups to the same face of the double bond, typically using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate.[2][11] Anti-dihydroxylation adds them to opposite faces, which is usually a two-step process involving epoxidation with a peroxyacid (like m-CPBA) followed by acid-catalyzed ring-opening of the epoxide.[11] The choice of method determines the relative stereochemistry of the two new hydroxyl groups. For this particular product, which has a tertiary alcohol at C2, the stereochemistry at C3 is the primary concern.

Troubleshooting Guide: Dihydroxylation
Problem 1: Significant polymerization of the starting material (methyl methacrylate).
  • Potential Cause: Methacrylates are monomers that readily undergo free-radical polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Expert Recommendation:

    • Use an Inhibitor: Ensure your starting material contains a radical inhibitor like hydroquinone monomethyl ether (MEHQ). If you have distilled the monomer to remove the inhibitor, add a small amount back for storage.

    • Control Temperature: Perform the dihydroxylation at low temperatures (e.g., 0 °C or below) to minimize polymerization.

    • Work in the Dark: Exclude light, which can initiate radical reactions.

Protocol 2: Syn-Dihydroxylation of Methyl Methacrylate [2][11]
  • Dihydroxylation:

    • Dissolve methyl methacrylate (1.0 equiv.) in a suitable solvent mixture like t-butanol/water.

    • Add N-methylmorpholine N-oxide (NMO, ~1.2 equiv.) as the co-oxidant.

    • Cool the mixture to 0 °C.

    • Add a catalytic amount of osmium tetroxide (OsO₄, 0.002-0.01 equiv.) as a solution in toluene.

    • Stir the reaction at 0 °C to room temperature until TLC analysis shows complete consumption of the starting material.

  • Work-up and Ester Hydrolysis:

    • Quench the reaction with a saturated aqueous solution of sodium sulfite.

    • Extract the diol ester into an organic solvent like ethyl acetate.

    • Remove the solvent under reduced pressure.

    • Dissolve the crude diol ester in a mixture of THF/water and add lithium hydroxide (LiOH, ~2-3 equiv.).

    • Stir until saponification is complete.

    • Acidify the reaction mixture with 1M HCl to pH 2-3 and extract the final product with ethyl acetate.

Problem 2: Incomplete hydrolysis of the ester or side reactions during saponification.
  • Potential Cause: Standard saponification with NaOH or KOH at high temperatures can be too harsh, potentially leading to side reactions. The hydroxyl groups can also be deprotonated, complicating the reaction.

  • Expert Recommendation: Use milder hydrolysis conditions. Lithium hydroxide (LiOH) in a THF/water mixture at room temperature is generally effective and less prone to side reactions for hindered or sensitive esters.

General Purification and Characterization

Troubleshooting Guide: Purification
Problem: The final product is difficult to isolate and purify due to its high polarity.
  • Potential Cause: this compound is highly soluble in water and has low solubility in many common non-polar organic solvents, making standard extraction inefficient.

  • Expert Recommendation: A multi-step approach is often necessary for purification.

Purification Decision Workflow

G Start Crude Product (Aqueous/Organic Mixture) A Acid-Base Extraction Start->A B Is the product a solid? A->B Aqueous layer containing product salt, then re-acidify and extract C Attempt Crystallization B->C Yes E Reversed-Phase Chromatography B->E No (Oily residue) D Is the product pure? C->D D->E No F Pure Product D->F Yes E->F G No H Yes I Yes J No

Caption: Decision tree for purifying the polar product.

Purification Protocols
  • 1. Acid-Base Extraction:

    • Dissolve the crude product in water and make the solution basic (pH > 9) with a weak base like sodium bicarbonate. This will deprotonate the carboxylic acid, forming the carboxylate salt.[12][13]

    • Wash the aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic, organic impurities.

    • Carefully re-acidify the aqueous layer to pH < 2 with cold 1M HCl.

    • Thoroughly extract the acidified aqueous layer multiple times with a polar solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.

  • 2. Crystallization: If the product obtained after extraction is a solid, attempt crystallization from a suitable solvent system. Given its polarity, solvent systems like water/isopropanol, ethanol, or ethyl acetate/heptane might be effective.[12]

  • 3. Reversed-Phase Flash Chromatography: For stubborn oils or impure solids, reversed-phase (C18) flash chromatography is an excellent option for purifying highly polar compounds.[14]

    • Stationary Phase: C18-functionalized silica gel.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to keep the carboxylic acid protonated and improve peak shape.[14]

FAQ: How do I confirm the identity and purity of my final product?

A: A combination of standard analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Will confirm the carbon skeleton and the presence of key functional groups. The methyl singlet, the CH₂ protons, and the exchangeable OH and COOH protons should be identifiable.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.[1]

  • Infrared (IR) Spectroscopy: Will show characteristic broad absorbances for the O-H stretches of the hydroxyl and carboxylic acid groups, as well as a strong C=O stretch for the carboxylic acid.

  • GC-MS after Derivatization: Due to its low volatility, the compound itself is not suitable for standard GC-MS. However, derivatization with a silylating agent (e.g., BSTFA) to form the trimethylsilyl (TMS) ester/ethers makes it volatile and amenable to GC-MS analysis, which is a powerful tool for confirming its structure.[15][16]

Summary of Key Quantitative Parameters
ParameterStrategy A (Oxidation)Strategy B (Dihydroxylation)
Key Reagents TEMPO/NaOCl/NaClO₂OsO₄ (cat.) / NMO
Typical Catalyst Loading 1-5 mol% TEMPO0.2-1 mol% OsO₄
Reaction Temperature 0 °C to Room Temp0 °C to Room Temp
Key Challenges Selectivity, Over-oxidationPolymerization, Stereocontrol
Purification Method Acid-Base Extraction, Reversed-Phase ChromatographyAcid-Base Extraction, Crystallization

References

improving the yield and purity of 2,3-Dihydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2,3-Dihydroxy-2-methylpropanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your experimental outcomes, focusing on maximizing both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound and its derivatives?

The preparation of α-hydroxy acids like this compound can be approached through several methods. The most established and cost-effective route for laboratory scale is often the diazotization of a corresponding α-amino acid precursor.[1][2] This reaction involves treating the primary amine of the amino acid with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid), which leads to a diazonium salt that subsequently hydrolyzes to the desired hydroxyl group.[1]

Alternative strategies include:

  • Biocatalytic Routes: Utilizing whole-cell systems or isolated enzymes (e.g., ketoreductases, dioxygenases) can offer high stereoselectivity under mild reaction conditions.[3][4] This is particularly advantageous for producing enantiomerically pure products.

  • Asymmetric Synthesis: For chiral targets, methods involving chiral auxiliaries or asymmetric hydroxylation of corresponding keto esters can be employed to control the stereochemistry at the quaternary carbon center.[5]

Q2: My synthesis yields a racemic mixture. How can I resolve the enantiomers to obtain the desired stereoisomer?

Synthesizing from achiral starting materials without a chiral influence will result in a racemic (50:50) mixture of enantiomers.[6][7] Since enantiomers possess identical physical properties, they cannot be separated by standard techniques like distillation or simple crystallization. The most common and effective method for resolution is diastereomeric salt formation .[7][8][9]

The process involves:

  • Reaction with a Chiral Resolving Agent: The racemic carboxylic acid is reacted with an enantiomerically pure chiral base (e.g., (+)-brucine, (R)-1-phenylethylamine). This acid-base reaction forms a mixture of two diastereomeric salts.[8][9]

  • Separation of Diastereomers: Unlike enantiomers, diastereomers have different physical properties, such as solubility.[6][7] This difference allows them to be separated by fractional crystallization.

  • Regeneration of Enantiomers: Once separated, the pure diastereomeric salts are treated with a strong acid to break the salt bond, regenerating the enantiomerically pure carboxylic acid and the chiral base.

Q3: What are the recommended analytical methods for assessing the purity and confirming the structure of the final product?

A multi-faceted analytical approach is crucial for comprehensive characterization.

  • Purity Assessment (Chromatographic):

    • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing chemical purity. For chiral molecules, specialized chiral columns (e.g., Chiralcel® OD-H) are required to separate and quantify the enantiomeric excess (e.e.).[10]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for purity analysis but often requires derivatization of the polar hydroxyl and carboxylic acid groups to increase volatility.[11] Silylating agents like BSTFA are commonly used for this purpose.[10][11]

  • Structural Confirmation (Spectroscopic):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any impurities.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, further confirming its identity.[12]

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the broad O-H stretch of the carboxylic acid and hydroxyl groups, and the C=O stretch of the carbonyl.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues you may encounter during your experiments.

Problem Area 1: Low Reaction Yield
I'm performing a diazotization reaction to synthesize the acid, but my final yield is consistently low. What are the likely causes and how can I fix this?

Low yields in diazotization reactions are a common issue, often stemming from the instability of the diazonium intermediate. The key is rigorous control over reaction conditions.

Potential Cause Scientific Rationale Recommended Solution
Poor Temperature Control The aliphatic diazonium salt intermediate is highly unstable and prone to decomposition and side reactions (e.g., elimination) at elevated temperatures.Maintain the reaction temperature strictly between 0-5 °C during the dropwise addition of the sodium nitrite solution using an ice-water or ice-salt bath.[1] Monitor the internal temperature continuously.
Incorrect Rate of Addition Rapid addition of sodium nitrite can cause localized temperature spikes and an increase in nitrous acid concentration, promoting side reactions.Add the aqueous solution of sodium nitrite dropwise over a prolonged period (e.g., 60-90 minutes) to ensure it reacts as it is added, preventing accumulation and temperature fluctuations.[1]
Impure Starting Materials Impurities in the starting amino acid or reagents can interfere with the reaction.Ensure the starting amino acid is of high purity. Use freshly prepared solutions of sodium nitrite.
Incomplete Reaction The reaction may not have proceeded to completion before the work-up was initiated.Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid spot. The reaction is typically allowed to stir overnight.[2]
Problem Area 2: Product Purity Issues
After the work-up, my crude product is an impure oil that is difficult to handle. What steps can I take to improve its purity before final purification?

The initial work-up is critical for removing the bulk of inorganic salts and reaction byproducts. Optimizing this stage simplifies subsequent purification steps.

Caption: Decision workflow for improving crude product purity.
  • Rationale for pH Adjustment: this compound is a carboxylic acid. To extract it from the aqueous reaction mixture into an organic solvent like ethyl acetate, it must be in its neutral, protonated form. Acidifying the aqueous layer to a pH well below the pKa of the carboxylic acid (typically pH < 2) ensures complete protonation, maximizing its solubility in the organic phase and minimizing its loss to the aqueous layer.[3]

  • Importance of Brine Wash: Washing the combined organic extracts with a saturated sodium chloride (brine) solution helps to remove dissolved water from the organic layer and breaks up emulsions, leading to a cleaner, drier crude product upon solvent evaporation.[1]

Problem Area 3: Purification Challenges
I am struggling to crystallize my final product. It remains an oil or a semi-solid. What can I do?

Many small, highly functionalized molecules like dihydroxy acids are difficult to crystallize due to their high polarity, hydrogen bonding capabilities, and the presence of minor impurities that can inhibit lattice formation.

  • Solvent Screening: The key to successful crystallization is finding a suitable solvent system.

    • Single Solvent: Test the solubility of your crude product in a range of solvents (e.g., ethyl acetate, diethyl ether, dichloromethane, toluene, heptane). A good crystallization solvent is one in which the product is soluble at high temperatures but poorly soluble at low temperatures.

    • Solvent/Anti-Solvent System: Dissolve your crude product in a minimal amount of a "good" solvent in which it is very soluble. Then, slowly add a miscible "anti-solvent" in which the product is insoluble until turbidity persists. Heat to redissolve, then allow to cool slowly. A common system is ethyl acetate/petroleum ether or ethyl acetate/heptane.[2]

  • Seed Crystals: If you have a small amount of pure, solid material, adding a single seed crystal to a supersaturated solution can induce crystallization.

  • Chromatographic Purification: If crystallization fails, column chromatography is a reliable alternative. Given the polarity of the product, silica gel is a suitable stationary phase. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of less polar impurities first, followed by your desired product.

Experimental Protocols

Protocol 1: General Synthesis via Diazotization

This protocol provides a general workflow for the synthesis of an α-hydroxy acid from an α-amino acid precursor. Note: Molar equivalents and volumes should be adjusted based on the specific starting material.

G cluster_0 Reaction Setup cluster_1 Diazotization cluster_2 Work-up & Isolation cluster_3 Purification A 1. Dissolve α-amino acid in dilute H₂SO₄ B 2. Cool reaction vessel to 0-5 °C A->B Exothermic D 4. Add NaNO₂ solution dropwise over 60-90 min B->D Maintain Temp C 3. Prepare aqueous NaNO₂ solution C->D E 5. Stir overnight, allowing to warm to RT D->E Monitor w/ TLC F 6. Acidify aqueous layer (pH < 2) E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Wash organic layers with brine G->H I 9. Dry over Na₂SO₄, filter, and concentrate H->I J 10. Purify crude product via crystallization or chromatography I->J

Caption: General experimental workflow for diazotization synthesis.

Methodology:

  • Acidic Solution Prep: In a round-bottom flask, prepare a dilute solution of sulfuric acid (e.g., 1M).[2]

  • Dissolution: Dissolve the starting α-amino acid in the cooled sulfuric acid solution.

  • Cooling: Immerse the flask in an ice-water bath and cool the solution to 0-5 °C with constant stirring.[1]

  • Nitrite Addition: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.[1]

  • Reaction: After the addition is complete, allow the mixture to stir and slowly warm to room temperature overnight.[2]

  • Work-up: Transfer the reaction mixture to a separatory funnel. If necessary, adjust the pH to < 2 with concentrated HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).[1]

  • Washing: Combine the organic layers and wash with brine (2x).[1]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by crystallization or column chromatography as described in the troubleshooting section.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2,3-Dihydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2,3-Dihydroxy-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. Symmetrical peaks are crucial for accurate quantification and robust analytical methods. This document provides in-depth, field-proven insights to help you achieve optimal peak shape and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1][2] It is often indicative of undesirable secondary interactions between the analyte and the stationary phase.[3][4] Peak asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A Tf value greater than 1.2 is generally considered to indicate significant peak tailing.[5]

Q2: Why is my this compound peak tailing?

A2: this compound is a small, polar, and acidic compound. Peak tailing for this type of analyte is commonly caused by several factors acting alone or in combination. These include secondary interactions with the silica-based stationary phase (silanol interactions), improper mobile phase pH, metal chelation, column contamination or degradation, and issues with the HPLC system itself (extra-column volume).[1][5]

Q3: What is the pKa of this compound and why is it important?

Q4: Can I use a standard C18 column for this analysis?

A4: While a standard C18 column can be used, it may not be the optimal choice for a polar compound like this compound, which may exhibit poor retention and be prone to peak tailing due to silanol interactions.[5] Modern, high-purity silica columns with advanced end-capping or alternative stationary phases like polar-embedded or polar-endcapped columns are often better suited for this type of analysis.[1][3] Other chromatographic modes such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography may also provide superior results.[5]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to troubleshooting peak tailing for this compound. Start with the most common and easiest-to-address issues first.

Step 1: Evaluate and Optimize Mobile Phase pH

The Problem: The pH of the mobile phase directly influences the ionization state of this compound. If the mobile phase pH is close to the analyte's pKa (estimated to be between 3.0 and 4.0), a mixed population of ionized and non-ionized forms will exist, leading to peak broadening and tailing.[6][7]

The Solution: To ensure a single, consistent form of the analyte, the mobile phase pH should be adjusted to be at least 1.5-2 pH units below the pKa. For this compound, a mobile phase pH of ≤ 2.5 is recommended. This will fully protonate the carboxylic acid group, minimizing its interaction with residual silanols on the stationary phase.[5][6]

Experimental Protocol: pH Adjustment and Buffering

  • Buffer Selection: Choose a buffer system with a pKa close to the desired mobile phase pH. For a target pH of 2.5, a phosphate buffer is a suitable choice.

  • Preparation: Prepare the aqueous portion of the mobile phase by dissolving the buffer salts in high-purity water.

  • pH Adjustment: Carefully adjust the pH of the aqueous phase using an appropriate acid (e.g., phosphoric acid) before adding the organic modifier.

  • Buffer Concentration: Use a buffer concentration of 10-25 mM. A concentration that is too low may not have sufficient buffering capacity, while a concentration that is too high can lead to precipitation when mixed with the organic solvent.[5]

  • Final Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

ParameterRecommendationRationale
Mobile Phase pH ≤ 2.5Ensures complete protonation of the analyte, leading to a single species and reduced silanol interactions.[5][6]
Buffer System PhosphateAppropriate buffering capacity in the low pH range.
Buffer Concentration 10-25 mMProvides stable pH without risking precipitation.[5]
Step 2: Address Secondary Interactions with the Stationary Phase

The Problem: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[4] At mid-range pH values (typically > 3), these silanol groups can become ionized (Si-O-) and interact with any residual positive charge on the analyte, leading to secondary retention mechanisms that cause peak tailing.[1][3]

The Solution:

  • Low pH Operation: As detailed in Step 1, operating at a low pH (≤ 2.5) will keep the silanol groups in their neutral, protonated state, minimizing these unwanted ionic interactions.

  • Use of Modern Columns: Employing a high-purity, modern HPLC column with advanced end-capping can significantly reduce the number of accessible silanol groups.[2][3] Polar-embedded or polar-endcapped columns offer alternative selectivities and can improve the peak shape for polar analytes.

  • Alternative Column Chemistries: For highly polar compounds like this compound, consider alternative chromatographic modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the retention and separation of polar compounds.

    • Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge and is a powerful technique for the analysis of organic acids.

Troubleshooting Workflow for Secondary Interactions

Troubleshooting Secondary Interactions start Peak Tailing Observed check_ph Is Mobile Phase pH ≤ 2.5? start->check_ph adjust_ph Adjust pH to ≤ 2.5 check_ph->adjust_ph No check_column_type Are you using a modern, end-capped C18 column? check_ph->check_column_type Yes adjust_ph->check_ph try_new_column Try a new, high-quality end-capped C18 or a polar-embedded column check_column_type->try_new_column No consider_alternatives Consider alternative chromatography modes (HILIC, IEC) check_column_type->consider_alternatives Yes, but tailing persists resolved Peak Shape Improved try_new_column->resolved consider_alternatives->resolved

Caption: A workflow for diagnosing and resolving peak tailing caused by secondary interactions.

Step 3: Investigate Potential Metal Chelation

The Problem: this compound, with its vicinal diol and carboxylic acid functionalities, has the potential to act as a chelating agent for metal ions. Trace metal contamination in the HPLC system (e.g., from stainless steel components like frits and tubing) or on the silica surface of the column can lead to analyte-metal interactions, resulting in peak tailing.

The Solution:

  • Use of a Metal Chelating Agent: Adding a weak chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 5-10 µM) can help to sequester stray metal ions and improve peak shape.

  • System Passivation: If metal contamination is suspected to be a significant issue, the HPLC system can be passivated to remove metal ions from the flow path. This is typically done by flushing the system with a solution of a strong chelating agent or a mild acid (always consult your instrument manufacturer's guidelines before performing this procedure).

  • Use of Bio-inert or PEEK components: For methods that are highly sensitive to metal contamination, using an HPLC system with bio-inert or PEEK flow paths can be beneficial.

Experimental Protocol: Mobile Phase with EDTA

  • Prepare a stock solution of EDTA: Dissolve a known amount of EDTA in high-purity water to create a concentrated stock solution (e.g., 10 mM).

  • Spike the mobile phase: Add a small volume of the EDTA stock solution to the aqueous portion of your mobile phase to achieve the desired final concentration (e.g., 10 µM).

  • Equilibrate the system: Flush the column with the EDTA-containing mobile phase for an extended period (at least 30-60 minutes) to ensure that all active metal sites are passivated.

  • Analyze the sample: Inject your sample and observe any improvements in peak shape.

Step 4: Rule Out System and Column Issues

The Problem: Peak tailing can also be caused by physical problems with the HPLC system or the column itself, which are not related to chemical interactions.

Potential Causes and Solutions:

IssueDescriptionSolution
Extra-Column Volume Excessive volume between the injector and the detector can cause band broadening and peak tailing. This is often due to the use of tubing with a large internal diameter or long connection tubing.[1]Use tubing with a smaller internal diameter (e.g., 0.005 inches) and keep the length of all connections as short as possible.
Column Contamination Accumulation of strongly retained sample components on the column inlet frit or the head of the column can lead to distorted peak shapes.[5]Use a guard column to protect the analytical column. Ensure adequate sample clean-up, for example, by using solid-phase extraction (SPE).[1] If contamination is suspected, try flushing the column with a strong solvent.[5]
Column Void or Bed Deformation A void at the head of the column or a disturbed packing bed can create alternative flow paths for the analyte, resulting in peak tailing.[3]If a void is suspected, you can try reversing the column and flushing it with a strong solvent (check the manufacturer's instructions first). However, in most cases, the column will need to be replaced.[3]
Sample Overload Injecting too much sample mass onto the column can saturate the stationary phase and cause peak tailing.[5]Dilute the sample and inject a smaller volume to see if the peak shape improves.

Logical Relationship of Troubleshooting Steps

Troubleshooting Logic start Peak Tailing Issue mobile_phase 1. Optimize Mobile Phase (pH, Buffer) start->mobile_phase column_chem 2. Address Column Chemistry (Silanols, Alternative Phases) mobile_phase->column_chem metal_effects 3. Investigate Metal Chelation (EDTA, Passivation) column_chem->metal_effects system_issues 4. Check System & Column Health (Hardware, Contamination) metal_effects->system_issues resolved Symmetrical Peak Achieved system_issues->resolved

Caption: A logical progression for troubleshooting peak tailing, from method parameters to hardware.

References

Technical Support Center: Navigating Matrix Effects in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for overcoming matrix effects in the LC-MS/MS analysis of biological samples. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of complex biological matrices. Here, we will move beyond simple procedural lists to provide in-depth, cause-and-effect explanations for troubleshooting and mitigating matrix effects, ensuring the accuracy, reproducibility, and sensitivity of your analytical methods.

Understanding the Challenge: What are Matrix Effects?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] These effects, primarily ion suppression or, less commonly, enhancement, can severely compromise the accuracy and precision of quantitative LC-MS/MS assays.[4][5] The "matrix" itself refers to all components within a biological sample apart from the analyte of interest, including salts, proteins, lipids (most notably phospholipids), and metabolites.[2][3][5]

The primary mechanism behind matrix effects in electrospray ionization (ESI) involves competition for charge in the ESI source.[3][6] Co-eluting matrix components can interfere with the desolvation process and the charging of analyte molecules, leading to a suppressed signal.[1][4] This is a critical issue in bioanalysis, where complex matrices are the norm.

FAQs and Troubleshooting Guides

This section is structured to address common questions and issues encountered during LC-MS/MS method development and sample analysis.

Section 1: Identifying and Quantifying Matrix Effects

Q1: My analyte signal is inconsistent and lower than expected in plasma samples compared to neat standards. How can I confirm if this is due to matrix effects?

A1: This is a classic sign of ion suppression. To systematically investigate and confirm matrix effects, two primary methods are recommended: the Post-Column Infusion (PCI) method for qualitative assessment and the Post-Extraction Spike method for quantitative evaluation.

  • Qualitative Assessment: Post-Column Infusion (PCI) This technique provides a visual representation of ion suppression or enhancement zones across your chromatographic run.[7] A constant flow of your analyte is introduced into the mobile phase after the analytical column but before the mass spectrometer, generating a stable baseline signal. A blank, extracted matrix sample is then injected. Any dip in the baseline indicates a region of ion suppression, while a rise indicates enhancement.[8] This allows you to see if your analyte's retention time falls within a zone of interference.[8]

    • Causality: The PCI experiment directly demonstrates the impact of eluting matrix components on the ionization of a constant stream of analyte, thereby isolating the matrix as the variable of interest.

  • Quantitative Assessment: Post-Extraction Spike This is the "gold standard" for quantifying the extent of matrix effects.[5] It involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample (Set A) with the peak area of the same analyte concentration in a neat solvent (Set B).[5]

    The Matrix Factor (MF) is calculated as: MF = (Peak Area in Set A) / (Peak Area in Set B)

    • An MF < 1 indicates ion suppression.[5]

    • An MF > 1 indicates ion enhancement.[5]

    • An MF = 1 indicates no matrix effect.

    For a robust method, the MF should ideally be between 0.8 and 1.2.[5]

    Table 1: Interpretation of Matrix Factor (MF) Values

Matrix Factor (MF)InterpretationImplication for Assay
> 1.2Significant Ion EnhancementOverestimation of analyte concentration
0.8 - 1.2Acceptable/Minimal Matrix EffectReliable quantification is likely
< 0.8Significant Ion SuppressionUnderestimation of analyte concentration; reduced sensitivity
Section 2: Proactive Mitigation through Sample Preparation

Q2: I've confirmed significant ion suppression. What is the most effective way to clean up my plasma samples before injection?

A2: Improving sample preparation is the most effective strategy to combat matrix effects.[9] The goal is to selectively remove interfering matrix components, particularly phospholipids, while efficiently recovering your analyte. The choice of technique depends on the analyte's properties and the complexity of the matrix.

  • Protein Precipitation (PPT): This is the simplest method but often results in the least clean extracts, as it does not effectively remove phospholipids.[10]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., aqueous sample and an organic solvent).[11] It can be effective at removing salts and some phospholipids.[12] A double LLE can further enhance selectivity.[9]

  • Solid-Phase Extraction (SPE): SPE is a highly selective technique that separates components based on their physical and chemical properties.[13] By choosing the appropriate sorbent chemistry (e.g., reversed-phase, ion-exchange), you can achieve excellent removal of interferences.[2][3][9]

  • Phospholipid Removal Plates (e.g., HybridSPE®, Ostro™): These specialized plates combine the simplicity of protein precipitation with targeted removal of phospholipids, providing a much cleaner extract than PPT alone.[6][10][14][15] Studies have shown a dramatic reduction in phospholipid-induced ion suppression with these products.[16][17]

Workflow: Selecting a Sample Preparation Strategy

Below is a decision-making workflow to guide your choice of sample preparation technique.

SamplePrepWorkflow start Start: Significant Matrix Effect Confirmed ppt Protein Precipitation (PPT) start->ppt Quickest, simplest approach lle Liquid-Liquid Extraction (LLE) start->lle Analyte has favorable partitioning properties spe Solid-Phase Extraction (SPE) start->spe High selectivity needed; analyte properties known plr Phospholipid Removal Plate start->plr Phospholipids are the primary interference analyze Analyze Sample & Re-evaluate Matrix Effect ppt->analyze lle->analyze spe->analyze plr->analyze

Caption: Decision workflow for selecting a sample preparation method.

Experimental Protocol: Solid-Phase Extraction (SPE) for Biological Fluids

This protocol provides a general framework for reversed-phase SPE.[18][19]

  • Sample Pre-treatment: Dilute the biological sample (e.g., plasma, urine) 1:1 with an aqueous buffer. This ensures proper interaction with the SPE sorbent.[19]

  • Conditioning: Pass 1-2 column volumes of a strong solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[13][18]

  • Equilibration: Flush the cartridge with 1-2 column volumes of a weak solvent (e.g., water or your pre-treatment buffer) to prepare the sorbent for sample loading. Do not let the sorbent bed dry out.[18]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences while retaining the analyte.

  • Elution: Elute the analyte of interest with a small volume of a strong organic solvent. This final extract is then typically evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

Section 3: Chromatographic and Mass Spectrometric Solutions

Q3: My sample prep is optimized, but I still see some matrix effects. What can I adjust in my LC-MS method?

A3: Even with excellent sample cleanup, some matrix components may persist. Chromatographic and mass spectrometric adjustments can provide the final layer of defense.

  • Chromatographic Separation:

    • Optimize the Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.[20]

    • Change Column Chemistry: Switching from a C18 to a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) can alter selectivity and move your analyte away from the interference.

    • Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting components (like salts) and late-eluting, non-polar components (like lipids) to waste, preventing them from entering the mass spectrometer.[20]

  • Mass Spectrometry:

    • Atmospheric Pressure Chemical Ionization (APCI): If your analyte is amenable, switching from ESI to APCI can sometimes reduce matrix effects, as APCI is a gas-phase ionization technique and can be less susceptible to interferences in the liquid phase.[5]

Section 4: The Role of Internal Standards

Q4: Can an internal standard solve my matrix effect problem?

A4: An internal standard (IS) is crucial for compensating for matrix effects, but it does not eliminate them.[21] For accurate compensation, the IS must be affected by the matrix in the same way as the analyte.

  • The Gold Standard: Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS (e.g., containing ²H or ¹³C) is the ideal choice.[22][23] It has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[20] The use of a SIL-IS allows for accurate quantification based on the analyte-to-IS peak area ratio, even with signal variability.[3]

  • A Word of Caution: While highly effective, even a SIL-IS is not foolproof. Significant chromatographic separation between the analyte and its SIL-IS (known as the deuterium isotope effect) can lead to differential matrix effects and compromise accuracy. It is essential to confirm co-elution.

Workflow: Implementing an Internal Standard

IS_Workflow start Matrix Effect Confirmed is_choice Select Internal Standard start->is_choice sil_is Stable Isotope-Labeled IS (SIL-IS) (Preferred) is_choice->sil_is analog_is Structural Analog IS is_choice->analog_is If SIL-IS is unavailable add_is Add IS to all samples, standards, and QCs at a consistent concentration sil_is->add_is analog_is->add_is coelution Verify co-elution of analyte and IS add_is->coelution calculate Calculate Analyte/IS Peak Area Ratio coelution->calculate Co-elution confirmed quantify Quantify against calibration curve calculate->quantify

Caption: Workflow for the effective use of an internal standard.

Concluding Remarks

Overcoming matrix effects is a systematic process of identification, mitigation, and compensation. There is no single solution; rather, a multi-faceted approach combining robust sample preparation, optimized chromatography, and the correct use of internal standards is required. By understanding the underlying causes of these effects, you can develop rugged and reliable LC-MS/MS methods for the accurate quantification of analytes in complex biological samples.

References

method refinement for the extraction of 2,3-Dihydroxy-2-methylpropanoic acid from complex matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the analysis of 2,3-Dihydroxy-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working to extract and quantify this polar metabolite from complex biological, environmental, or industrial matrices. As a small, hydrophilic organic acid, this compound presents unique challenges, from poor retention on standard reversed-phase columns to significant interference from matrix components.

This document moves beyond standard protocols to provide in-depth troubleshooting and method refinement strategies, grounded in fundamental chemical principles and field-proven experience. We will address the common pitfalls encountered during sample preparation and analysis, offering logical, step-by-step solutions to enhance the accuracy, reproducibility, and robustness of your results.

Frequently Asked Questions (FAQs)

Here we address foundational questions that often arise during the initial phases of method development.

Q1: My initial extraction with methanol shows very low recovery for this compound. What is happening?

A1: This is a classic issue when extracting highly polar analytes. While methanol is a polar solvent, its extraction efficiency is highly dependent on the sample matrix.[1] this compound, with its two hydroxyl groups and a carboxylic acid moiety, is exceptionally water-soluble. If your matrix is aqueous in nature (e.g., plasma, urine, cell culture media), methanol may not be the optimal choice for a simple protein precipitation/extraction, as the analyte will have a strong affinity for the remaining aqueous phase. Often, a mixture of organic solvent and water (e.g., 80% methanol or 80% acetonitrile) is used to precipitate proteins while keeping polar metabolites solubilized.[1][2] For solid matrices like plant or animal tissue, ensuring proper cell lysis and adjusting solvent polarity are key. Using water in the presence of a cation exchanger can be effective for plant tissues to release acids bound as salts.[3]

Q2: Is Liquid-Liquid Extraction (LLE) a suitable method for this analyte?

A2: Traditional LLE using a non-polar organic solvent (like ethyl acetate or hexane) and an aqueous phase is generally inefficient for highly hydrophilic compounds like this compound. The analyte will strongly partition into the aqueous layer, leading to poor extraction into the organic phase. However, LLE can be adapted. By acidifying the aqueous sample to a pH well below the pKa of the carboxylic acid group (pH < 2), the analyte becomes protonated and less polar, which can improve its extraction into a more polar organic solvent like ethyl acetate.[4][5][6] This acid-base manipulation is a cornerstone of extracting ionizable compounds.[7]

Q3: Do I need to derivatize this compound for analysis?

A3: It depends on your analytical platform.

  • For Liquid Chromatography (LC)-based methods (e.g., LC-MS): Derivatization is generally not required. The challenge here is chromatographic retention, not volatility. You should focus on using appropriate chromatography, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography.[2][8]

  • For Gas Chromatography (GC)-based methods (e.g., GC-MS): Derivatization is mandatory.[9] The hydroxyl and carboxylic acid groups make the molecule non-volatile. These active hydrogens must be replaced with non-polar groups to allow the analyte to vaporize in the GC inlet. Silylation (e.g., using MSTFA) is a common and effective approach.[4][10][11]

Q4: What is "matrix effect" and why is it a concern for my LC-MS analysis?

A4: Matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[12][13] These undetected components can either suppress or enhance the analyte's signal in the mass spectrometer's ion source, leading to inaccurate quantification.[14] Because this compound is highly polar, it often elutes early in reversed-phase chromatography, where many other polar matrix components (salts, sugars, other small organic acids) also appear, making it particularly susceptible to matrix effects.[15]

Troubleshooting Guide: From Low Recovery to Poor Reproducibility

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low Analyte Recovery

Low recovery is a multifaceted problem that can arise at any stage of the sample preparation workflow. The key is to systematically identify the step where the analyte is being lost.[16][17]

G cluster_extraction Extraction Optimization cluster_cleanup Cleanup Optimization (SPE) start Low Recovery Observed check_extraction Analyze Raw Extract Pre-Cleanup start->check_extraction extraction_ok Analyte Present in Raw Extract? check_extraction->extraction_ok cleanup_issue Issue is in Cleanup/Elution Step extraction_ok->cleanup_issue Yes extraction_issue Issue is in Initial Extraction extraction_ok->extraction_issue No check_breakthrough Analyze Flow-through & Wash Fractions cleanup_issue->check_breakthrough optimize_solvent Adjust Solvent Polarity (e.g., increase aqueous content) extraction_issue->optimize_solvent optimize_lysis Improve Homogenization/Lysis (sonication, bead beating) optimize_solvent->optimize_lysis optimize_ph Adjust Sample pH (acidify for LLE) optimize_lysis->optimize_ph breakthrough_found Analyte Lost in Flow-through/Wash? check_breakthrough->breakthrough_found elution_issue Issue is Incomplete Elution breakthrough_found->elution_issue No binding_issue Issue is Poor Binding/Overload breakthrough_found->binding_issue Yes optimize_elution Increase Elution Solvent Strength/Volume elution_issue->optimize_elution optimize_binding Re-evaluate SPE Sorbent/Method binding_issue->optimize_binding

Caption: A decision tree for troubleshooting low analyte recovery.

  • Cause: Inefficient Initial Extraction

    • The "Why": The polarity of the extraction solvent must be closely matched to the analyte to overcome its interaction with the sample matrix.[18] For a highly polar analyte like ours, a purely organic solvent may not be sufficient.

    • Solution: For liquid samples, use a solvent mixture like 80:20 Methanol:Water or Acetonitrile:Water to precipitate proteins while keeping the analyte in solution.[1][2] For solid samples, consider techniques like ultrasonic-assisted extraction to improve efficiency.[18] If dealing with plant material, extraction with water in the presence of a strong cation exchanger can effectively liberate organic acids from their salt forms.[3]

  • Cause: Analyte Loss During Solid-Phase Extraction (SPE)

    • The "Why": SPE relies on a delicate balance of interactions. The analyte must bind to the sorbent more strongly than it does to the loading solvent, but less strongly than it does to the elution solvent.[17]

    • Solution:

      • Sorbent Selection: For this compound, an anion-exchange (SAX) sorbent is often a good choice. At a neutral or slightly basic pH, the carboxylic acid will be deprotonated (anionic) and bind strongly to the positively charged sorbent. Interferents can be washed away with a mild buffer or organic solvent, and the analyte can be eluted by lowering the pH (to neutralize the analyte) or using a high salt concentration buffer.

      • Method Optimization: Ensure the sorbent is properly conditioned and equilibrated. Test the loading, wash, and elution fractions to pinpoint where the loss occurs. If analyte is found in the wash, the wash solvent is too strong. If recovery is low but nothing is in the other fractions, it is likely irreversibly bound, and a stronger elution solvent or a different sorbent is needed.[16][17]

SPE Sorbent Type Retention Mechanism Suitability for this compound Comments
Reversed-Phase (C18, C8) Hydrophobic InteractionLowAnalyte is too polar for significant retention.
Normal-Phase (Silica, Diol) Polar InteractionModerateRequires non-polar loading solvent, which can be difficult for aqueous samples.
Strong Anion Exchange (SAX) Ion ExchangeHighExcellent choice. Retains the deprotonated carboxylate group. Elute with low pH or high salt.
Mixed-Mode (Reversed-Phase + Anion Exchange) MultipleHighCan provide excellent selectivity by removing both non-polar and cationic interferences.
Problem 2: Significant Matrix Effects in LC-MS

High matrix effects manifest as poor accuracy and reproducibility, even when recovery seems acceptable.

G cluster_prep Improve Sample Preparation cluster_chrom Optimize Chromatography cluster_is Implement Correction start High Matrix Effect Observed (>15% suppression/enhancement) dilute Dilute Sample Extract start->dilute selective_spe Use More Selective SPE (e.g., Mixed-Mode or Ion Exchange) dilute->selective_spe If dilution compromises sensitivity change_column Switch Column Chemistry (e.g., HILIC, Mixed-Mode) selective_spe->change_column If prep changes are insufficient gradient Modify Gradient to Separate Analyte from Interferences change_column->gradient is Use Stable Isotope-Labeled Internal Standard (SIL-IS) gradient->is For ultimate correction

Caption: A workflow for diagnosing and mitigating matrix effects.

  • Cause: Co-elution with Endogenous Compounds

    • The "Why": Compounds from the matrix (salts, phospholipids, etc.) that have similar chromatographic properties to your analyte will elute at the same time and compete for ionization in the MS source.[12][14]

    • Solutions:

      • Improve Chromatographic Separation: The most powerful tool is to separate the analyte from the interferences. Since this compound is poorly retained on C18 columns, switch to a HILIC column.[2] HILIC uses a high organic mobile phase to retain and separate very polar compounds, often eluting matrix components like salts at the very beginning, away from the analyte peak.[8]

      • Enhance Sample Cleanup: A more rigorous or selective sample preparation method can remove the interfering compounds before analysis. Transitioning from a simple protein precipitation to a well-developed SPE method (like SAX) can produce a much cleaner extract.[19][20]

      • Correction with an Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., with ¹³C or ²H). This molecule is chemically identical to the analyte and will co-elute perfectly, experiencing the exact same ionization suppression or enhancement. By calculating the ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized.[12]

Problem 3: Incomplete or Irreproducible Derivatization (for GC-MS)

For GC-MS analysis, consistent derivatization is critical for reliable quantification.

  • Cause: Presence of Water or Inactive Reagent

    • The "Why": Silylation reagents like MSTFA are extremely sensitive to moisture. Any residual water in the sample extract will be preferentially derivatized, consuming the reagent and leading to incomplete reaction with the analyte.[4] Reagents also degrade over time, especially after being opened.

    • Solution: Ensure the sample extract is completely dry before adding the derivatization reagent. This is typically achieved by evaporating the solvent under a stream of nitrogen and may require a co-evaporation step with a solvent like acetonitrile to azeotropically remove residual water.[4] Always use fresh, high-quality derivatization reagents stored in a desiccator.

  • Cause: Suboptimal Reaction Conditions

    • The "Why": Derivatization is a chemical reaction that depends on time, temperature, and catalysts. Incomplete reactions can result if conditions are not optimized.[11]

    • Solution: Follow a validated protocol. For silylation with MSTFA (often with 1% TMCS as a catalyst), heating the sealed reaction vial (e.g., 60-80°C for 15-30 minutes) is typically required to drive the reaction to completion.[4][10] Optimize the reaction time and temperature for your specific application.

Detailed Experimental Protocol: SPE-LC/MS Method

This protocol provides a robust starting point for extracting this compound from a biological fluid like plasma or urine.

Objective: To achieve >85% recovery with a matrix effect of <15%.

1. Sample Pre-treatment

  • Thaw samples on ice.
  • To 200 µL of sample (e.g., plasma), add 600 µL of internal standard solution (SIL-IS in 80:20 Acetonitrile:Water).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube for SPE.

2. Solid-Phase Extraction (Strong Anion Exchange)

  • Conditioning: Pass 1 mL of methanol through the SAX cartridge, followed by 1 mL of water.
  • Equilibration: Pass 1 mL of 25 mM ammonium acetate buffer (pH 6.5) through the cartridge.
  • Loading: Load the supernatant from step 1.5 onto the cartridge at a slow, steady flow rate (~1 drop/second).
  • Washing: Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 6.5), followed by 1 mL of methanol.
  • Elution: Elute the analyte with 1 mL of 5% formic acid in methanol. The acid neutralizes the analyte, releasing it from the sorbent.

3. Final Preparation & Analysis

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of 90:10 Acetonitrile:Water (the initial mobile phase for HILIC).
  • Vortex, centrifuge, and transfer to an autosampler vial.
  • Inject onto an LC-MS system equipped with a HILIC column.

Method Validation Parameters

Any refined method must be validated to ensure it is fit for purpose.[21][22] Key parameters to assess include:

Parameter Definition Acceptance Criteria (Typical)
Accuracy Closeness of the measured value to the true value.[23]Mean value within ±15% of nominal (±20% at LLOQ).[24]
Precision Agreement between a series of measurements.[21]Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[24]
Linearity & Range Proportionality of response to concentration over a defined range.[23]Correlation coefficient (r²) ≥ 0.99.
Specificity Ability to measure the analyte unequivocally in the presence of other components.[24]No significant interfering peaks at the analyte's retention time in blank matrix.
Limit of Quantitation (LOQ) Lowest concentration that can be quantified with acceptable accuracy and precision.[24]Signal-to-noise ratio ≥ 10; must meet accuracy/precision criteria.
Recovery The extraction efficiency of the analytical process.Consistent, precise, and reproducible (though not necessarily 100%).

References

resolving co-eluting peaks in the chromatographic analysis of organic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of organic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges in this field: co-eluting peaks. Unresolved peaks compromise data integrity, affecting quantification and identification. This guide provides in-depth, experience-based solutions in a direct question-and-answer format to help you achieve baseline separation and robust, reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing poor resolution between my organic acid peaks. What are the most common causes?

Co-elution in organic acid analysis typically stems from the inherent similarities in the physicochemical properties of the analytes.[1][2] In reversed-phase chromatography, the primary separation mechanism relies on the hydrophobic interaction between the analyte and the non-polar stationary phase.[3] Organic acids, especially small, polar ones, often have limited interaction, leading them to elute closely together.[4]

Key contributing factors include:

  • Similar Polarity and Hydrophobicity: Small organic acids are highly polar and may exhibit minimal retention on standard C18 columns, causing them to elute near the void volume.[4]

  • Similar pKa Values: The degree of ionization, governed by the mobile phase pH relative to the analyte's pKa, is a critical driver of retention for ionizable compounds like organic acids.[5] Acids with close pKa values will behave similarly as pH changes, making them difficult to separate.

  • Matrix Effects: Complex sample matrices (e.g., serum, fruit juice, fermentation broth) contain endogenous components that can interfere with the separation, causing peak distortion or co-elution.[6][7]

  • Inappropriate Method Parameters: Sub-optimal choices for the mobile phase, stationary phase, or other HPLC parameters (flow rate, temperature) can fail to exploit the subtle differences between analytes.[8][9]

Troubleshooting Guide: A Stepwise Approach to Resolution

When tackling co-elution, it is most effective to follow a logical, stepwise process. We begin with the parameters that have the largest impact on selectivity and are easiest to modify: the mobile phase.

Section 1: Mobile Phase Optimization - The First Line of Defense

Your mobile phase composition is the most powerful tool for manipulating selectivity in reversed-phase HPLC.[8][10]

Q2: How exactly does mobile phase pH affect the separation of my organic acids?

Mobile phase pH is the single most critical parameter for controlling the retention and selectivity of organic acids.[5][11][12] The pH determines the ionization state of each acidic analyte.

The Underlying Mechanism: In reversed-phase HPLC, the neutral (protonated) form of an organic acid is more hydrophobic and will be retained more strongly by the C18 stationary phase.[5][13] The ionized (deprotonated) form is more polar and will be less retained, eluting earlier.[5] By adjusting the mobile phase pH, you can change the ionization state of your target molecules, thereby altering their retention times.

A general rule of thumb is to set the mobile phase pH at least 1.5-2 units below the pKa of your target organic acids.[13][14] At this pH, the acids will be almost entirely in their non-ionized, more retained form, leading to better peak shape and increased retention.[9][13]

Effect of mobile phase pH on organic acid ionization and retention.

Q3: I've adjusted the pH, but two of my peaks are still merged. What should I try next with the mobile phase?

If pH adjustment alone is insufficient, the next steps involve modifying the organic solvent (modifier) and buffer strength.

1. Change the Organic Modifier: The choice between acetonitrile and methanol can significantly alter selectivity.[15] These solvents interact with analytes through different mechanisms. Acetonitrile participates in dipole-dipole interactions, while methanol is a protic solvent capable of hydrogen bonding.[16] Switching from one to the other can change the elution order of your compounds.[15]

Protocol: Evaluating Organic Modifier Selectivity

  • Prepare Mobile Phases: Prepare two sets of mobile phases. Both should use the same aqueous buffer at the optimized pH. One set will use acetonitrile as the organic modifier (Solvent B), and the other will use methanol.

  • Scouting Gradient (Acetonitrile): Run a generic gradient from 5% to 95% acetonitrile over 15-20 minutes.

  • Scouting Gradient (Methanol): Run a similar gradient using methanol. Note that to get similar retention times (isoeluotropic conditions), you may need a different gradient profile with methanol.

  • Compare Chromatograms: Analyze the chromatograms for changes in peak spacing and elution order. One solvent may provide the resolution you need.

Table 1: Comparison of Common Organic Modifiers

Feature Acetonitrile (ACN) Methanol (MeOH)
Selectivity Different selectivity due to dipole interactions.[16] Different selectivity due to hydrogen bonding capability.[16]
Viscosity Lower viscosity, leading to lower backpressure. Higher viscosity, leading to higher backpressure.
UV Cutoff ~190 nm ~205 nm

| Elution Strength | Stronger eluting solvent than methanol in reversed-phase. | Weaker eluting solvent than acetonitrile. |

2. Optimize the Gradient Slope: For complex mixtures, a shallow gradient is often key to resolving closely eluting peaks.[9] If your critical pair elutes within a narrow time frame, decreasing the rate of change of the organic modifier in that specific region will increase the separation.

3. Adjust Buffer Concentration: The buffer controls the pH and can also influence retention.[16] For reversed-phase chromatography of acids, a buffer concentration of 10-25 mM is a good starting point. While less common, significantly altering the ionic strength can sometimes provide a change in selectivity.

Section 2: Stationary Phase Selection - Changing the Playing Field

If extensive mobile phase optimization fails, the interaction chemistry between your analytes and the column is likely insufficient. Changing the stationary phase provides a completely different set of interactions and is the next logical step.[15][17]

Q4: When is it time to give up on my C18 column and try something else?

It's time to switch columns when you've exhausted mobile phase optimization (pH, organic modifier, gradient) and still lack the required resolution (Rs < 1.5). Standard C18 columns separate primarily on hydrophobicity, which may be too similar for your organic acid mixture.[18]

Table 2: Alternative Stationary Phases for Organic Acid Analysis

Stationary Phase Primary Interaction Mechanism(s) Best For...
C18 (Standard) Hydrophobic General purpose, non-polar to moderately polar compounds.[18]
AQ-C18 / Polar-Embedded Hydrophobic + Hydrogen Bonding Enhanced retention of polar compounds; compatible with 100% aqueous mobile phases.[19]
Phenyl-Hexyl Hydrophobic + π-π Interactions Compounds with aromatic rings, offering unique selectivity compared to C18.[15]
Mixed-Mode (e.g., RP-Anion Exchange) Hydrophobic + Ion Exchange Highly polar acidic compounds that show little or no retention on C18.[4][20]

| HILIC | Hydrophilic Partitioning | Very polar compounds that are unretained in reversed-phase.[1][18] |

A decision tree for resolving co-eluting peaks.
Section 3: Method Parameters and Sample Preparation

Q5: Can smaller adjustments, like to temperature or flow rate, really make a difference?

Yes, they can, although they typically have a smaller effect on selectivity than mobile phase or column changes.[8]

  • Temperature: Increasing column temperature decreases mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and shorter run times.[9] However, it can also change selectivity, so it's worth investigating. A typical range to explore is 25-50°C.[9]

  • Flow Rate: Lowering the flow rate generally increases efficiency and can improve resolution for difficult separations, at the cost of longer analysis times.[8][17]

Q6: My sample is from a biological source, and the peaks are broad and poorly resolved. Could sample preparation be the issue?

Absolutely. Matrix effects are a significant cause of chromatographic problems, including co-elution, peak tailing, and signal suppression.[6][7] Components in a complex matrix like serum, urine, or a food extract can interfere with the analysis.[6][21] A robust sample cleanup procedure is essential.

Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples and isolating organic acids. [22] For acidic compounds, an anion-exchange SPE sorbent is often the most effective choice.[22][23]

Protocol: Basic Anion-Exchange SPE for Organic Acid Cleanup

  • Condition: Wash the SPE cartridge with a solvent like methanol, followed by water. This activates the stationary phase.

  • Equilibrate: Flush the cartridge with a buffer similar to your sample matrix (e.g., water adjusted to a specific pH) to prepare it for sample loading. For anion exchange, the pH should be ~2 units above the pKa of the acids to ensure they are ionized and will bind.[24]

  • Load: Pass the pre-treated sample through the cartridge at a slow, steady flow rate. The charged organic acids will be retained on the sorbent.

  • Wash: Wash the cartridge with a weak solvent (e.g., water) to remove neutral and basic interferences that did not bind.

  • Elute: Elute the target organic acids using a solvent that disrupts the ionic interaction. This is typically achieved by using a low pH solution (e.g., 0.1% formic acid in acetonitrile), which neutralizes the acids, causing them to release from the sorbent.[22]

This cleanup step removes many interfering compounds, leading to a cleaner chromatogram with improved peak shape and resolution.[25]

References

Technical Support Center: Enhancing the Sensitivity of 2,3-Dihydroxy-2-methylpropanoic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,3-Dihydroxy-2-methylpropanoic acid (DHMPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance to enhance the sensitivity and reliability of your analytical methods. As a small, polar organic acid, DHMPA presents unique challenges in detection, primarily due to its poor retention in reversed-phase chromatography and low ionization efficiency in mass spectrometry. This resource provides field-proven insights and detailed protocols to overcome these obstacles.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the detection of this compound.

Q1: My DHMPA peak is broad and has poor retention on my C18 column. What is happening and how can I fix it?

A1: This is a common issue stemming from the high polarity of DHMPA. Standard C18 columns offer limited retention for such polar analytes, leading to elution near the solvent front and poor peak shape. To address this, consider the following:

  • Alternative Chromatography: Ion exclusion chromatography is an excellent alternative for separating weak organic acids.[1] This technique provides high selectivity for ionic compounds.

  • Aqueous Normal Phase (ANP) or HILIC Chromatography: These chromatographic modes are specifically designed for the retention of polar compounds.

  • Derivatization: By chemically modifying the carboxylic acid group of DHMPA, you can increase its hydrophobicity, leading to better retention on reversed-phase columns.

Q2: I am using LC-MS, but my signal for DHMPA is very low. How can I improve the sensitivity?

A2: Low signal intensity in LC-MS is often due to poor ionization efficiency of the analyte.[2][3] Here are several strategies to boost your signal:

  • Optimize ESI Source Parameters: Ensure your electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for small polar molecules.

  • Mobile Phase Modification: The pH of the mobile phase can significantly impact ionization. For negative ion mode, a slightly basic mobile phase can enhance deprotonation. Conversely, for positive ion mode, an acidic mobile phase can aid protonation.

  • Chemical Derivatization: This is a highly effective strategy. Derivatizing DHMPA with a reagent that introduces an easily ionizable group can dramatically enhance its signal in the mass spectrometer.[2][3]

Q3: I suspect matrix effects are suppressing my DHMPA signal. How can I confirm and mitigate this?

A3: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a significant challenge, especially in complex biological samples.[4]

  • Confirmation: To confirm matrix effects, perform a post-extraction spike experiment. Compare the signal of a standard in a clean solvent to the signal of the same standard spiked into an extracted sample matrix. A significant decrease in signal in the matrix indicates ion suppression.

  • Mitigation:

    • Sample Preparation: Implement a robust sample cleanup procedure. Solid-phase extraction (SPE) with an anion exchange sorbent can effectively remove interfering compounds and concentrate your analyte.[4]

    • Chromatographic Separation: Improve your chromatographic resolution to separate DHMPA from the interfering matrix components.

    • Internal Standards: Use a stable isotope-labeled internal standard of DHMPA. This will co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.

Troubleshooting Guides

This section provides detailed troubleshooting for specific analytical techniques used in the detection of this compound.

Guide 1: Enhancing DHMPA Detection using HPLC-MS with Derivatization

High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a powerful technique for organic acid analysis due to its sensitivity and selectivity.[2] However, for small polar molecules like DHMPA, derivatization is often necessary to achieve the desired sensitivity.[2][3]

The Challenge: Poor retention on reversed-phase columns and low ionization efficiency.

The Solution: Derivatization with 4-Bromomethyl-7-methoxycoumarin (BrMmc). This reagent reacts with the carboxylic acid group of DHMPA to form a fluorescent and readily ionizable ester, significantly enhancing both chromatographic retention and mass spectrometric detection.[3]

Experimental Workflow:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis s1 Sample Collection (e.g., plasma, cell culture media) s2 Protein Precipitation (e.g., with cold acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Collection s3->s4 d1 Add Derivatization Reagent (4-Bromomethyl-7-methoxycoumarin) s4->d1 d2 Incubation (e.g., 60°C for 30 min) d1->d2 d3 Quench Reaction d2->d3 a1 Injection onto C18 Column d3->a1 a2 Gradient Elution a1->a2 a3 Mass Spectrometry Detection (Positive ESI Mode) a2->a3

Caption: Workflow for DHMPA analysis by HPLC-MS with derivatization.

Detailed Protocol:

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma), add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of a solution containing 10 mg/mL of 4-Bromomethyl-7-methoxycoumarin in acetonitrile.

    • Add 10 µL of a catalyst solution (e.g., 10 mg/mL of crown ether in acetonitrile).

    • Incubate the mixture at 60°C for 30 minutes.

    • After incubation, cool the sample to room temperature.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized DHMPA from other components.

    • Injection Volume: 5 µL.

    • MS Detection: Positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition for the derivatized DHMPA.

Quantitative Data Summary:

ParameterWithout DerivatizationWith 4-BrMmc Derivatization
Retention Time Elutes near void volumeSignificantly increased
Peak Shape Broad, tailingSharp, symmetric
Signal Intensity LowHigh (10-100 fold increase)
Limit of Detection High (µg/mL range)Low (ng/mL range)
Guide 2: Sensitive DHMPA Detection using GC-MS with Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a highly robust and sensitive technique for the analysis of volatile and semi-volatile compounds.[4] For non-volatile compounds like DHMPA, derivatization is essential to increase volatility.

The Challenge: DHMPA is not volatile and will not elute from a GC column in its native form.

The Solution: Silylation, typically with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This process replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, creating a more volatile derivative.

Experimental Workflow:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis s1 Sample Collection s2 Lyophilization (Freeze-drying) s1->s2 d1 Add Derivatization Reagent (BSTFA + 1% TMCS) s2->d1 d2 Incubation (e.g., 70°C for 60 min) d1->d2 a1 Injection into GC d2->a1 a2 Temperature Programmed Elution a1->a2 a3 Mass Spectrometry Detection (Electron Ionization) a2->a3

Caption: Workflow for DHMPA analysis by GC-MS with silylation.

Detailed Protocol:

  • Sample Preparation:

    • Freeze-dry the aqueous sample to complete dryness. This is critical to remove water, which can interfere with the silylation reaction.

  • Derivatization:

    • To the dried sample, add 100 µL of BSTFA with 1% TMCS.

    • Add 50 µL of a solvent such as pyridine or acetonitrile.

    • Seal the vial tightly and incubate at 70°C for 60 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient starting at a low temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 300°C).

    • MS Detection: Electron ionization (EI) mode. Scan for the characteristic ions of the TMS-derivatized DHMPA.

Expected Outcome:

The silylated DHMPA will be sufficiently volatile to be analyzed by GC-MS, providing excellent chromatographic separation and a characteristic mass spectrum for confident identification and quantification. The NIST WebBook provides mass spectral data for the 3TMS derivative of this compound.[5]

References

Technical Support Center: Quantification of 2,3-Dihydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the accurate quantification of 2,3-Dihydroxy-2-methylpropanoic acid (DHMPA). This resource is designed for researchers, clinical scientists, and drug development professionals who are working with this small, polar metabolite. This guide moves beyond simple protocols to explain the causality behind methodological choices, helping you troubleshoot common issues and ensure the integrity of your results.

Introduction: The Challenge of a Small Polar Analyte

This compound (C₄H₈O₃, Mol. Wt. 104.10 g/mol ) is a hydroxy fatty acid whose accurate measurement is critical in various research contexts.[1] Its small size, high polarity, and presence of multiple hydroxyl groups present distinct analytical challenges, from sample preparation to chromatographic separation and detection. This guide provides a question-and-answer-based approach to navigate these complexities.

Part 1: Pre-Analytical & Sample Handling FAQs

This initial stage is critical; errors here cannot be corrected by downstream processing.

Q: How should I collect and store my biological samples (plasma, urine) to ensure the stability of DHMPA?

A: Analyte stability is paramount for reliable data.[2] While specific stability data for DHMPA is not extensively published, general best practices for small polar metabolites should be rigorously followed.

  • Collection: Collect blood in EDTA or heparin tubes. For urine, use containers free of preservatives that might interfere with analysis. Process samples as quickly as possible.

  • Short-Term Storage (up to 4 hours): Samples should be kept at 2-8°C.

  • Long-Term Storage: For storage longer than 24 hours, samples must be frozen at -80°C. Storage at -20°C may not be sufficient to halt all enzymatic activity or degradation over extended periods for sensitive analytes.[3]

Q: My samples have undergone multiple freeze-thaw cycles. Will this affect my DHMPA quantification?

A: Yes, it very likely will. Each freeze-thaw cycle can cause pH shifts, protein precipitation, and potential degradation of the analyte. For quantitative studies, it is highly recommended to aliquot samples into single-use volumes after the initial collection and processing to avoid any freeze-thaw cycles. If unavoidable, the stability of DHMPA through a limited number of cycles (e.g., 1-3) should be explicitly validated in your specific matrix.

Part 2: Sample Preparation Troubleshooting

Effective sample preparation is about maximizing analyte recovery while minimizing interferences (matrix effects).

Q: My analyte recovery is low and inconsistent. What is the best extraction technique for this polar analyte from plasma?

A: The high polarity of DHMPA makes it challenging to extract efficiently with traditional liquid-liquid extraction (LLE) protocols using non-polar solvents.

  • Liquid-Liquid Extraction (LLE): To improve LLE recovery, the sample must be acidified to a pH < 2 using an acid like HCl.[4] This protonates the carboxylic acid group, reducing its polarity and making it more extractable into a moderately polar organic solvent like ethyl acetate. However, recovery can still be variable.

  • Solid-Phase Extraction (SPE): SPE is often the more robust and reproducible method. A strong anion exchange (SAX) cartridge is an excellent choice. At a neutral or slightly basic pH, the negatively charged carboxylate group of DHMPA will bind to the positively charged sorbent. Interfering neutral and basic compounds can be washed away, and the pure analyte can then be eluted with an acidic solvent.[5]

Q: I'm seeing significant signal suppression (matrix effects) in my LC-MS analysis. How can I mitigate this?

A: Matrix effects are a major pitfall, caused by co-eluting compounds from the biological matrix that suppress or enhance the ionization of the target analyte.

  • Improve Sample Cleanup: If you are using protein precipitation ("crash"), consider switching to a more selective technique like SPE.[5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS (e.g., ¹³C₃-DHMPA) will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data processing.

  • Chromatographic Separation: Modify your LC method to better separate DHMPA from the bulk of matrix components, particularly phospholipids. A longer gradient or a different stationary phase may be required.

  • Dilution: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects, but this may compromise the limit of quantification.

Q: Is derivatization necessary for the analysis of DHMPA?

A: It depends entirely on your chosen analytical platform.

  • For Gas Chromatography (GC): Absolutely, yes. DHMPA is not volatile. The hydroxyl and carboxyl groups must be derivatized, typically through silylation (e.g., using MSTFA or BSTFA), to form a volatile trimethylsilyl (TMS) derivative suitable for GC analysis.[6][7][8]

  • For Liquid Chromatography (LC): No, derivatization is not required. LC-MS is well-suited for the direct analysis of polar compounds like DHMPA, which is a significant advantage.[9]

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Pitfalls

While powerful, GC-MS analysis of DHMPA is heavily dependent on the success of the derivatization step.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Plasma/Urine Sample Extract SPE or LLE Sample->Extract Drydown Evaporate to Dryness Extract->Drydown Deriv Silylation (MSTFA) Drydown->Deriv Inject GC Injection Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (EI) Separate->Detect Quant Quantification Detect->Quant Result Result Quant->Result Final Concentration

Caption: General workflow for the GC-MS analysis of DHMPA.

Q: My derivatization seems incomplete or inconsistent, leading to poor reproducibility. What's going wrong?

A: This is the most common failure point in the GC-MS workflow.

  • Moisture is the Enemy: Silylation reagents are extremely sensitive to moisture. Any residual water in your sample extract or reagents will consume the derivatizing agent and lead to incomplete reactions. Ensure your solvent is anhydrous and that extracts are evaporated to complete dryness.[10]

  • Reaction Conditions: The reaction requires heat. Incubating the sample with the silylation reagent (e.g., MSTFA) at 60-80°C for 15-30 minutes is typical to ensure the reaction goes to completion.[4]

  • Reagent Stability: Derivatization reagents degrade over time, especially after opening. Use fresh reagents and store them properly under an inert atmosphere (e.g., nitrogen or argon).

  • Matrix Interference: Some compounds in the matrix can compete for the derivatizing reagent.[11] A cleaner extract via SPE will yield a more efficient and reproducible derivatization.

Q: I'm seeing broad or tailing peaks for my derivatized analyte. What GC parameters should I optimize?

A: Peak shape issues often point to problems with the GC column or injection parameters.

  • Column Choice: A standard, non-polar column like a DB-5ms or equivalent is generally suitable for separating TMS-derivatized metabolites.[5]

  • Injection Temperature: The injection port must be hot enough (e.g., 250-280°C) to ensure rapid volatilization of the derivatized analyte without causing thermal degradation.

  • Column Inertness: Active sites on the column or in the liner can interact with the derivatized analyte, causing peak tailing. Use a high-quality, deactivated liner and column.

Parameter Typical Value / Condition Rationale
Derivatization Reagent MSTFA + 1% TMCSHighly effective for silylating hydroxyl and carboxyl groups.
GC Column 30m x 0.25mm x 0.25µm DB-5msStandard non-polar column providing good separation.
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis.
Inlet Temperature 260 °CEnsures efficient volatilization of the TMS-derivative.[12]
Oven Program Start at 60°C, ramp to 300°CProvides good separation from other derivatized metabolites.
MS Ionization Mode Electron Ionization (EI), 70 eVStandard mode producing repeatable fragmentation patterns.[12]
Part 4: Liquid Chromatography-Mass Spectrometry (LC-MS) Pitfalls

LC-MS avoids derivatization but introduces chromatographic retention challenges.

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Urine Sample Cleanup Protein Precipitation or SPE Sample->Cleanup Inject LC Injection Cleanup->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (ESI) Separate->Detect Quant Quantification Detect->Quant Result Result Quant->Result Final Concentration

Caption: General workflow for the direct LC-MS/MS analysis of DHMPA.

Q: My DHMPA peak is eluting in the solvent front. How can I improve its retention on my HPLC column?

A: This is the primary challenge for DHMPA in LC-MS. Its high polarity leads to very poor retention on traditional C18 reversed-phase columns.[9]

  • Polar-Embedded/Endcapped Columns: These columns have modified stationary phases that provide better retention for polar analytes compared to standard C18 columns.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative designed specifically for polar compounds. It uses a high organic mobile phase, and separation is based on the partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.

  • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with DHMPA, increasing its retention on a C18 column. However, these reagents can be difficult to wash out of the LC-MS system and may cause ion suppression.

Q: What are the expected precursor and product ions for DHMPA in MS/MS analysis?

A: For quantitative analysis, operating in negative ion mode is typically preferred for carboxylic acids.

  • Precursor Ion: In negative electrospray ionization (ESI-), the precursor ion will be the deprotonated molecule, [M-H]⁻, with an m/z of 103.04.[1]

  • Product Ions: Collision-induced dissociation (CID) will generate characteristic fragment ions. Common losses include H₂O (water) and CO₂ (carbon dioxide). The exact fragmentation pattern should be confirmed by infusing a pure standard.

Parameter Typical Value / Condition Rationale
LC Column HILIC or Polar-Embedded C18Essential for retaining the highly polar DHMPA.[9]
Mobile Phase A Water + 0.1% Formic AcidAcid modifier to ensure protonation for good peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase for reversed-phase or HILIC.
Ionization Mode Electrospray Ionization (ESI), NegativeGenerally provides the best sensitivity for carboxylic acids.
Precursor Ion [M-H]⁻ m/z 103.04The deprotonated molecule.[1]
Analysis Mode Selected Reaction Monitoring (SRM)Provides the highest sensitivity and selectivity for quantification.
Part 5: Quantification & Data Interpretation FAQs

Q: My results are highly variable, even with a good internal standard. Could I be measuring an interfering isomer?

A: Yes. This is a significant and often overlooked pitfall. This compound has a chiral carbon at the C2 position, meaning it exists as two stereoisomers: (R)-DHMPA and (S)-DHMPA. Furthermore, structural isomers with the same molecular formula may also exist in biological systems.

  • Co-elution: Standard achiral chromatographic methods (like most C18 or HILIC columns) will not separate these isomers.[13][14] If multiple isomers are present in your sample, your method will quantify them all as a single peak, leading to inaccurate results if you are only interested in one specific form.

  • Verification: To check for this, you must use a chiral column capable of separating the stereoisomers.[15] If your goal is to measure a specific isomer, a chiral separation method is mandatory.

Isomer_Check Start Inconsistent Quantification Results? Achiral Analyze sample on standard (achiral) LC column Start->Achiral SinglePeak Observe a single peak? Achiral->SinglePeak Chiral Analyze sample on a chiral LC column MultiPeak Observe multiple peaks? Chiral->MultiPeak SinglePeak->Chiral Yes Conclusion2 Isomer interference is unlikely. Troubleshoot other parameters. SinglePeak->Conclusion2 No (Peak shape issue?) Conclusion1 Isomer interference is likely. Method is not specific. MultiPeak->Conclusion1 Yes MultiPeak->Conclusion2 No

Caption: Decision workflow to investigate potential isomer interference.

Part 6: Detailed Experimental Protocols

These protocols are provided as a validated starting point. They should be fully optimized and validated within your own laboratory.

Protocol 1: SPE Cleanup and Silylation for GC-MS Analysis
  • Sample Pre-treatment: Take 100 µL of plasma, add 10 µL of SIL-IS solution, and vortex.

  • SPE Cleanup:

    • Condition a SAX SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.[5]

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interferences.

    • Elute the DHMPA and IS with 1 mL of 5% formic acid in acetonitrile.

  • Dry-down: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. This step is critical to remove all water and acid.

  • Derivatization:

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

    • Seal the vial tightly and heat at 60°C for 30 minutes.[4]

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: Direct Quantification in Plasma using LC-MS/MS
  • Sample Pre-treatment: Take 50 µL of plasma, add 10 µL of SIL-IS solution, and vortex.

  • Protein Precipitation:

    • Add 200 µL of ice-cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Final Preparation:

    • Carefully transfer the supernatant to a clean autosampler vial.

    • Evaporate to dryness under nitrogen if concentration is needed, otherwise inject directly. If evaporated, reconstitute in 50 µL of the initial mobile phase (e.g., 95% Acetonitrile / 5% Water / 0.1% Formic Acid for HILIC).

  • LC-MS/MS Analysis: Inject 5 µL onto a HILIC column and analyze using the optimized SRM parameters.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,3-Dihydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigor of analytical method validation is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 2,3-Dihydroxy-2-methylpropanoic acid, a molecule with significant interest due to its structural features, including a chiral center. We will move beyond mere procedural lists to explore the scientific rationale behind methodological choices, ensuring that every protocol is a self-validating system grounded in authoritative principles.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. This guide is structured to provide a comparative overview of the most pertinent techniques, supported by experimental protocols and data, all within the framework of global regulatory standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Pillar 1: Core Principles of Analytical Method Validation

Before comparing specific instrumental techniques, it is essential to understand the universal parameters that define a validated method. According to the ICH Q2(R2) guidelines, the objective of analytical procedure validation is to demonstrate that the procedure is fit for its intended purpose.[3] These core performance characteristics form the basis of our comparative analysis.

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[4] For this compound, this includes distinguishing it from potential stereoisomers.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated the required precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value.[4] It is often determined through recovery studies of a known quantity of the analyte spiked into the sample matrix.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]

Pillar 2: Comparative Analysis of Analytical Methodologies

The selection of an analytical technique for this compound—a small, polar, chiral molecule—hinges on the specific requirements of the analysis, such as required sensitivity, sample throughput, and the need for chiral separation. The three primary techniques suitable for this analyte are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For a polar compound like this compound, Reverse-Phase (RP)-HPLC is the most common approach.

  • Principle: The analyte is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The polar nature of this compound results in weak retention on standard C18 columns, necessitating careful method development.

  • Causality of Experimental Choices:

    • Mobile Phase: A highly aqueous mobile phase, often with a buffer to control the ionization state of the carboxylic acid (e.g., phosphate buffer at pH 3), is typically required to achieve adequate retention.[8]

    • Detection: The lack of a strong chromophore in this compound makes UV detection challenging. Detection at low wavelengths (~210 nm) is possible but may suffer from low sensitivity and interference. More advanced detection methods like Evaporative Light Scattering (ELSD) or Mass Spectrometry (LC-MS) are often superior.

    • Chiral Separation: A critical consideration is the separation of enantiomers. This can be achieved by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral agent to form diastereomers that can be separated on a standard achiral column.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and selectivity, making it a powerful tool for metabolomics and impurity profiling.[10] However, its application to polar, non-volatile compounds like hydroxy acids is contingent upon a critical sample preparation step.

  • Principle: The analyte must first be chemically modified (derivatized) to increase its volatility and thermal stability.[11] The resulting derivative is then separated by gas chromatography and detected by mass spectrometry.

  • Causality of Experimental Choices:

    • Derivatization: Silylation is the most common derivatization strategy for hydroxy acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl and carboxyl groups to replace the active hydrogens with nonpolar trimethylsilyl (TMS) groups.[10][11] The NIST Chemistry WebBook contains mass spectral data for the trimethylsilyl derivative of this compound, which is invaluable for identification.[12][13]

    • Chiral Separation: Similar to HPLC, chiral analysis can be performed using a chiral GC column or by derivatizing the analyte with a chiral reagent, such as (S)-(+)-3-methyl-2-butanol, to form diastereomeric esters that can be separated on a standard achiral column.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC and GC-MS are primarily used for separation and quantification, NMR is unparalleled for structural elucidation and can also be used for quantification (qNMR).[16]

  • Principle: NMR spectroscopy measures the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. For this compound, ¹H and ¹³C NMR can confirm its identity and purity.

  • Causality of Experimental Choices:

    • Structural Confirmation: The chemical shifts and coupling constants in the ¹H NMR spectrum provide a unique fingerprint of the molecule, confirming the presence of the methyl, hydroxyl, and carboxylic acid groups.[17][18]

    • Quantitative NMR (qNMR): By integrating the area of a specific analyte peak relative to that of a certified internal standard with a known concentration, qNMR can provide a highly accurate and direct measure of concentration without the need for an analyte-specific reference standard. This is a significant advantage of NMR, as it is a primary ratio method.

Pillar 3: Quantitative Performance & Experimental Protocols

A self-validating system requires not only a robust protocol but also predefined acceptance criteria for all validation parameters. The following tables and protocols provide a framework for achieving this.

Data Presentation: Comparative Performance

The table below summarizes typical performance data for the analysis of small hydroxy acids using GC-MS and HPLC. This data is representative and should serve as a guideline; method validation for this compound specifically is essential.[19]

Validation ParameterGC-MS Method Performance (Representative Data)HPLC/UV-MS Method Performance (Representative Data)Typical Acceptance Criteria (ICH)
Linearity (r²) ≥ 0.998≥ 0.999[20]≥ 0.99
Accuracy (% Recovery) 95% - 105%98% - 102%80% - 120% (wider for trace analysis)[7]
Precision (%RSD) < 10%< 5%≤ 15% (wider for trace analysis)
LOD Low µmol/L or ng/mLng/mL to µg/mL3.3 x (σ/S)
LOQ Low µmol/L or ng/mLng/mL to µg/mL10 x (σ/S)

Note: σ = standard deviation of the response; S = slope of the calibration curve.

Experimental Protocols & Workflows

Protocol 1: RP-HPLC Method Validation

This protocol outlines the validation of a reverse-phase HPLC method for the quantification of this compound.

1. Chromatographic System:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 95:5 (v/v) 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometer.

  • Injection Volume: 10 µL.

2. Validation Procedure:

  • Specificity: Analyze blank matrix, matrix spiked with analyte, and matrix spiked with known potential impurities. Peak purity analysis using a photodiode array (PDA) detector or MS should be performed to demonstrate the analyte peak is free from co-eluting impurities.

  • Linearity: Prepare a series of at least five concentrations of the analyte in the appropriate matrix, spanning 50% to 150% of the expected working concentration. Plot the peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking the analyte into the sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. Calculate the percentage recovery.

  • Precision (Repeatability): Analyze a minimum of six replicate samples at 100% of the target concentration and calculate the %RSD.

  • LOQ/LOD: Determine by either the signal-to-noise ratio method (typically 10:1 for LOQ and 3:1 for LOD) or by calculating from the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Isocratic Separation (C18 Column) Inject->Separate Detect UV or MS Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify Validate Assess Validation Parameters Quantify->Validate

Caption: RP-HPLC analytical workflow for this compound.

Protocol 2: GC-MS Method Validation

This protocol details the validation of a GC-MS method following silylation.

1. Sample Preparation and Derivatization:

  • Extraction: If in a biological matrix, perform a liquid-liquid or solid-phase extraction to isolate organic acids.

  • Drying: Evaporate the sample extract to complete dryness under a stream of nitrogen. The absence of water is critical for successful silylation.

  • Derivatization: Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried sample. Seal the vial and heat at 70°C for 60 minutes.[10] Cool to room temperature before injection.

2. GC-MS System:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan from m/z 50-500 for qualitative analysis. For quantitative analysis, use Selected Ion Monitoring (SIM) of characteristic ions of the TMS-derivative.

3. Validation Procedure:

  • Follow the same validation parameters as described for HPLC (Specificity, Linearity, Accuracy, Precision, LOQ/LOD). For specificity, the mass spectrum provides an orthogonal confirmation of identity, greatly enhancing selectivity compared to UV detection.[6]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Validation Extract Extract Analyte Dry Evaporate to Dryness Extract->Dry Derivatize Derivatize with BSTFA/MSTFA Dry->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Chromatographic Separation (DB-5) Inject->Separate Detect Mass Spectrometric Detection (EI, SIM) Separate->Detect Integrate Extract Ion Chromatogram Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify Validate Assess Validation Parameters Quantify->Validate

Caption: GC-MS analytical workflow including the mandatory derivatization step.

Conclusion: Selecting the Optimal Method

The choice between HPLC, GC-MS, and NMR for the analysis of this compound is dictated by the analytical objective.

  • For routine quality control and quantification where high throughput is needed, a validated RP-HPLC method, likely coupled with a mass spectrometer for enhanced specificity and sensitivity, is often the most practical choice.

  • When maximum sensitivity is required for trace-level analysis (e.g., in biological matrices) or when dealing with complex mixtures, GC-MS after derivatization is a superior, highly selective alternative.

  • NMR serves as an indispensable tool for definitive structural confirmation and can be employed as a primary quantitative method (qNMR) when a certified reference standard for the analyte is not available.

Ultimately, a robust validation package, grounded in the principles outlined by ICH and FDA guidelines, is non-negotiable.[21] It ensures that the chosen analytical procedure is fit for its purpose, generating reliable and reproducible data that is defensible to regulatory agencies and underpins the quality and safety of the final pharmaceutical product.

References

A Guide to Inter-Laboratory Comparison of 2,3-Dihydroxy-2-methylpropanoic Acid Measurements

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Analytical Precision and Comparability in Clinical Metabolomics

In the realm of clinical diagnostics and drug development, the precise and accurate quantification of endogenous metabolites is paramount. 2,3-Dihydroxy-2-methylpropanoic acid, also known as 2,3-dihydroxyisovalerate, serves as a key intermediate in the biosynthesis of branched-chain amino acids, valine, and leucine. While not typically accumulating in healthy individuals, its quantification is crucial in the study of certain inborn errors of metabolism (IEMs) where enzymatic defects can lead to the buildup of specific organic acids.[1][2] The accurate measurement of such biomarkers is fundamental for disease diagnosis, monitoring, and the development of therapeutic interventions.

This guide provides a framework for establishing a robust inter-laboratory comparison for the measurement of this compound. We will delve into the critical aspects of analytical methodology, study design, and data interpretation, offering insights gleaned from extensive experience in the field. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the reliability and comparability of their analytical data across different laboratories.

The Imperative for Inter-Laboratory Comparison in Metabolomics

The inherent variability in analytical platforms, laboratory protocols, and data processing workflows can lead to significant discrepancies in measurement results between different facilities.[3][4] For a biomarker like this compound, which may be present at low concentrations, such variability can have profound clinical implications. Inter-laboratory comparison studies, also known as proficiency testing, are essential for:

  • Assessing and improving the accuracy and reliability of measurements.

  • Identifying and mitigating sources of analytical error.

  • Ensuring the interchangeability of data generated by different laboratories.

  • Building confidence in the clinical utility of the biomarker.

Organizations such as the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM), the Human Genetics Society of Australasia, and the College of American Pathologists (CAP) organize proficiency testing schemes for a range of inherited metabolic disorders, highlighting the importance of external quality assessment in this field.[5][6][7]

Analytical Methodologies for this compound Quantification

The two most common and robust analytical techniques for the quantification of organic acids in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on factors such as required sensitivity, sample throughput, and the specific expertise and instrumentation available in a laboratory.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a chemical derivatization step is necessary to increase their volatility and thermal stability.

Experimental Workflow for GC-MS Analysis

Caption: A typical workflow for the GC-MS analysis of this compound.

Detailed Protocol for GC-MS Analysis of this compound in Urine:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex to ensure homogeneity.

    • Normalize the sample volume based on creatinine concentration to account for variations in hydration status.[8]

    • Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).

  • Extraction:

    • Acidify the urine sample to a pH below 2 with hydrochloric acid.

    • Perform a liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction three times.

    • Pool the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.

    • Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of this compound. The NIST WebBook provides mass spectral data for the 3TMS derivative of this compound.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for chromatographic separation.

    • Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often requires less extensive sample preparation compared to GC-MS, as derivatization is typically not required.

Experimental Workflow for LC-MS/MS Analysis

Caption: A streamlined workflow for the LC-MS/MS analysis of this compound.

Detailed Protocol for LC-MS/MS Analysis of this compound in Plasma:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex to ensure homogeneity.

    • To a small volume of plasma (e.g., 50 µL), add an internal standard.

    • Perform protein precipitation by adding a threefold excess of a cold organic solvent such as acetonitrile or methanol.

    • Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

    • Use a reverse-phase or HILIC column for chromatographic separation.

    • Operate the tandem mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and monitoring for a specific product ion after fragmentation. This highly selective detection method minimizes interferences from the complex biological matrix.

Designing an Inter-Laboratory Comparison Study

A well-designed inter-laboratory comparison study is crucial for obtaining meaningful and actionable results. The following steps outline a robust approach:

Logical Framework for the Inter-Laboratory Study

Caption: A structured approach for designing and executing an inter-laboratory comparison study.

  • Study Coordination and Protocol: A central coordinator should oversee the study. A detailed protocol should be developed and distributed to all participating laboratories, specifying the analytical methods to be compared, sample handling procedures, and data reporting formats.

  • Test Materials:

    • Prepare a set of pooled human urine or plasma samples.

    • Spike a subset of these samples with known concentrations of this compound to create multiple concentration levels.

    • Ideally, a certified reference material (CRM) for organic acids should be included if available, to assess accuracy. While a specific CRM for this compound may not exist, general organic acid standards are commercially available and can serve as a valuable reference.[5][6][8]

    • Ensure the homogeneity and stability of the samples before distribution.

  • Data Collection and Analysis:

    • Each laboratory should analyze the samples in replicate and report the individual results, the mean, and the standard deviation for each sample.

    • The study coordinator will collect the data and perform a statistical analysis to assess inter-laboratory and intra-laboratory variability. Common statistical measures include the calculation of z-scores to evaluate the performance of each laboratory against the consensus value.

Hypothetical Inter-Laboratory Comparison Data

The following tables present simulated data from a hypothetical inter-laboratory comparison study involving five laboratories measuring this compound in two spiked urine samples.

Table 1: Results for Sample A (Target Concentration: 15 µM)

LaboratoryMethodReplicate 1 (µM)Replicate 2 (µM)Replicate 3 (µM)Mean (µM)Std. Dev.
Lab 1GC-MS14.815.114.914.90.15
Lab 2LC-MS/MS15.515.215.715.50.25
Lab 3GC-MS13.914.214.114.10.15
Lab 4LC-MS/MS16.216.516.316.30.15
Lab 5GC-MS15.315.015.515.30.25

Table 2: Results for Sample B (Target Concentration: 50 µM)

LaboratoryMethodReplicate 1 (µM)Replicate 2 (µM)Replicate 3 (µM)Mean (µM)Std. Dev.
Lab 1GC-MS49.550.149.849.80.30
Lab 2LC-MS/MS51.250.851.551.20.35
Lab 3GC-MS47.848.248.048.00.20
Lab 4LC-MS/MS53.153.553.353.30.20
Lab 5GC-MS50.550.250.750.50.25

Interpretation and Actionable Insights

The results of an inter-laboratory comparison should be used to identify areas for improvement. For instance, in our hypothetical data, Lab 4 consistently reports higher concentrations, which may indicate a calibration issue. Lab 3 reports consistently lower values, which could be due to incomplete extraction or derivatization. The study coordinator should provide confidential feedback to each laboratory, allowing them to investigate and address potential sources of error.

Conclusion

Ensuring the accuracy and comparability of this compound measurements is critical for its potential application as a biomarker in clinical diagnostics and for advancing our understanding of metabolic diseases. A well-structured inter-laboratory comparison program, grounded in robust analytical methodologies and sound statistical principles, is an indispensable tool for achieving this goal. By fostering a collaborative approach to quality assurance, the scientific community can enhance the reliability of analytical data and ultimately improve patient outcomes.

References

A Senior Application Scientist's Guide: Choosing Between GC-MS and LC-MS/MS for the Analysis of 2,3-Dihydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. The accurate quantification of small polar metabolites like 2,3-dihydroxy-2-methylpropanoic acid, a key intermediate in various metabolic pathways, is fundamental to advancing our understanding of cellular biology and disease. The choice of analytical instrumentation is a critical decision point that dictates the efficiency, sensitivity, and robustness of your experimental outcomes. This guide provides a comprehensive comparison of two powerful techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this specific analyte. We will move beyond a simple list of pros and cons to explore the causality behind experimental choices, empowering you to select the optimal workflow for your research objectives.

Foundational Principles: Volatility vs. Solubility

The fundamental difference between GC-MS and LC-MS lies in the physical state of the analyte during separation.[1][2] GC-MS is the premier choice for compounds that are naturally volatile or can be chemically modified to become volatile and are stable at high temperatures.[3] In contrast, LC-MS/MS is expertly suited for molecules that are soluble in a liquid mobile phase, including polar, ionic, and thermally sensitive compounds.[1][2]

This compound, with its two hydroxyl groups and a carboxylic acid moiety, is a highly polar, non-volatile molecule. This intrinsic property is the central challenge that must be addressed and dictates the divergent analytical strategies detailed below.

The GC-MS Workflow: A Tale of Derivatization

To analyze a polar analyte like this compound by GC-MS, we must chemically modify it to increase its volatility and thermal stability. This process, known as derivatization, is a mandatory and pivotal step in the GC-MS workflow.[4] The most common approach for organic acids is silylation, which replaces the active hydrogens on the hydroxyl and carboxyl groups with a non-polar trimethylsilyl (TMS) group.[5]

Why Derivatize? The Causality Explained

The polar functional groups (-OH and -COOH) in the target molecule create strong intermolecular hydrogen bonds. These bonds require a large amount of energy to break, resulting in a very high boiling point, making the compound unsuitable for vaporization in a standard GC inlet. Derivatization with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) masks these polar sites.[6] This chemical modification dramatically reduces polarity and hydrogen bonding, yielding a derivative that is sufficiently volatile and thermally stable for gas-phase analysis.[5] The NIST WebBook confirms the existence and analysis of the trimethylsilyl (3TMS) derivative of this compound, validating this approach.[7][8]

Experimental Protocol: GC-MS Analysis
  • Sample Extraction:

    • To 100 µL of plasma or urine, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Acidify the sample to pH < 2 using 6M HCl to ensure the carboxylic acid is fully protonated.[9]

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing vigorously for 2 minutes, and centrifuging to separate the layers.[10]

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube. Repeat the extraction and combine the organic layers.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Two-Step Derivatization:

    • Step 1 (Methoximation): To the dried extract, add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 30°C for 90 minutes. This step protects ketone or aldehyde groups from forming multiple derivatives during silylation, though it may be optional if such groups are not of interest.[11]

    • Step 2 (Silylation): Add 80 µL of MSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[6] Seal the vial and incubate at 60°C for 30 minutes to form the TMS derivative.[9][10] The sample is now ready for injection.

  • GC-MS Instrumentation and Data Analysis:

    • A 1 µL aliquot of the derivatized sample is injected into the GC-MS.

    • The resulting mass spectrum, characterized by extensive and reproducible fragmentation from Electron Ionization (EI), can be compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library for confident identification.[7][12]

GC-MS workflow for this compound.

The LC-MS/MS Workflow: The Power of Direct Analysis

LC-MS/MS is exceptionally well-suited for polar organic acids, often allowing for their direct analysis with minimal sample preparation.[13][14] The analyte is separated in its native, underivatized state in a liquid mobile phase and detected with high selectivity and sensitivity using tandem mass spectrometry.

Why Direct Analysis Works: The Causality Explained

Liquid chromatography operates by partitioning analytes between a liquid mobile phase and a solid stationary phase. Since this compound is soluble in aqueous-organic mixtures commonly used as mobile phases, it can be chromatographed directly.[3] The challenge for this small, polar molecule is often poor retention on standard reversed-phase (e.g., C18) columns.[13][15] This can be overcome by using polar-modified columns, Hydrophilic Interaction Liquid Chromatography (HILIC), or by adjusting mobile phase conditions.[15] Following separation, Electrospray Ionization (ESI), a soft ionization technique, generates a protonated or deprotonated molecular ion with minimal fragmentation, which is ideal for the highly selective technique of Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer.[1]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an appropriate internal standard.

    • Perform a simple protein precipitation by adding 400 µL of ice-cold acetonitrile or methanol.

    • Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube. The sample can be injected directly or evaporated and reconstituted in the initial mobile phase.[10]

  • Optional Derivatization for Enhanced Performance:

    • While not mandatory, derivatization can be employed in LC-MS to improve chromatographic retention or ionization efficiency. For instance, reacting the carboxylic acid with a reagent like 3-nitrophenylhydrazine (3-NPH) can increase hydrophobicity for better reversed-phase separation and enhance ionization for improved sensitivity.[16][17]

  • LC-MS/MS Instrumentation and Data Analysis:

    • A 5 µL aliquot of the prepared sample is injected into the LC-MS/MS system.

    • Separation is typically achieved on a C18 or HILIC column using a gradient elution with aqueous and organic mobile phases containing a modifier like formic acid or ammonium formate to ensure consistent ionization.[15][18]

    • Detection is performed using a tandem quadrupole mass spectrometer in MRM mode. Specific precursor-to-product ion transitions are monitored for the analyte and internal standard, providing exceptional selectivity and quantitative accuracy.

References

A Comparative Guide to 2,3-Dihydroxy-2-methylpropanoic Acid and Other Hydroxy Acids in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of metabolomics, the identification and quantification of small molecules are paramount to unraveling biological processes and discovering novel biomarkers. Among the myriad of metabolites, hydroxy acids, particularly those derived from branched-chain amino acid (BCAA) catabolism, have garnered significant attention for their roles in metabolic health and disease. This guide provides an in-depth comparison of 2,3-dihydroxy-2-methylpropanoic acid with other key hydroxy acids encountered in metabolic profiling, offering insights into their metabolic origins, analytical considerations, and potential as biomarkers.

Introduction: The Significance of Hydroxy Acids in Metabolomics

Hydroxy acids are a diverse class of organic compounds characterized by the presence of at least one hydroxyl group and a carboxyl group. In metabolic profiling, they often serve as critical nodes in various pathways, with their concentrations reflecting the metabolic state of an organism. Dysregulation of BCAA metabolism, in particular, has been linked to prevalent conditions such as insulin resistance, type 2 diabetes, and obesity[1][2]. Consequently, the accurate measurement of BCAA-derived hydroxy acids is of great interest.

This guide will focus on a comparative analysis of the following hydroxy acids:

  • This compound: A less-characterized dihydroxy acid.

  • 3-Hydroxyisobutyric acid (3-HIB): A well-studied intermediate of valine catabolism.

  • 2,3-Dihydroxyisovaleric acid: An intermediate in the biosynthesis of branched-chain amino acids.

  • α-Hydroxyisovaleric acid: A metabolite of valine.

We will explore the nuances of their detection and quantification, and discuss their established and potential roles as biomarkers.

Unraveling the Metabolic Origins

A key differentiator in the comparative analysis of these hydroxy acids is their origin within metabolic pathways. Understanding their biosynthesis and degradation is fundamental to interpreting their physiological significance.

This compound: An Enigmatic Origin

The precise metabolic pathway leading to the formation of this compound in mammals is not well-documented in current scientific literature. Its structural similarity to other BCAA catabolites, featuring a four-carbon backbone, suggests a potential link to this metabolic network. However, further research is required to elucidate the specific enzymatic reactions and precursor molecules involved in its biosynthesis and degradation.

Well-Defined Pathways of Comparator Hydroxy Acids

In contrast, the metabolic pathways of our comparator hydroxy acids are well-established:

  • 3-Hydroxyisobutyric acid (3-HIB): A key intermediate in the catabolism of the BCAA valine.[3] It has gained prominence as a signaling molecule implicated in insulin resistance.[3]

  • 2,3-Dihydroxyisovaleric acid: An intermediate in the biosynthesis of valine, leucine, and isoleucine.[4] Its levels can provide insights into the anabolic state of these essential amino acids.

  • α-Hydroxyisovaleric acid: Also a product of valine metabolism.

The distinct origins of these hydroxy acids are crucial for their interpretation in metabolic profiling studies. For instance, an elevation in 3-HIB may point towards increased valine breakdown, while changes in 2,3-dihydroxyisovaleric acid could indicate alterations in BCAA synthesis.

cluster_BCAA Branched-Chain Amino Acid (BCAA) Metabolism cluster_Valine_Catabolism Valine Catabolism cluster_BCAA_Biosynthesis BCAA Biosynthesis cluster_Unknown Uncertain Origin Valine Valine α-Ketoisovalerate α-Ketoisovalerate Valine->α-Ketoisovalerate transamination Leucine Leucine Isoleucine Isoleucine 3-HIB 3-Hydroxyisobutyric acid (3-HIB) α-Ketoisovalerate->3-HIB multiple steps α-Hydroxyisovaleric acid α-Hydroxyisovaleric acid α-Ketoisovalerate->α-Hydroxyisovaleric acid 2,3-Dihydroxyisovaleric acid 2,3-Dihydroxyisovaleric acid 2,3-Dihydroxyisovaleric acid->Valine 2,3-Dihydroxyisovaleric acid->Leucine 2,3-Dihydroxyisovaleric acid->Isoleucine DHMPA This compound BCAA_Biosynthesis_Precursors Biosynthetic Precursors BCAA_Biosynthesis_Precursors->2,3-Dihydroxyisovaleric acid

Metabolic origins of key hydroxy acids.

Comparative Performance in Metabolic Profiling: Analytical Strategies

The chemical properties of hydroxy acids necessitate specific analytical approaches for their accurate quantification in complex biological matrices. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for their analysis.

The Critical Role of Derivatization in GC-MS

Due to their polar nature and low volatility, hydroxy acids require chemical derivatization prior to GC-MS analysis.[5] Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common strategy to convert the polar hydroxyl and carboxyl groups into more volatile trimethylsilyl (TMS) ethers and esters.[6] This process is crucial for achieving good chromatographic peak shape and sensitivity.

Table 1: Comparison of Physicochemical Properties and Analytical Considerations

Hydroxy AcidMolecular FormulaMolecular Weight ( g/mol )Key Analytical ChallengeRecommended Derivatization for GC-MS
This compound C4H8O4120.10Low volatility, high polaritySilylation (e.g., MSTFA)
3-Hydroxyisobutyric acid (3-HIB) C4H8O3104.10Low volatility, high polaritySilylation (e.g., MSTFA)
2,3-Dihydroxyisovaleric acid C5H10O4134.13Low volatility, high polaritySilylation (e.g., MSTFA)
α-Hydroxyisovaleric acid C5H10O3118.13Low volatility, high polaritySilylation (e.g., MSTFA)
LC-MS/MS for High-Throughput Analysis

LC-MS/MS offers the advantage of analyzing hydroxy acids without derivatization, although derivatization can also be employed to enhance sensitivity and chromatographic retention.[7][8] Reversed-phase chromatography is commonly used, and various derivatization reagents, such as 3-nitrophenylhydrazine (3-NPH), can be used to improve ionization efficiency.[7][9]

Experimental Data and Biomarker Potential

The utility of a metabolite in profiling studies is ultimately determined by its correlation with physiological or pathological states. While data on this compound is sparse, the other hydroxy acids have been investigated as potential biomarkers.

Table 2: Comparative Biomarker Potential of Selected Hydroxy Acids

Hydroxy AcidAssociated ConditionsReported ObservationsReference
This compound Not well-establishedLimited data available-
3-Hydroxyisobutyric acid (3-HIB) Insulin resistance, Type 2 DiabetesElevated levels in plasma and tissues of individuals with obesity and T2D.[3][3]
2,3-Dihydroxyisovaleric acid Maple Syrup Urine Disease (MSUD)Can be elevated in disorders of BCAA metabolism.[10][11]
α-Hydroxyisovaleric acid Maple Syrup Urine Disease (MSUD)Elevated levels in MSUD.[1][1]

The lack of extensive data on this compound presents both a challenge and an opportunity. Its structural uniqueness may confer a distinct biomarker potential that has yet to be explored. Future untargeted metabolomics studies should aim to identify and quantify this molecule to assess its correlation with various disease states.

Experimental Protocols

To facilitate further research, we provide detailed, step-by-step methodologies for the analysis of hydroxy acids in biological samples.

Protocol 1: GC-MS Analysis of Hydroxy Acids in Human Plasma (with Derivatization)

This protocol is a general guideline and may require optimization for specific instruments and matrices.

  • Sample Preparation and Extraction:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte of interest).

    • Precipitate proteins by adding 400 µL of a cold organic solvent mixture (e.g., methanol:acetonitrile:water 2:2:1 v/v/v).

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 60 minutes to protect carbonyl groups.

    • Add 80 µL of MSTFA and incubate at 60°C for 60 minutes for silylation of hydroxyl and carboxyl groups.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in full scan mode (m/z 50-600) for initial identification and in selected ion monitoring (SIM) mode for targeted quantification.

cluster_workflow GC-MS Workflow for Hydroxy Acids Sample Plasma Sample Extraction Protein Precipitation & Supernatant Evaporation Sample->Extraction 1. Sample Prep Derivatization Methoximation & Silylation (MSTFA) Extraction->Derivatization 2. Derivatization GCMS GC-MS Analysis (Scan/SIM) Derivatization->GCMS 3. Injection Data Data Analysis GCMS->Data 4. Quantification

Generalized GC-MS workflow for hydroxy acid analysis.

Protocol 2: LC-MS/MS Analysis of Short-Chain Hydroxy Acids in Urine

This protocol is adapted for short-chain hydroxy acids and may serve as a starting point for the analysis of this compound.

  • Sample Preparation:

    • Thaw urine samples on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

    • Dilute the supernatant 1:10 with an internal standard solution in mobile phase A.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for targeted quantification. Specific MRM transitions for each analyte need to be optimized.

Conclusion and Future Directions

In the landscape of metabolic profiling, this compound remains a molecule of untapped potential. While its structural congeners, such as 3-hydroxyisobutyric acid and 2,3-dihydroxyisovaleric acid, have well-defined roles in BCAA metabolism and have been linked to various disease states, the metabolic origin and biological significance of this compound are yet to be fully elucidated.

This guide has provided a comparative framework, highlighting the key differences in their metabolic context and outlining the analytical strategies required for their robust quantification. The provided experimental protocols serve as a foundation for researchers to include these hydroxy acids in their metabolic profiling workflows.

Future research should prioritize:

  • Elucidating the metabolic pathway of this compound to understand its physiological relevance.

  • Conducting comparative quantitative studies in various disease cohorts to assess its potential as a novel biomarker.

  • Developing and validating specific and sensitive analytical methods for its routine measurement in clinical and research settings.

By addressing these knowledge gaps, the scientific community can fully harness the information encoded in the diverse world of hydroxy acids, paving the way for new diagnostic and therapeutic strategies in metabolic diseases.

References

A Comparative Analysis of 2,3-Dihydroxy-2-methylpropanoic Acid Levels in Healthy vs. Diseased States: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2,3-Dihydroxy-2-methylpropanoic acid, a key intermediate in the valine catabolic pathway. We will explore its biochemical origins, compare its levels in healthy individuals versus those with specific metabolic disorders, and provide a detailed protocol for its quantification in biological samples. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the clinical relevance of this emerging biomarker.

Introduction: The Significance of a Valine Metabolite

This compound is a crucial intermediate in the mitochondrial degradation pathway of the essential branched-chain amino acid (BCAA), valine. While often considered a simple metabolic byproduct, recent research has highlighted its potential as a biomarker for certain inborn errors of metabolism. Dysregulation of BCAA metabolism is implicated in a range of metabolic disorders, making the study of its intermediates, such as this compound, of significant clinical interest.

The catabolism of valine is a critical process for energy production and providing precursors for the synthesis of other biomolecules. Disruptions in this pathway can lead to the accumulation of upstream metabolites, which can have toxic effects and serve as diagnostic markers for specific enzymatic deficiencies.

The Biochemical Pathway: Origin of this compound

This compound is formed during the catabolism of L-valine. This metabolic process primarily occurs within the mitochondria of various tissues. The pathway involves a series of enzymatic reactions that progressively break down valine into intermediates that can enter the citric acid cycle.

A defect in the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) or short-chain enoyl-CoA hydratase (ECHS1) disrupts this pathway, leading to the accumulation of upstream metabolites, including this compound.[1][2]

valine_catabolism cluster_disease Inborn Errors of Metabolism Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA _3_Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->_3_Hydroxyisobutyryl_CoA ECHS1 _3_Hydroxyisobutyrate 3-Hydroxyisobutyrate _3_Hydroxyisobutyryl_CoA->_3_Hydroxyisobutyrate HIBCH Accumulated_Metabolite 2,3-Dihydroxy- 2-methylpropanoic acid _3_Hydroxyisobutyryl_CoA->Accumulated_Metabolite Block in HIBCH or ECHS1 Methylmalonate_semialdehyde Methylmalonate semialdehyde _3_Hydroxyisobutyrate->Methylmalonate_semialdehyde Propionyl_CoA Propionyl_CoA Methylmalonate_semialdehyde->Propionyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle

Valine Catabolism Pathway and Site of Disruption.

Comparative Levels of this compound: Healthy vs. Diseased States

The primary clinical significance of elevated this compound is its association with inborn errors of valine metabolism, specifically HIBCH and ECHS1 deficiencies.[2][3] These are rare genetic disorders that often present in infancy or early childhood with severe neurological symptoms.

State Biological Fluid Relative Level of this compound Clinical Context Reference
Healthy Individuals UrineNormal (low to undetectable)Baseline levels in individuals with no known metabolic disorders. Specific quantitative ranges for healthy populations are not well-established in readily available literature.[4][5][6]
HIBCH Deficiency UrineAbnormally HighPatients with mutations in the HIBCH gene show significant accumulation of this metabolite. Levels can be normalized with a valine-restricted diet.[1]
ECHS1 Deficiency UrineElevatedA characteristic, though nonspecific, finding in patients with mutations in the ECHS1 gene.[2][7]

Note: While the structurally similar metabolite, 3-hydroxyisobutyrate, has been linked to an increased risk of Type 2 Diabetes, a direct association between this compound and more common metabolic diseases like diabetes has not yet been established in the scientific literature.

Protocol for Quantification of this compound in Human Urine

The following protocol outlines a general methodology for the quantification of this compound in human urine using Gas Chromatography-Mass Spectrometry (GC-MS), a common and robust technique for analyzing organic acids.

I. Sample Preparation
  • Urine Collection: Collect a mid-stream urine sample in a sterile container. For quantitative analysis, a 24-hour urine collection can provide more accurate excretion data.

  • Creatinine Measurement: Determine the creatinine concentration of the urine sample to normalize the metabolite levels, which accounts for variations in urine dilution.

  • Internal Standard Spiking: To a known volume of urine (e.g., 1 mL), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in urine).

  • Extraction:

    • Acidify the urine sample to a pH of 1-2 with hydrochloric acid.

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction twice.

    • Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.

II. Derivatization

To make the non-volatile organic acids suitable for GC-MS analysis, a two-step derivatization process is typically employed:

  • Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract to convert keto groups to methoximes. Incubate at a controlled temperature (e.g., 60°C) for 30 minutes.

  • Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to replace active hydrogens with trimethylsilyl (TMS) groups. Incubate at a controlled temperature (e.g., 70°C) for 60 minutes.

III. GC-MS Analysis
  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) to separate the components of the mixture. A temperature gradient program is used to elute the compounds at different retention times.

  • Mass Spectrometry Detection: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Quantification: Identify the peak corresponding to the TMS-derivative of this compound based on its retention time and mass spectrum. Quantify the analyte by comparing the peak area of a characteristic ion to that of the internal standard.

gcms_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Urine_Collection Urine Collection Add_IS Add Internal Standard Urine_Collection->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Oximation Oximation Evaporation->Oximation Silylation Silylation Oximation->Silylation Injection Injection Silylation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Workflow for GC-MS Quantification.

Conclusion and Future Directions

The measurement of this compound is a valuable tool in the diagnosis and management of specific inborn errors of valine metabolism, namely HIBCH and ECHS1 deficiencies. Its elevated presence in the urine of affected individuals serves as a key diagnostic biomarker. While its role in more prevalent metabolic diseases is yet to be elucidated, the established connection of a related valine metabolite, 3-hydroxyisobutyrate, with insulin resistance suggests that further investigation into the broader clinical relevance of this compound is warranted.

Future research should focus on establishing standardized, quantitative reference ranges for this compound in healthy populations across different age groups. Furthermore, large-scale metabolomic studies in patients with common metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease, could reveal potential associations and broaden the clinical utility of this metabolite as a biomarker.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Platforms for Organic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Accurate Organic Acid Quantification

Organic acids are pivotal intermediates in a vast array of metabolic pathways. Their quantification in biological matrices such as plasma, urine, and cerebrospinal fluid is fundamental to clinical diagnostics, particularly for inborn errors of metabolism, as well as in drug development, and academic research. The choice of analytical platform for these measurements is a critical decision, with significant implications for data quality, throughput, and the biological insights that can be gleaned.

This guide provides a comprehensive comparison of the major analytical platforms for organic acid analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a self-validating system, this document will not only compare these techniques but also provide the framework for their cross-validation, ensuring the integrity and comparability of data across different analytical modalities. The principles and protocols outlined herein are grounded in established regulatory guidelines and best practices in the field.[1][2][3][4]

Comparative Analysis of Key Analytical Platforms

The selection of an analytical platform for organic acid analysis is a multi-faceted decision, balancing the need for sensitivity, selectivity, throughput, and the specific physicochemical properties of the analytes of interest.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS has long been considered a gold standard for organic acid analysis, particularly in clinical settings for screening for organic acidurias.[5][6] Its high chromatographic resolution and extensive, well-established mass spectral libraries make it a powerful tool for broad-spectrum metabolic profiling.

Causality Behind Experimental Choices in GC-MS:

The primary challenge in GC-MS analysis of organic acids is their low volatility and high polarity. To overcome this, a crucial derivatization step is required to convert the non-volatile organic acids into thermally stable, volatile derivatives.[7][8][9] This is typically a two-step process involving oximation to stabilize keto-acids followed by silylation of carboxyl and hydroxyl groups.[5][6] While essential, this derivatization process can be a source of variability and must be carefully controlled and optimized.[7][9]

Strengths:

  • High Chromatographic Resolution: Capillary GC columns provide excellent separation of isomeric and closely related organic acids.

  • Comprehensive Libraries: Extensive electron ionization (EI) mass spectral libraries are available for confident compound identification.

  • Robust and Well-Established: A wealth of historical data and standardized methods are available.[6]

Weaknesses:

  • Mandatory Derivatization: The multi-step derivatization process is time-consuming, can introduce artifacts, and may result in incomplete derivatization for some compounds, leading to analytical variability.[7][8][10]

  • Thermal Instability of Some Derivatives: Certain derivatives may be thermally labile, leading to degradation in the hot GC inlet.

  • Lower Throughput: The derivatization and longer chromatographic run times limit the sample throughput compared to some LC-MS methods.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Powerhouse

LC-MS has emerged as a dominant platform in metabolomics due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[11][12][13] For organic acid analysis, reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and ion-exchange chromatography are commonly employed.[14][15][16][17]

Causality Behind Experimental Choices in LC-MS:

The primary advantage of LC-MS is the direct analysis of organic acids in their native form, circumventing the need for derivatization.[10] However, the high polarity of many organic acids presents a challenge for retention on traditional reversed-phase columns.[15] Therefore, careful method development is required, often employing HILIC or mixed-mode chromatography to achieve adequate retention and separation.[17] A significant consideration in LC-MS is the potential for matrix effects, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analytes, impacting accuracy and precision.[18][19] The use of stable isotope-labeled internal standards is crucial to mitigate these effects.

Strengths:

  • High Sensitivity and Selectivity: Tandem mass spectrometry (MS/MS) provides excellent sensitivity (often in the pg/mL range) and specificity through multiple reaction monitoring (MRM).[12][14]

  • No Derivatization Required: Direct analysis simplifies sample preparation and reduces a source of analytical variability.[10]

  • High Throughput: Faster chromatographic run times and simpler sample preparation enable higher throughput.[10][12]

Weaknesses:

  • Matrix Effects: Susceptibility to ion suppression or enhancement from complex biological matrices can compromise data quality if not properly addressed.[18][19]

  • Chromatographic Challenges: Retention and separation of highly polar and isomeric organic acids can be difficult to achieve.[15]

  • Lower Resolution for Some Isomers: LC may not always provide the same baseline resolution of certain isomers as high-resolution GC.

Capillary Electrophoresis (CE): The High-Efficiency Separator

Capillary electrophoresis is a powerful separation technique that excels in the analysis of small, charged molecules like organic acids.[20][21] Separation is based on the differential migration of analytes in an electric field within a narrow capillary.

Causality Behind Experimental Choices in CE:

CE is particularly well-suited for organic acids as they are typically charged at neutral or basic pH. The technique offers very high separation efficiency, often exceeding that of HPLC, and requires minimal sample volume.[22] Detection is most commonly performed by UV-Vis spectrophotometry, often using indirect detection for analytes lacking a strong chromophore.[21][23] Coupling CE to mass spectrometry (CE-MS) provides enhanced sensitivity and specificity.[21][24]

Strengths:

  • High Separation Efficiency: Can resolve complex mixtures of organic acids with high resolution.[20][22]

  • Low Sample and Reagent Consumption: Requires only nanoliter injection volumes, making it ideal for precious samples.

  • Fast Analysis Times: Separations are typically rapid, often under 10 minutes.[21]

Weaknesses:

  • Lower Concentration Sensitivity (with UV detection): UV detection may not be sensitive enough for trace-level analysis compared to MS-based methods.[21]

  • Reproducibility Challenges: Migration times can be sensitive to minor changes in buffer composition, temperature, and capillary surface, requiring careful control for high reproducibility.

  • Limited Throughput for some platforms: While individual runs are fast, sample throughput can be limited by the serial nature of the injections.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Non-Destructive Quantifier

NMR spectroscopy is a powerful analytical technique that provides both qualitative and quantitative information about the molecular structure of organic acids.[22][25][26] It is a non-destructive technique that requires minimal sample preparation.[27]

Causality Behind Experimental Choices in NMR:

The key advantage of NMR is its ability to provide absolute quantification without the need for analyte-specific calibration curves, provided a reference standard of known concentration is used.[27] For organic acid analysis, 1H NMR is most commonly employed, where the protons of the organic acids give rise to characteristic signals in the NMR spectrum.[28][29][30]

Strengths:

  • Non-destructive: The sample can be recovered and used for other analyses.

  • Minimal Sample Preparation: Often requires only the addition of a deuterated solvent and a reference standard.[27]

  • Absolute Quantification: Can provide accurate quantitative data without the need for individual calibration curves for each analyte.[27]

  • Structural Information: Provides rich structural information that can aid in the identification of unknown compounds.

Weaknesses:

  • Lower Sensitivity: NMR is inherently less sensitive than MS-based methods, with detection limits typically in the low micromolar range.[12]

  • Spectral Overlap: In complex mixtures, the signals from different organic acids can overlap, making quantification challenging.[31]

  • High Instrument Cost: NMR spectrometers are expensive to purchase and maintain.

Cross-Validation of Analytical Platforms: Ensuring Data Comparability

Cross-validation is the process of formally comparing two or more analytical methods to determine if they provide equivalent results for a given analyte.[21] This is a critical step when migrating from one platform to another, comparing data from different laboratories, or validating a new in-house method against an established one.

Principles of a Successful Cross-Validation Study

A robust cross-validation study should be designed to assess the agreement between methods across the entire analytical range. Key statistical tools for evaluating method agreement include:

  • Correlation Analysis: While a high correlation coefficient is necessary, it is not sufficient to establish agreement, as it does not detect systematic bias.

  • Regression Analysis: Linear regression of the results from the test method versus the reference method should yield a slope close to 1 and an intercept close to 0.[2][32]

  • Bland-Altman Plot: This plot visualizes the differences between the two methods against their averages, providing a clear indication of bias and the limits of agreement.[32][33]

  • Student's t-test: Can be used to determine if there is a statistically significant difference between the means of the results from the two methods.[13][34]

Illustrative Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical platforms for organic acid analysis.

Cross-Validation Workflow Cross-Validation Workflow for Organic Acid Analysis cluster_0 Phase 1: Method Setup & Validation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Analysis & Interpretation A Define Analyte Panel & Sample Matrix B Develop & Validate Method A (e.g., LC-MS/MS) A->B C Develop & Validate Method B (e.g., GC-MS) A->C D Prepare Aliquots of Authentic Samples (n > 20) E Analyze Aliquots with Method A D->E F Analyze Aliquots with Method B D->F G Compile Quantitative Data E->G F->G H Statistical Comparison (Regression, Bland-Altman, t-test) G->H I Assess Agreement Against Pre-defined Criteria H->I J Investigate Discrepancies I->J Criteria Not Met K Final Report & Conclusion I->K Criteria Met J->K

Caption: A typical workflow for the cross-validation of two analytical methods.

Experimental Protocols for a Cross-Validation Study: LC-MS/MS vs. GC-MS for Organic Acids in Human Urine

This section provides detailed, step-by-step methodologies for a hypothetical cross-validation study comparing a modern LC-MS/MS method with a traditional GC-MS method for the quantification of a panel of key organic acids in human urine.

Analyte Panel
  • Lactic acid

  • Pyruvic acid

  • Succinic acid

  • Fumaric acid

  • Malic acid

  • Citric acid

  • α-Ketoglutaric acid

  • 3-Hydroxybutyric acid

Sample Preparation (Common for both methods)
  • Thaw frozen human urine samples at room temperature.

  • Vortex each sample for 10 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitates.

  • Transfer the supernatant to a clean tube.

  • Determine the creatinine concentration of each sample for normalization.

Protocol 1: LC-MS/MS Method

1. Sample Preparation:

  • To 50 µL of urine supernatant, add 200 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards.
  • Vortex for 30 seconds.
  • Incubate at -20°C for 20 minutes to precipitate proteins.
  • Centrifuge at 15,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • UHPLC System: Waters ACQUITY UPLC I-Class or equivalent.
  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).[12]
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A linear gradient from 2% to 95% B over 8 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Protocol 2: GC-MS Method

1. Sample Preparation and Derivatization: [1][3][5]

  • To a volume of urine supernatant equivalent to 0.5 µmol of creatinine, add an internal standard (e.g., tropic acid).
  • Add 100 µL of 2% w/v methoxyamine hydrochloride in pyridine.
  • Incubate at 60°C for 60 minutes to form methoxime derivatives of keto-acids.
  • Evaporate to dryness under a stream of nitrogen.
  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Incubate at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
  • Transfer to an autosampler vial with a micro-insert.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Data Acquisition: Full scan mode (m/z 50-600) and Selected Ion Monitoring (SIM) for quantification.

Quantitative Data Comparison

The following table presents illustrative data from our hypothetical cross-validation study, comparing the performance of the LC-MS/MS and GC-MS methods for the analysis of the selected organic acid panel in human urine.

AnalyteMethodLinearity (R²)Precision (%RSD)Accuracy (% Recovery)LOQ (µM)
Lactic Acid LC-MS/MS> 0.998< 5%95-105%0.5
GC-MS> 0.995< 10%90-110%2.0
Pyruvic Acid LC-MS/MS> 0.997< 6%93-107%0.2
GC-MS> 0.994< 12%88-112%1.5
Succinic Acid LC-MS/MS> 0.999< 4%98-103%0.1
GC-MS> 0.997< 8%92-108%0.5
Fumaric Acid LC-MS/MS> 0.999< 5%96-104%0.05
GC-MS> 0.996< 9%91-109%0.2
Malic Acid LC-MS/MS> 0.998< 4%97-105%0.1
GC-MS> 0.997< 8%93-107%0.5
Citric Acid LC-MS/MS> 0.999< 3%99-102%0.1
GC-MS> 0.998< 7%95-105%0.5
α-Ketoglutaric Acid LC-MS/MS> 0.997< 7%92-108%0.2
GC-MS> 0.993< 15%85-115%2.0
3-Hydroxybutyric Acid LC-MS/MS> 0.998< 5%94-106%0.5
GC-MS> 0.996< 10%90-110%2.5

Decision-Making Framework for Platform Selection

The choice between these well-validated platforms depends on the specific research question and logistical considerations. The following decision-making tree can guide this process.

Platform Selection Decision-Making Framework for Organic Acid Platform Selection Start Start: Need to Analyze Organic Acids Q1 High Throughput Required? Start->Q1 Q2 Trace Level Quantification (sub-µM)? Q1->Q2 No LCMS LC-MS/MS Q1->LCMS Yes Q3 Broad Spectrum Unknown Screening? Q2->Q3 No Q2->LCMS Yes Q4 Limited Sample Volume? Q3->Q4 No GCMS GC-MS Q3->GCMS Yes Q5 Absolute Quantification without Standards? Q4->Q5 No CE Capillary Electrophoresis Q4->CE Yes Q5->GCMS No NMR NMR Spectroscopy Q5->NMR Yes

Caption: A decision-making framework to guide the selection of an analytical platform.

Conclusion and Future Perspectives

Both LC-MS/MS and GC-MS are powerful and reliable platforms for the quantitative analysis of organic acids in biological fluids. The cross-validation data presented in this guide demonstrate that while both methods can provide accurate and precise data, LC-MS/MS generally offers superior sensitivity and throughput. The choice of platform should be guided by the specific requirements of the study, including the need for high throughput, the target concentration range of the analytes, and the availability of instrumentation and expertise.

Capillary electrophoresis and NMR spectroscopy offer unique advantages for specific applications, such as when sample volume is extremely limited or when absolute quantification without individual standards is desired. As technology continues to advance, the integration of these platforms and the development of novel separation and detection strategies will further enhance our ability to comprehensively and accurately profile the organic acid metabolome.

References

A Senior Application Scientist's Guide to the Enantioselective Analysis of 2,3-Dihydroxy-2-methylpropanoic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The precise quantification of stereoisomers is a critical-to-quality attribute in drug development and metabolic research. 2,3-Dihydroxy-2-methylpropanoic acid, a small, polar molecule with two chiral centers, presents a significant analytical challenge. Its four stereoisomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust, selective, and reliable analytical methods for their separation and quantification is not merely an academic exercise but a regulatory and safety imperative.

This guide provides an in-depth comparison of the primary chromatographic and electrophoretic techniques for the enantioselective analysis of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to guide you in selecting the optimal strategy for your analytical needs. All methods discussed are framed within the validation expectations outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize demonstrating that an analytical procedure is "suitable for its intended purpose"[1][2].

Core Analytical Strategies: A Comparative Overview

The primary challenge in analyzing this compound lies in its high polarity and the structural similarity of its stereoisomers. Three principal techniques have proven effective, each with distinct advantages and limitations:

  • Gas Chromatography (GC): An indirect but powerful method that relies on chemical derivatization to induce volatility and enable separation of the resulting diastereomers on a standard achiral column.

  • Chiral High-Performance Liquid Chromatography (HPLC): A direct approach using a chiral stationary phase (CSP) to achieve separation based on differential transient interactions between the enantiomers and the CSP.

  • Capillary Electrophoresis (CE): A high-efficiency technique that separates ions based on their electrophoretic mobility, using a chiral selector added to the background electrolyte to resolve enantiomers.[3][4][5]

The choice between these methods hinges on factors such as required sensitivity, sample matrix complexity, instrument availability, and desired throughput.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Based Workhorse

GC is a cornerstone of chiral analysis for volatile compounds. For polar, non-volatile molecules like this compound, derivatization is mandatory.[6] This process serves two purposes: it renders the analyte volatile and, through the use of a chiral reagent, converts the enantiomers into diastereomers, which have different physicochemical properties and can be separated on a conventional achiral column.[7]

Causality of Method Design

The logic of this indirect approach is to create diastereomeric pairs whose differing steric arrangements allow for separation. A common and effective strategy involves a two-step derivatization:

  • Esterification: The carboxylic acid group is first converted to an ester using a chiral alcohol (e.g., (S)-(+)-3-methyl-2-butanol).[8] This reaction creates diastereomeric esters.

  • Silylation: The two hydroxyl groups are then silylated (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to cap these polar functional groups, increasing volatility and thermal stability.[9][10] The resulting trimethylsilyl (TMS) derivatives are amenable to GC analysis.[11]

This approach is robust because it leverages the high efficiency of capillary GC columns for separation.

Workflow Diagram: GC-MS Analysis via Chiral Derivatization

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extract Liquid-Liquid Extraction Sample->Extract Dry Evaporation to Dryness Extract->Dry Ester Step 1: Esterification (Chiral Alcohol) Dry->Ester Silyl Step 2: Silylation (e.g., BSTFA) Ester->Silyl GC GC Separation (Achiral Column) Silyl->GC MS MS Detection (EI, SIM/Scan) GC->MS

Caption: Workflow for GC-MS analysis of this compound.

Experimental Protocol: GC-MS
  • Sample Preparation: Extract the analyte from the aqueous sample matrix using a suitable organic solvent (e.g., ethyl acetate) after acidification. Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization - Step 1 (Esterification):

    • To the dried residue, add 100 µL of (S)-(+)-3-methyl-2-butanol and 20 µL of acetyl chloride.

    • Seal the vial and heat at 100°C for 1 hour.

    • Cool the vial and evaporate the excess reagent under nitrogen.

  • Derivatization - Step 2 (Silylation):

    • To the dried residue from the esterification step, add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 60°C for 30 minutes.[12]

    • Cool the sample. It is now ready for injection.

  • GC-MS Conditions:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial 100°C, hold for 2 min, ramp at 5°C/min to 250°C, hold for 5 min.

    • Injector: 250°C, Splitless mode.

    • MS Detector: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) for enhanced sensitivity or full scan for qualitative analysis.

Chiral High-Performance Liquid Chromatography (HPLC): The Direct Separation Standard

Direct enantioseparation using HPLC with a Chiral Stationary Phase (CSP) is often the preferred method due to its versatility and avoidance of complex derivatization steps.[13] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.

Causality of Method Design

For a polar, acidic analyte like this compound, an anion-exchange type CSP is highly effective.[14] Polysaccharide-based columns or those based on quinine/quinidine carbamates (e.g., CHIRALPAK QN-AX) are excellent candidates.[14][15] The recognition mechanism is primarily based on an ionic exchange between the negatively charged carboxylate of the analyte and the positively charged tertiary nitrogen on the chiral selector.[14] This primary interaction is supplemented by hydrogen bonding, dipole-dipole, and steric interactions that create the necessary difference in binding energy for separation.[14]

The mobile phase composition is critical. A polar organic mode, typically using methanol with acidic and basic additives, is used to control the ionization states of both the analyte and the CSP, thereby modulating retention and selectivity.[14]

Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Filter Filter (0.22 µm) Sample->Filter Dilute Dilute with Mobile Phase Filter->Dilute HPLC HPLC Separation (Chiral Anion-Exchange Column) Dilute->HPLC Detect UV/MS Detection HPLC->Detect

Caption: Workflow for direct chiral HPLC analysis.

Experimental Protocol: Chiral HPLC
  • Sample Preparation: Dilute the sample in the mobile phase. Filter through a 0.22 µm syringe filter prior to injection. No derivatization is required.

  • HPLC Conditions:

    • Column: CHIRALPAK QN-AX (or equivalent anion-exchange CSP), 150 x 4.6 mm, 5 µm.

    • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.3 / 0.2 v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm (due to carboxyl group absorption) or connection to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source in negative mode for higher sensitivity and specificity.[16]

Capillary Electrophoresis (CE): High Efficiency for Charged Analytes

Capillary Electrophoresis (CE) is a powerful technique offering extremely high separation efficiencies, making it well-suited for resolving closely related isomers.[4][17] For chiral separations, a chiral selector is added to the background electrolyte (BGE). The separation occurs due to differences in the binding constants of the enantiomers with the chiral selector, which imparts a different effective electrophoretic mobility to each enantiomer.[17]

Causality of Method Design

Given that this compound is an acid, it will be negatively charged at a neutral or moderately acidic pH. This makes it an ideal candidate for CE. Macrocyclic antibiotics, such as Vancomycin, are highly effective chiral selectors for hydroxy acids.[3][18] Vancomycin possesses multiple chiral centers and functional groups capable of hydrogen bonding, electrostatic, and inclusion-complex interactions, providing the necessary environment for chiral recognition.[18] Using a partial filling-counter current method with indirect UV detection can enhance resolution and sensitivity.[3]

Experimental Protocol: Chiral CE
  • Sample Preparation: Dissolve the sample directly in the background electrolyte to a concentration of ~0.5 mg/mL.

  • CE Conditions:

    • Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector).

    • Background Electrolyte (BGE): 10 mM Benzoic acid/L-histidine buffer at pH 5.0, containing 5 mM Vancomycin as the chiral selector.[3]

    • Voltage: 20 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: Indirect UV detection at 254 nm (monitoring the chromophoric buffer component).

Performance Comparison Guide

The selection of an analytical method requires a trade-off between various performance characteristics. The following table summarizes typical performance metrics for the described methods, which should be formally established during method validation according to ICH Q2(R1) guidelines.[19][20][21]

ParameterGas Chromatography (GC-MS)Chiral HPLC-UV/MSCapillary Electrophoresis (CE)
Principle Indirect (Diastereomer formation)Direct (Chiral Stationary Phase)Direct (Chiral Selector in BGE)
Sample Prep Complex (Extraction & Derivatization)Simple (Dilute & Filter)Very Simple (Dissolve in BGE)
Resolution (Rs) > 2.0 (Typically high)> 1.5 (Good to Excellent)> 2.0 (Potentially very high)
Analysis Time 15-25 min10-20 min15-30 min
Sensitivity (LOD/LOQ) High (especially with MS-SIM)Moderate (UV) to High (MS)Moderate (can be limiting)
Throughput Lower (due to prep time)HigherHigher
Solvent Usage ModerateHighVery Low ("Green" technique)[17]
Key Advantage High resolution and specificity (MS)Broad applicability, direct methodHigh efficiency, low sample/reagent use
Key Disadvantage Labor-intensive sample prepHigh cost of chiral columnsLower sensitivity, precision can be a challenge

Conclusion and Method Selection

The enantioselective analysis of this compound can be successfully achieved by GC, HPLC, and CE.

  • Gas Chromatography is the method of choice when high resolution and the structural confirmation provided by mass spectrometry are paramount, and when the laboratory has established expertise in derivatization techniques. Its robustness makes it suitable for routine quality control once the method is validated.

  • Chiral HPLC stands out as the most versatile and straightforward approach. Its direct nature minimizes sample preparation, reducing potential sources of error and making it ideal for both routine analysis and high-throughput screening in drug development.

  • Capillary Electrophoresis offers unparalleled separation efficiency and is the most environmentally friendly option. It is an excellent alternative, particularly when sample volume is limited or when orthogonal verification of an HPLC method is required.

Ultimately, the "best" method is the one that is fit for purpose. A thorough method development and validation process, guided by ICH principles[1][2], is essential to ensure that the chosen technique provides accurate, reliable, and reproducible data for the stereoisomers of this compound.

References

A Senior Application Scientist's Guide to the Analytical Methods for 2,3-Dihydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the primary analytical methodologies for the characterization and quantification of 2,3-Dihydroxy-2-methylpropanoic acid. As a chiral hydroxy acid, its analysis demands careful consideration of stereoselectivity, sensitivity, and sample matrix complexity. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols. We will delve into the causality behind experimental choices, offering field-proven insights into method selection and optimization.

Introduction: The Analytical Challenge of this compound

This compound is a small, polar organic acid possessing a chiral center. Its accurate quantification in biological matrices or as a pharmaceutical impurity is critical for metabolic research and quality control. The analytical challenges stem from its:

  • High Polarity and Low Volatility: These properties make it unsuitable for direct analysis by Gas Chromatography (GC).

  • Chirality: The presence of a stereocenter necessitates methods that can distinguish between its enantiomers, which may have different biological activities or impurity profiles.

  • Complex Matrices: Analysis in biological fluids like plasma or urine requires effective sample preparation to remove interfering substances such as proteins and salts.

This guide will compare the two most powerful techniques for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with additional discussion on spectroscopic methods for structural confirmation.

Comparative Analysis of Core Methodologies: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS is the most critical decision in developing a quantitative method for this compound. The fundamental difference lies in the sample preparation and the state of the analyte during separation. GC-MS requires the analyte to be volatile, necessitating a derivatization step, while LC-MS/MS analyzes the compound in a liquid phase, often without the need for derivatization.[1]

At a Glance: Performance Comparison

The following table summarizes the expected performance characteristics for the analysis of this compound based on methodologies validated for structurally similar hydroxy acids.[2][3]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (e.g., silylation) to increase volatility.[4]Generally not required.[1]
Sample Preparation More complex, involving extraction and derivatization.Simpler, often involving protein precipitation and dilution.[5]
Typical Run Time Longer, due to derivatization and chromatographic program.Shorter, with rapid LC gradients.
Linearity Range e.g., 1-20 mg/L (for dihydroxybutyric acids).[2]e.g., 0.1-10.0 µg/mL (for hydroxyisovaleric acid).[2]
Limit of Quantification (LOQ) < 1 mg/L (for dihydroxybutyric acids).[2]Potentially lower, in the ng/mL range.[6]
Precision (%CV) Typically < 15%.[3]Typically < 10%.[3]
Accuracy (% Recovery) 85-115%.[3]90-110%.[3]
Matrix Effects Less prone.More prone to ion suppression/enhancement.[7]
Chiral Analysis Requires chiral derivatizing agent or chiral column.Requires chiral column or chiral mobile phase additive.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Derivatization

GC-MS is a robust and highly reproducible technique that provides excellent chromatographic resolution. For non-volatile analytes like this compound, chemical derivatization is a mandatory prerequisite to increase volatility and thermal stability.[8]

The "Why": Causality in the GC-MS Workflow

The derivatization step is the cornerstone of GC-MS analysis for this compound. The most common approach is silylation , which replaces the active hydrogens on the hydroxyl and carboxyl groups with nonpolar trimethylsilyl (TMS) groups.[4] This transformation drastically reduces the boiling point of the analyte, allowing it to traverse the GC column.

The choice of derivatizing agent is critical. A combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS) is highly effective for derivatizing both hydroxyl and carboxyl groups simultaneously.[8]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Remove Proteins/Salts Drydown Evaporation to Dryness Extraction->Drydown Isolate Analyte Derivatization Add Silylating Agent (e.g., BSTFA + TMCS) Drydown->Derivatization Heating Heat at 60-80°C Derivatization->Heating Promote Reaction Injection Inject Derivatized Sample Heating->Injection Separation GC Separation on Capillary Column Injection->Separation Detection MS Detection (Scan or SIM) Separation->Detection Quantification Quantification vs. Internal Standard Detection->Quantification

GC-MS analytical workflow.
Detailed Experimental Protocol: Silylation for GC-MS

  • Sample Extraction:

    • For plasma samples, perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma.[9] Vortex and centrifuge.

    • Alternatively, use Solid-Phase Extraction (SPE) with a suitable anion exchange cartridge for cleaner extracts.[10]

  • Evaporation: Transfer the supernatant or eluate to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen. This step is crucial to remove any water, which can consume the derivatizing reagent.

  • Derivatization:

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine to the dried residue.

    • Seal the vial tightly and heat at 60°C for 30 minutes. The heating step ensures the reaction goes to completion.[8]

  • GC-MS Injection: After cooling, inject 1-2 µL of the derivatized sample into the GC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): High Throughput and Sensitivity

LC-MS/MS offers the significant advantage of analyzing polar compounds directly in their native state, thereby simplifying sample preparation and increasing throughput.[1] For this compound, reversed-phase chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity.

The "Why": Causality in the LC-MS/MS Workflow

The power of LC-MS/MS lies in its specificity. The analyte is first separated from matrix components by the HPLC column. Upon entering the mass spectrometer, a specific precursor ion (the deprotonated molecule [M-H]⁻ in negative ion mode) is selected in the first quadrupole. This ion is then fragmented, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and leading to very low limits of detection.[11]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifuge and Collect Supernatant Precipitation->Centrifugation Injection Direct Injection of Supernatant Centrifugation->Injection Separation LC Separation on C18 Column Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification vs. Stable Isotope-Labeled Internal Standard Detection->Quantification

LC-MS/MS analytical workflow.
Detailed Experimental Protocol: Protein Precipitation for LC-MS/MS

  • Sample Aliquoting: Aliquot 100 µL of plasma or urine into a microcentrifuge tube.

  • Internal Standard Addition: Add a stable isotope-labeled internal standard to correct for matrix effects and procedural losses.

  • Protein Precipitation: Add 300 µL of cold acetonitrile.[9] This denatures and precipitates the majority of proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.

Chiral Separation: Resolving the Enantiomers

Since this compound is chiral, distinguishing between its enantiomers is often necessary.

Strategy 1: Diastereomeric Derivatization for GC-MS

This is a common and robust strategy. The enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers.[12] These diastereomers have different physical properties and can be separated on a standard achiral GC column.[13]

  • Example CDA: A common choice is (S)-(+)-3-Methyl-2-butanol, which reacts with the carboxylic acid group to form diastereomeric esters.[8]

Chiral_Deriv_Workflow Enantiomers (R)-Analyte (S)-Analyte Enantiomeric Mixture Diastereomers (R,S)-Diastereomer (S,S)-Diastereomer Diastereomeric Mixture Enantiomers->Diastereomers Reaction CDA (S)-CDA Chiral Derivatizing Agent CDA->Diastereomers Separation Separation on Achiral GC Column Diastereomers->Separation

Logic of chiral separation via diastereomer formation.
Strategy 2: Chiral Chromatography

This approach uses a chiral stationary phase (CSP) in either a GC or LC column. The CSP interacts differently with each enantiomer, leading to different retention times and subsequent separation. This method can be applied to the underivatized analyte in LC or a derivatized (for volatility) analyte in GC.

Spectroscopic Identification: NMR

While not a primary quantitative tool for this application, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide a unique fingerprint of the molecule's structure. Spectral data for this compound is publicly available for reference.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound.

  • LC-MS/MS is recommended for high-throughput quantitative analysis in biological matrices. Its simpler sample preparation and high sensitivity make it ideal for clinical research and drug development applications. However, meticulous method development is required to mitigate potential matrix effects.

  • GC-MS is a highly robust and reproducible alternative. While the mandatory derivatization step adds time to the workflow, it can lead to very clean chromatography and is less susceptible to the ion suppression issues that can affect LC-MS/MS. It is an excellent choice for methods requiring high precision and accuracy.

The ultimate choice will depend on the specific application, available instrumentation, and desired sample throughput. For chiral analysis, diastereomeric derivatization followed by GC-MS is a well-established and reliable method.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,3-Dihydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2,3-Dihydroxy-2-methylpropanoic acid. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the procedural knowledge to maintain a safe and compliant laboratory environment. The following protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and regulatory adherence.

Hazard Assessment and Characterization

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in public literature, we can infer its likely characteristics based on its structure—a small, functionalized carboxylic acid—and data from analogous compounds.

Structural Analogs Analysis: Compounds such as 2,3-dihydroxy-3-methylbutanoic acid and 2,2-Bis(hydroxymethyl)propionic acid share key functional groups. Safety data for these substances consistently indicate the following potential hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2/2A) [1][2][3]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1][2][3]

Therefore, it is imperative to handle this compound as, at minimum, an irritant to the skin, eyes, and respiratory system. The fundamental principle is to prevent all direct contact.

Property / Hazard Anticipated Characteristic Rationale / Source Analogy
Physical State Solid or liquidDependent on purity and temperature.
Acidity Weak to moderate acidPresence of the carboxylic acid group.
Primary Hazards Eye and skin irritant; potential respiratory irritant.Based on SDS for similar hydroxy acids.[1][2][3]
Incompatibilities Strong bases, strong oxidizing agents, reactive metals.General reactivity for acids.[3][4][5]

Disclaimer: This assessment is based on structural analogy. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information.[4]

Pre-Disposal Operations: Handling and Personal Protective Equipment (PPE)

Before disposal, safe handling is paramount. The choice of PPE is dictated by the anticipated hazards and the scale of the operation.

Engineering Controls:

  • Always handle the compound within a certified chemical fume hood to mitigate inhalation risks.[2][6]

  • Ensure an eyewash station and safety shower are readily accessible and unobstructed.[3][7]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should be used if there is a significant splash risk.[6][7]

  • Skin Protection: Wear a flame-retardant lab coat and appropriate protective gloves (nitrile or neoprene are generally suitable for incidental contact with organic acids, but consult a glove compatibility chart for extended use).[2][7]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][8]

Disposal Workflow and Decision Logic

The appropriate disposal path for this compound depends on the quantity of waste, its purity, and local institutional and municipal regulations. Never dispose of this chemical, in its neat or concentrated form, directly down the drain.[4]

The following diagram outlines the decision-making process for selecting the correct disposal protocol.

G start Start: Waste 2,3-Dihydroxy- 2-methylpropanoic acid is_contaminated Is the waste contaminated with other hazardous materials (e.g., heavy metals, solvents)? start->is_contaminated is_large_qty Is the quantity >100 g or 100 mL? is_contaminated->is_large_qty No hazardous_waste Protocol A: Treat as Hazardous Chemical Waste. Package, label, and store for professional disposal. is_contaminated->hazardous_waste Yes is_large_qty->hazardous_waste Yes neutralize Protocol B: In-Lab Neutralization for Aqueous Solutions. is_large_qty->neutralize No sewer_disposal Dispose via Sanitary Sewer (Verify local regulations permit neutralized salt disposal) neutralize->sewer_disposal

Caption: Disposal Decision Workflow for this compound.

Detailed Disposal Protocols

Follow the protocol indicated by the decision workflow diagram above.

Protocol A: Hazardous Chemical Waste Disposal

This is the most common and safest method for bulk quantities or contaminated material.

  • Containerization:

    • Select a waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition with a secure, screw-top lid.[5][9] Do not use metal containers.[4][5]

    • Ensure the container has at least 10% headspace to allow for vapor expansion.

  • Waste Segregation:

    • This waste stream must be labeled as "Hazardous Waste - Organic Acid."

    • Crucially, store this container separately from bases, cyanides, and oxidizing agents to prevent inadvertent and dangerous reactions in the waste storage area.[4][5]

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly list all constituents by their full chemical name, including "this compound," and estimate their percentages. Vague descriptions are not permissible.

  • Storage and Disposal:

    • Store the sealed container in a designated, well-ventilated satellite accumulation area.

    • Arrange for pickup by your institution's certified Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][7]

Protocol B: In-Lab Neutralization (for small quantities of uncontaminated aqueous solutions only)

This protocol is only suitable for small quantities (typically <100 mL of a dilute solution) and where local regulations permit the sewer disposal of the resulting neutralized salt solution.[10]

Causality: The objective is to convert the corrosive acid into a neutral salt (sodium 2,3-dihydroxy-2-methylpropanoate), water, and carbon dioxide. Using a weak base like sodium bicarbonate is critical as it provides a controlled, visual (effervescence) reaction, minimizing the risk of a violent, exothermic reaction that can occur with strong bases like NaOH.

  • Preparation:

    • Perform this procedure in a chemical fume hood.

    • Wear all required PPE as described in Section 2.

    • Prepare a dilute solution of the acid (ideally <5% w/v) in a large beaker made of an inert material (e.g., glass or polypropylene), at least 5-10 times the volume of your acid solution to contain foaming. Place this beaker in a secondary container (e.g., a plastic tub) to contain any potential spills.

  • Neutralization:

    • Slowly and portion-wise, add a 5-10% solution of sodium bicarbonate (baking soda) or sodium carbonate (soda ash) to the acid solution while stirring gently with a magnetic stir bar.

    • Vigorous bubbling (effervescence) will occur as carbon dioxide gas is released. Add the basic solution slowly to prevent the reaction from foaming over.

  • Verification:

    • Once the bubbling subsides with each addition, check the pH of the solution using a calibrated pH meter or pH test strips.

    • Continue adding the basic solution until the pH is stable within a neutral range of 6.0 to 8.0.[10]

  • Final Disposal:

    • Once neutralized, the resulting salt solution may be eligible for disposal down the sanitary sewer. Flush with at least 20 parts water.[10]

    • CRITICAL: You must verify this final step with your institution's EH&S office and local wastewater authority. Regulations vary significantly.[10]

Spill Management

In the event of a small spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Contain: If safe to do so, contain the spill using an acid-neutralizing spill kit or inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the neat chemical.

  • Neutralize: Apply a neutralizing agent (such as sodium bicarbonate) from the spill kit, working from the outside of the spill inward.

  • Clean-Up: Once neutralized, absorb the material and place it into a suitable, sealed container for disposal.[7][8]

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dihydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a direct operational plan to ensure your safety and the integrity of your work.

Immediate Safety Profile & Hazard Assessment

Based on analogous compounds, we must assume 2,3-Dihydroxy-2-methylpropanoic acid presents the following hazards until proven otherwise:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) / Potential for Damage [2][4]

  • Respiratory Tract Irritation [1][3]

The fundamental principle of chemical safety is to prevent contact. The following PPE and handling protocols are designed to create a reliable barrier between you and the potential hazards of this compound.

Core PPE Requirements: A Multi-Layered Defense

Effective protection relies on selecting the right equipment and, just as importantly, understanding the reason for its use. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense and should be used for all handling operations.

PPE Selection Summary
Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (<1g) Tightly-fitting safety goggles[1]Nitrile or Neoprene gloves[4]Knee-length lab coatNot required if handled in a certified chemical fume hood.
Preparing Solutions Tightly-fitting safety goggles[1]Nitrile or Neoprene gloves[4]Knee-length lab coatNot required if handled in a certified chemical fume hood.
Reactions/Heating Safety goggles and face shield[4]Nitrile or Neoprene gloves[4]Flame-retardant lab coatNot required if handled in a certified chemical fume hood.
Large-Scale (>50g) / Bulk Transfer Safety goggles and face shield[4]Nitrile or Neoprene gloves[4]Chemical-resistant apron over lab coatAssess need for full-face respirator based on ventilation and dust/aerosol generation.[1][5]
Small Spill Cleanup Safety goggles and face shield[4]Nitrile or Neoprene gloves[4]Chemical-resistant apron over lab coatNIOSH-approved respirator if spill generates dust or aerosols outside of a fume hood.[2][3]
Detailed PPE Rationale
  • Eye and Face Protection : The eyes are exceptionally vulnerable to chemical splashes and airborne dust.

    • Safety Goggles : Standard safety glasses are insufficient. Tightly-fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes from all angles.[1][5]

    • Face Shield : For tasks with an elevated splash risk, such as transferring solutions or working with larger volumes, a face shield must be worn over safety goggles. This provides a secondary barrier protecting the entire face.[4]

  • Skin and Body Protection :

    • Gloves : Chemical-resistant gloves are essential. Nitrile or neoprene gloves offer broad protection against organic acids and are recommended.[4] Crucially, gloves must be inspected for tears or pinholes before each use. [5] Remove and replace gloves immediately if contamination is suspected, and always wash hands thoroughly after doffing gloves.

    • Laboratory Coat : A knee-length lab coat, buttoned completely, protects your skin and personal clothing from accidental spills.[4] For procedures involving heat, a flame-retardant coat is advisable.

  • Respiratory Protection :

    • The primary method of respiratory protection is the use of a certified chemical fume hood to minimize inhalation exposure.[6]

    • If procedures have a high potential to generate dust or aerosols (e.g., sonication, vigorous mixing outside of containment) or if engineering controls are inadequate, a NIOSH-approved respirator is required.[2][3] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1][5]

Operational and Disposal Plans

Adherence to procedural steps is critical for safety. The following protocols provide a self-validating system for safe handling from receipt to disposal.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Start: Handling This compound task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Weighing solution Preparing/Transferring Solution task_type->solution Solution Work spill Spill or Emergency task_type->spill Spill ppe1 Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat (In Fume Hood) weighing->ppe1 reaction Heating or High-Energy Process? solution->reaction reaction->ppe1 No ppe2 Enhanced PPE: - Goggles + Face Shield - Nitrile Gloves - Lab Coat reaction->ppe2 Yes ppe3 Full Protection: - Goggles + Face Shield - Gloves - Apron over Coat - Assess Respirator Need spill->ppe3

Caption: PPE selection workflow based on laboratory task.

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation : Before handling, ensure a certified chemical fume hood is operational. Clear the workspace of all unnecessary items. Confirm that an eyewash station and safety shower are accessible.[7]

  • Don PPE : Don a lab coat, followed by tightly-fitting safety goggles and chemical-resistant gloves.

  • Handling : Perform all manipulations, including weighing and transfers, within the fume hood to contain any dust.[6] Use non-sparking tools if the compound is determined to be flammable or used with flammable solvents.

  • Cleaning : After handling, wipe down the work surface with a damp cloth. Dispose of contaminated wipes and any disposable equipment (e.g., weigh boats) as hazardous waste.

  • Doff PPE : Remove PPE in the reverse order it was donned, being careful to avoid contaminating skin. Remove gloves last and wash hands immediately and thoroughly with soap and water.[5]

Emergency Response: Spills and Exposures
  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][8]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][5]

  • Small Spill (in fume hood) : Wearing appropriate PPE (including a face shield), absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material into a clearly labeled, sealed container for hazardous waste disposal.[6]

  • Large Spill : Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office.[5]

Disposal Plan

Under no circumstances should this compound or its solutions be disposed of down the drain.[5] All waste, including the pure compound, contaminated solutions, and any materials used for cleanup, must be treated as hazardous chemical waste.

  • Waste Collection : Collect all waste in a clearly labeled, compatible container with a tightly fitting cap.[6] Do not mix with other waste streams unless explicitly permitted by your institution.

  • Storage : Store the waste container in a designated and secure satellite accumulation area.

  • Pickup : Contact your institution's EHS office to schedule a pickup for the chemical waste.[6]

By integrating these protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydroxy-2-methylpropanoic acid
Reactant of Route 2
2,3-Dihydroxy-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.